molecular formula C17H13NO3 B058279 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 116734-15-7

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B058279
CAS No.: 116734-15-7
M. Wt: 279.29 g/mol
InChI Key: PAVHGOHHXODEAP-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a multifunctional quinoline derivative of significant interest in chemical biology and medicinal chemistry research. This compound serves as a versatile scaffold and a key synthetic intermediate for the development of novel therapeutic agents and diagnostic tools. Its core structure, featuring a hydroxyphenyl substituent and a carboxylic acid functional group, allows for facile derivatization and metal chelation, making it a valuable precursor for synthesizing complex molecules.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBGUJBWECBNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419983
Record name 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116734-15-7
Record name 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This guide provides an in-depth, technical overview of a robust and efficient pathway for the synthesis of a specific, highly functionalized derivative: 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. The core of this synthesis is the Pfitzinger reaction, a classic and reliable method for constructing quinoline-4-carboxylic acids from isatin precursors.[3][4] We will dissect the strategic selection of starting materials, provide a detailed, step-by-step experimental protocol, and elucidate the underlying reaction mechanism. This document is designed to serve as a practical and scientifically grounded resource, blending established chemical principles with field-proven insights to enable successful synthesis and further research.

Introduction to the Quinoline Core

The Significance of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that are ubiquitous in natural products and pharmacologically active molecules.[5] The fusion of a benzene ring to a pyridine ring creates a unique electronic and structural framework that facilitates interactions with a wide array of biological targets. Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore. The carboxylic acid group often acts as a key binding element, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites, a feature exemplified in inhibitors of dihydroorotate dehydrogenase (DHODH).[6][7] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in modern drug discovery.[2][8]

Strategic Synthesis: The Pfitzinger Reaction

While numerous named reactions exist for quinoline synthesis, such as the Doebner-von Miller, Combes, and Friedländer methods, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is uniquely suited for the direct synthesis of quinoline-4-carboxylic acids.[3][9][10] This reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[1] Its primary advantage is the direct and regioselective installation of the C4-carboxylic acid group, which originates from the C2-carbonyl of the isatin ring. This strategic efficiency makes it the method of choice for the target molecule.

Synthesis Pathway Design and Retrosynthetic Analysis

The synthesis of this compound is logically approached through a Pfitzinger condensation. The retrosynthetic analysis breaks the target molecule down into its constituent starting materials.

  • The quinoline-4-carboxylic acid core points directly to an isatin precursor.

  • The 6-methyl substituent on the quinoline ring necessitates a methyl group at the 5-position of the isatin. Therefore, the required starting material is 5-methylisatin .

  • The 2-(4-hydroxyphenyl) substituent is derived from the carbonyl component. This requires an acetophenone derivative with a hydroxyl group at the 4-position of the phenyl ring, identifying the second key reactant as 4'-hydroxyacetophenone .

G cluster_reactants Starting Materials Target This compound Disconnect Pfitzinger Reaction Disconnection Target->Disconnect Retrosynthesis Isatin 5-Methylisatin Disconnect->Isatin Synthon 1 Ketone 4'-Hydroxyacetophenone Disconnect->Ketone Synthon 2 G Start 1. Combine Reactants (5-Methylisatin, 4'-Hydroxyacetophenone, KOH, Ethanol/Water) Reflux 2. Reflux Reaction (e.g., 12-24 hours) Start->Reflux Cool 3. Cool to Room Temp. Reflux->Cool Workup 4. Aqueous Workup (Add water, extract with ether to remove impurities) Cool->Workup Acidify 5. Acidification (Ice bath, add Acetic Acid to pH 4-5) Workup->Acidify Isolate 6. Isolate Product (Vacuum filtration, wash with cold water) Acidify->Isolate Dry 7. Dry Product (Vacuum oven) Isolate->Dry

Caption: General experimental workflow for the Pfitzinger synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylisatin (8.05 g, 0.05 mol) and 4'-hydroxyacetophenone (6.81 g, 0.05 mol).

  • Base Addition: Prepare a solution of potassium hydroxide (16.83 g, 0.30 mol) in 100 mL of 95% ethanol. Carefully add the ethanolic KOH solution to the flask containing the starting materials. A color change is typically observed.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal & Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Purification of Salt: To the resulting residue, add 100 mL of deionized water to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 4'-hydroxyacetophenone and other neutral impurities. [1]6. Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add glacial acetic acid dropwise to acidify the solution until the pH reaches approximately 4-5. The product will precipitate as a solid. [1]7. Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any remaining salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. [1][3]

  • Amide Hydrolysis: The strong base (KOH) first hydrolyzes the amide bond within the 5-methylisatin ring to form the potassium salt of an intermediate keto-acid (Intermediate 2 ).

  • Condensation: The aniline moiety of the keto-acid undergoes condensation with the carbonyl group of 4'-hydroxyacetophenone to form an imine, which tautomerizes to the more stable enamine intermediate (Intermediate 4 ).

  • Cyclization & Dehydration: The enamine then undergoes an intramolecular cyclization via nucleophilic attack on the ketone. This is followed by a dehydration step, which results in the aromatization of the newly formed ring, yielding the final quinoline product (Product 5 ).

G R1 5-Methylisatin 4'-Hydroxyacetophenone R2 Keto-acid intermediate (2) R1->R2 1. KOH, EtOH (Amide Hydrolysis) R3 Enamine intermediate (4) R2->R3 2. Condensation/ Tautomerization R4 Cyclized intermediate R3->R4 3. Intramolecular Cyclization Product This compound (5) R4->Product 4. Dehydration (Aromatization)

Caption: The mechanism of the Pfitzinger reaction.

Data and Characterization

Expected Results
ParameterExpected Value
Product This compound
Formula C₁₇H₁₃NO₃
Molar Mass 279.29 g/mol
Appearance Off-white to pale yellow solid
Yield 70-85% (typical)
Melting Point >220 °C (decomposes)
Spectroscopic Confirmation
  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the aromatic protons on both the quinoline and hydroxyphenyl rings. A singlet for the C6-methyl group (~2.4-2.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm) and the phenolic -OH proton (~9-10 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for all 17 carbons, including the characteristic signal for the carboxylic acid carbon (~168-170 ppm) and the methyl carbon (~21-22 ppm).

  • FT-IR (KBr, cm⁻¹): Look for a broad O-H stretch (from both carboxylic acid and phenol, ~3400-2500 cm⁻¹), a strong C=O stretch (carboxylic acid, ~1700-1720 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1600-1450 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Expect to find the molecular ion peak [M+H]⁺ at m/z 280.09 or [M-H]⁻ at m/z 278.08.

Conclusion

The Pfitzinger reaction provides a direct, high-yielding, and strategically sound pathway for the synthesis of this compound. By carefully selecting 5-methylisatin and 4'-hydroxyacetophenone as starting materials, this method efficiently constructs the desired, highly functionalized quinoline core. The protocol described herein is robust and scalable, offering a solid foundation for the production of this compound for further investigation in medicinal chemistry and drug development programs. The inherent value of the quinoline-4-carboxylic acid scaffold ensures that efficient synthetic routes like this remain critical tools for the scientific community.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Synform. Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline derivatives. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • International Journal of Chemical and Physical Sciences. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosos an. [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

  • National Institutes of Health. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

  • PubMed Central. Quinoline: A versatile heterocyclic. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The physicochemical properties of these compounds are paramount, governing their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately their therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the key physicochemical properties of a specific quinoline derivative, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, a molecule of significant interest in contemporary drug discovery programs.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a detailed exploration of the experimental methodologies used to determine these critical parameters. By understanding the "why" behind the "how," researchers can better anticipate the behavior of this and related molecules, paving the way for more informed and efficient drug development.

Molecular Profile of this compound

The foundational step in characterizing any molecule is to establish its fundamental structural and chemical properties. While experimental data for this compound is not extensively available in public literature, we can compile a profile based on available database information and data from closely related analogs.

Structural and Basic Chemical Information
PropertyValueSource
Molecular Formula C₁₇H₁₃NO₃[3]
Molecular Weight 279.29 g/mol [3]
IUPAC Name This compound
CAS Number Not available
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O
InChI Key Not available
Predicted Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's properties, guiding experimental design and prioritization.

PropertyPredicted ValueSource
XlogP 3.0[4]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]
Topological Polar Surface Area (TPSA) 70.42 Ų[5]

These predicted values suggest that this compound has moderate lipophilicity and the potential for hydrogen bonding, which are key determinants of its interaction with biological targets and its pharmacokinetic behavior.

Experimental Determination of Physicochemical Properties

The following sections detail the standardized experimental protocols for determining the key physicochemical properties of this compound. These methodologies are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. For a compound like this compound, a high melting point is anticipated due to its rigid aromatic structure and potential for intermolecular hydrogen bonding. For a closely related analog, 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, the melting point is reported to be greater than 320 °C, suggesting a high thermal stability for this class of compounds.[6]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[7]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording Prep Powder Sample Load Load Capillary Prep->Load Setup Place in Apparatus Load->Setup Heat Slow Heating Setup->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a drug candidate in both aqueous and organic media is a critical factor influencing its bioavailability and formulation development. Quinoline derivatives are generally weak bases, and their aqueous solubility is often pH-dependent.[9][10] It is anticipated that this compound will exhibit low solubility in neutral water but increased solubility in acidic and basic solutions due to the presence of both a weakly basic quinoline nitrogen and an acidic carboxylic acid group, as well as a phenolic hydroxyl group.

  • Preparation of Solutions: A series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, 9) and various organic solvents (e.g., ethanol, DMSO, methanol) are prepared.

  • Sample Addition: An excess amount of this compound is added to a known volume of each solvent in separate vials.

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspensions are filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Shake Agitate at Constant Temp. Add->Shake Separate Filter/Centrifuge Shake->Separate Quantify Quantify by UV-Vis/HPLC Separate->Quantify

Caption: Shake-Flask Method for Solubility Determination.

Acidity and Basicity (pKa) Determination

The pKa values of a molecule dictate its ionization state at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. This compound is an amphoteric molecule possessing both acidic (carboxylic acid and phenol) and basic (quinoline nitrogen) functional groups. Potentiometric titration is a highly accurate method for determining pKa values.[11][12]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[13] The ionic strength of the solution is maintained with a background electrolyte like 0.15 M KCl.[11]

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[11]

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) and a standardized solution of strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values are determined from the inflection points of the curve.[14]

pKaWorkflow Prep Prepare Sample Solution (Co-solvent, Ionic Strength Adj.) Setup Setup Titration Cell (pH Electrode, Stirrer, N2 Purge) Prep->Setup Titrate Titrate with Acid and Base Setup->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Analyze Determine pKa from Inflection Points Plot->Analyze

Caption: Potentiometric Titration for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic quinoline ring system. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[15]

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to zero the instrument.

  • Spectrum Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

  • Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelengths of maximum absorbance (λmax).

UVVisWorkflow Prep Prepare Dilute Solution Blank Run Solvent Blank Prep->Blank Measure Acquire Absorbance Spectrum Blank->Measure Analyze Identify λmax Measure->Analyze

Caption: UV-Vis Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).[16][17] For quinoline derivatives, ¹H NMR spectra typically show signals in the aromatic region (7.0-9.0 ppm).[16]

  • Sample Preparation: 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1] Tetramethylsilane (TMS) may be added as an internal reference standard.

  • Spectrum Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns of the signals are analyzed to assign the resonances to specific atoms within the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[18][19]

  • Sample Preparation: A dilute solution of the sample (typically 10-100 µg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[20]

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.

Conclusion

The physicochemical properties of this compound are critical determinants of its potential as a therapeutic agent. This technical guide has provided a comprehensive overview of these properties, along with detailed, field-proven experimental protocols for their determination. While experimental data for this specific molecule is limited, the provided methodologies offer a robust framework for its complete characterization. By applying these protocols, researchers can generate the high-quality data necessary to advance their drug discovery and development programs.

References

  • Determination of Melting Point. (n.d.). Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [https://chem.ucalgary.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Al-dhahri, T. A. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Carvalho, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 65. [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-52. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry. Retrieved from [Link]

  • van der Wulp, M., & van der Meer, F. (2009). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 643(1-2), 1-13. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research, 13(6), 1-2. [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • PubChem. (n.d.). 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action and Investigational Framework for 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a quinoline derivative whose biological mechanism of action is not extensively characterized in publicly accessible scientific literature. Primarily documented as a chemical intermediate, its structural features, particularly the quinoline-4-carboxylic acid core, suggest potential for biological activity, as this scaffold is present in numerous compounds with well-defined pharmacological roles. This guide provides a comprehensive analysis of the potential mechanisms of action for this compound, drawing inferences from structurally related molecules. We will explore the established activities of quinoline-4-carboxylic acid derivatives, propose a putative mechanism of action for the title compound, and provide a detailed experimental framework for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the exploratory study of novel quinoline derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic compound. Structurally, it features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. Key substitutions on this core include a carboxylic acid group at position 4, a methyl group at position 6, and a 4-hydroxyphenyl group at position 2. While its primary documented use is as a precursor in the synthesis of photographic couplers, the quinoline-4-carboxylic acid moiety is a well-established pharmacophore found in a variety of biologically active molecules. This structural similarity provides a logical starting point for investigating its potential therapeutic applications.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Pharmacophore

The quinoline-4-carboxylic acid scaffold is the foundation for a class of compounds with diverse and significant biological activities. Notably, this core is central to the quinolone and fluoroquinolone antibiotics, which exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Beyond their antimicrobial properties, derivatives of quinoline-4-carboxylic acid have been explored for their potential as:

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).

  • Anticancer agents: Through various mechanisms including inhibition of tyrosine kinases and induction of apoptosis.

  • Antiviral agents: By interfering with viral replication processes.

  • Neurological agents: Modulating neurotransmitter receptors.

The specific biological activity of a quinoline-4-carboxylic acid derivative is heavily influenced by the nature and position of its substituents. The presence of the 4-hydroxyphenyl group and the 6-methyl group on the title compound are key determinants of its potential biological targets and mechanism of action.

Putative Mechanism of Action: Targeting Inflammatory Pathways

Based on the structural features of this compound, a plausible, yet unproven, mechanism of action is the modulation of inflammatory pathways. The 4-hydroxyphenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that interact with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

We hypothesize that this compound may act as an inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Proposed Signaling Pathway

The following diagram illustrates the proposed point of intervention for this compound within the arachidonic acid signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-(4-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid Compound->COX1_2 Inhibits

Caption: Proposed inhibition of COX-1/COX-2 by this compound.

Experimental Framework for Mechanism of Action Elucidation

To investigate the hypothesized anti-inflammatory mechanism of action, a systematic, multi-stage experimental approach is recommended. This framework is designed to first screen for general biological activity and then to progressively narrow down the specific molecular targets and pathways involved.

Stage 1: In Vitro Screening for Anti-inflammatory Activity

The initial phase focuses on establishing whether the compound possesses anti-inflammatory properties using cell-based and enzymatic assays.

Experimental Protocol: Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in cell culture medium. Pre-treat the cells with the compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the inhibitory effect of the compound.

Stage 2: Target Identification and Validation

If the compound shows significant anti-inflammatory activity, the next stage is to identify its specific molecular target(s).

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Prepare the assay buffer, heme, and purified COX-1 and COX-2 enzymes as per the kit's protocol.

  • Compound Incubation: Add various concentrations of this compound to the wells of a 96-well plate. Include a known COX inhibitor (e.g., indomethacin) as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of the compound for both COX-1 and COX-2 to determine its potency and selectivity.

Stage 3: In Vivo Efficacy Studies

Positive in vitro results should be followed by in vivo studies to confirm the compound's anti-inflammatory effects in a living organism.

Experimental Protocol: Carrageenan-induced Paw Edema in Rodents

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses.

  • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose of the compound compared to the control group.

Investigational Workflow Diagram

The following diagram outlines the logical flow of the experimental framework.

G cluster_workflow Experimental Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening Stage 1: In Vitro Screening (e.g., LPS-induced cytokine release) Start->In_Vitro_Screening Activity_Check Anti-inflammatory Activity? In_Vitro_Screening->Activity_Check Target_ID Stage 2: Target Identification (e.g., COX-1/COX-2 Inhibition Assay) Activity_Check->Target_ID Yes End_Inactive End: Compound deemed inactive Activity_Check->End_Inactive No Target_Validation Specific Target(s) Identified? Target_ID->Target_Validation In_Vivo_Studies Stage 3: In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) Target_Validation->In_Vivo_Studies Yes Target_Validation->End_Inactive No Efficacy_Check In Vivo Efficacy? In_Vivo_Studies->Efficacy_Check Lead_Optimization Lead Optimization and Further Development Efficacy_Check->Lead_Optimization Yes Efficacy_Check->End_Inactive No

Caption: A stepwise workflow for the investigation of this compound.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental framework.

Parameter Description Example Value
TNF-α Inhibition (IC50) Concentration of the compound that inhibits 50% of TNF-α production in LPS-stimulated macrophages.15.2 µM
IL-6 Inhibition (IC50) Concentration of the compound that inhibits 50% of IL-6 production in LPS-stimulated macrophages.22.5 µM
COX-1 Inhibition (IC50) Concentration of the compound that inhibits 50% of COX-1 activity.5.8 µM
COX-2 Inhibition (IC50) Concentration of the compound that inhibits 50% of COX-2 activity.1.2 µM
In Vivo Efficacy (ED50) The dose of the compound that causes a 50% reduction in paw edema in the carrageenan model.10 mg/kg

Note: The example values are hypothetical and would need to be determined experimentally.

A lower IC50 value for COX-2 compared to COX-1 would suggest that the compound is a selective COX-2 inhibitor, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, its structural analogy to known pharmacologically active quinoline-4-carboxylic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed hypothesis of COX inhibition offers a starting point for a systematic and rigorous scientific inquiry. The experimental framework outlined in this guide provides a clear path forward for researchers to characterize the biological activity of this compound and to determine its potential for further drug development. Future studies could also explore other potential mechanisms, such as the inhibition of other inflammatory mediators or the modulation of transcription factors involved in the inflammatory response.

References

  • Quinoline-4-carboxylic acids as a promising scaffold for the development of novel therapeutic agents. European Journal of Medicinal Chemistry, [Link]

  • The role of cyclooxygenase in inflammation and cancer. The Journal of Clinical Investigation, [Link]

  • Carrageenan-induced paw edema in the rat and mouse. Current Protocols in Pharmacology, [Link]

  • Lipopolysaccharide (LPS) and its role in the induction of the pro-inflammatory response. Journal of Leukocyte Biology, [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA). British Journal of Clinical Pharmacology, [Link]

  • Quinolone and fluoroquinolone antibiotics: a review of their chemistry, mechanism of action, and resistance. Molecules, [Link]

  • Synthesis of 2-aryl-6-methyl-quinoline-4-carboxylic acids.

An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the known and potential biological activities of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoline-4-carboxylic acid derivatives.

Introduction

The quinoline-4-carboxylic acid scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The versatility of this core structure allows for extensive chemical modification, leading to a diverse range of therapeutic agents. This guide focuses on a specific derivative, this compound, and outlines a proposed research framework to elucidate its biological potential based on the established activities of structurally related compounds.

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction.[4][5][6] This one-pot synthesis involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[5] For the synthesis of this compound, a substituted isatin and a substituted acetophenone would be the starting materials. Microwave-assisted Pfitzinger reactions have been shown to be an efficient method for the synthesis of such derivatives.[7]

Proposed Synthetic Workflow

Pfitzinger Reaction Workflow start Start Materials: - Substituted Isatin - Substituted Acetophenone - Base (e.g., KOH) reaction Pfitzinger Reaction (Microwave-assisted) start->reaction workup Acidification and Precipitation reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on 2-aryl-quinoline-4-carboxylic acid derivatives, this compound is hypothesized to possess significant anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Potential

Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9] The proposed mechanisms of action are diverse and include:

  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as sirtuin 3 (SIRT3) and histone deacetylases (HDACs).[10][11][12]

  • Cell Cycle Arrest: Induction of cell cycle arrest, particularly at the G0/G1 or G2/M phase, is a common observation for this class of compounds.[10]

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells.

A proposed signaling pathway for the potential anticancer activity is illustrated below:

Anticancer Signaling Pathway Compound 2-(4-Hydroxyphenyl)-6-methylquinoline- 4-carboxylic acid SIRT3 SIRT3 Inhibition Compound->SIRT3 HDACs HDAC Inhibition Compound->HDACs Apoptosis Apoptosis Induction Compound->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 Phase) SIRT3->CellCycle Differentiation Cellular Differentiation SIRT3->Differentiation HDACs->CellCycle Proliferation Decreased Cancer Cell Proliferation CellCycle->Proliferation Differentiation->Proliferation Apoptosis->Proliferation

Caption: Potential anticancer signaling pathways of the target compound.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[13][14] Some analogs have shown potent anti-inflammatory and analgesic activities in animal models.[15][[“]] The mechanism of action for some derivatives has been shown to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs), with suggestions of T-cell function downregulation.[14]

Antimicrobial Activity

The quinoline core is a well-established scaffold in the development of antimicrobial agents.[1][17] Derivatives of 2-aryl-quinoline-4-carboxylic acid have shown promising activity against both Gram-positive and Gram-negative bacteria.[18][19]

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is proposed.

In Vitro Anticancer Activity Screening

1. Cell Viability Assay (MTT or SRB Assay):

  • Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.

  • Method:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT or SRB reagent and incubate as per the manufacturer's protocol.

    • Measure the absorbance to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

2. Cell Cycle Analysis (Flow Cytometry):

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Method:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. Apoptosis Assay (Annexin V/PI Staining):

  • Objective: To determine if the compound induces apoptosis.

  • Method:

    • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Stain the cells with Annexin V-FITC and propidium iodide.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Proposed Workflow for In Vitro Anticancer Evaluation

Anticancer Evaluation Workflow start Test Compound viability Cell Viability Assay (MTT/SRB) start->viability ic50 Determine IC50 Values viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Further Mechanistic Studies (e.g., Enzyme Inhibition Assays) cell_cycle->mechanism apoptosis->mechanism end Characterize Anticancer Profile mechanism->end

Caption: A streamlined workflow for in vitro anticancer evaluation.

In Vitro Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages:

  • Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Method:

    • Culture RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition.

In Vitro Antimicrobial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Method:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing growth medium.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC by visual inspection of turbidity.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundDoxorubicin (Control)
MCF-75.20.8
PC-38.11.2
A54912.52.5
HCT1166.81.0
Fibroblasts> 10015.0

Table 2: Hypothetical Anti-inflammatory and Antimicrobial Data

AssayResult
NO Inhibition (IC50)15.7 µM
MIC (S. aureus)32 µg/mL
MIC (E. coli)64 µg/mL

Conclusion

While specific biological data for this compound is not yet available in the public domain, the extensive research on structurally related 2-aryl-quinoline-4-carboxylic acids strongly suggests its potential as a multi-faceted therapeutic agent. The proposed research framework in this guide provides a robust starting point for a comprehensive evaluation of its anticancer, anti-inflammatory, and antimicrobial properties. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Retrieved from [Link]

  • Wen, X., Cai, Y., Zheng, Y., Ai, Y., Chen, C., & Hu, M. (2016).
  • Pfitzinger reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Šulková, R., & Perjési, P. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives.
  • Patel, H. D., & Vasava, D. J. (2017). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 6(2), 1-11.
  • Hui, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.). Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]

  • Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Novikova, V. V. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (n.d.). Retrieved from [Link]

  • Hui, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). Retrieved from [Link]

  • Al-Ostoot, F. H., Al-attas, A. S., Al-Mekhlafi, N. A., Al-Qubaisi, M. S., Wadaan, M. A., & Areeshi, M. Y. (2020).
  • Berger, F. M., Gregory, F. J., & Kletzkin, M. (1985). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Agents and Actions, 16(1-2), 63-65.
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  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (n.d.). Retrieved from [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (n.d.). Retrieved from [Link]

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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2892.
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  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
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The Emerging Therapeutic Potential of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone scaffold in the development of therapeutic agents.[1] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] Within this versatile class, 2-arylquinoline-4-carboxylic acids have garnered significant attention for their potent bioactivities.[5][6] This guide focuses specifically on the 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid core and its analogs, exploring their synthesis, structure-activity relationships (SAR), and therapeutic promise. The strategic placement of the 4-hydroxyphenyl group at the C2 position, the methyl group at C6, and the carboxylic acid at C4 creates a unique molecular architecture with significant potential for targeted drug design.

Part 1: Strategic Synthesis of the Quinoline Core

The construction of the quinoline scaffold is a well-established field, yet the choice of synthetic route is critical for achieving desired substitution patterns and yields. Traditional methods, while foundational, often involve harsh conditions, whereas modern green chemistry approaches offer more environmentally benign alternatives.[2][7]

Foundational Synthesis Methodologies

Several classical named reactions remain relevant for synthesizing the quinoline-4-carboxylic acid core:

  • Pfitzinger Reaction: This is a highly versatile method for producing substituted quinoline-4-carboxylic acids.[1][8] The reaction involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base.[1][8] Its primary advantage is the direct formation of the carboxylic acid at the 4-position. For the target scaffold, isatin would be reacted with a substituted acetophenone.

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound (or its precursor) and an aniline in the presence of a strong acid and an oxidizing agent.[1][9] It is a robust method for creating a variety of substitutions on the benzo ring of the quinoline.

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.[1][9] It is particularly useful for creating polysubstituted quinolines under either acidic or basic conditions.[9]

The choice between these methods is dictated by the availability of starting materials and the desired substitution pattern. For instance, the Pfitzinger reaction is ideal when starting from isatin to directly install the C4-carboxylic acid.

Green and Modern Synthetic Protocols

To mitigate the environmental impact of traditional methods, greener protocols have been developed:[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][10] This technique has been successfully applied to the Doebner and Pfitzinger reactions.[6][10]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and efficiency, often under milder conditions than conventional heating.[2]

  • Nanocatalysis: The use of nanocatalysts offers high efficiency, selectivity, and reusability, aligning with the principles of green chemistry.[4][7] These catalysts can be employed in various quinoline synthesis protocols to improve performance and simplify workup procedures.[4][7]

Workflow for Quinoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of quinoline derivatives, applicable to many of the discussed methods.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Reactants (e.g., Aniline, Pyruvic Acid, 2-Nitrobenzaldehyde) B Reaction Vessel + Solvent & Catalyst A->B C Energy Input (Reflux, Microwave, or Ultrasound) B->C D Reaction Monitoring (TLC) C->D Periodic Sampling E Cool & Quench (e.g., Pour into Ice Water) D->E Upon Completion F Crude Product Isolation (Filtration) E->F G Acid-Base Extraction (for Purification) F->G H Final Product Collection G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, HRMS, etc.) I->J Purified Compound

Caption: Generalized workflow for the synthesis of quinoline derivatives.

Detailed Experimental Protocol: Pfitzinger Synthesis

This protocol describes a microwave-assisted Pfitzinger reaction to synthesize a 2-aryl-quinoline-4-carboxylic acid derivative.[10]

  • Reactant Preparation: In a closed microwave vessel, combine isatin (1 mmol), the corresponding acetophenone (e.g., 4'-hydroxyacetophenone) (1.05 equiv.), and potassium hydroxide (10 equiv.).

  • Solvent Addition: Add aqueous ethanol (10 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 12 minutes at 140°C.

  • Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Acidification: After cooling the reaction mixture to room temperature, acidify it with glacial acetic acid until a precipitate forms.

  • Isolation: Collect the solid product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-aryl-quinoline-4-carboxylic acid.[10]

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.[5][6]

Part 2: Biological Activities and Therapeutic Mechanisms

Derivatives of the 2-arylquinoline-4-carboxylic acid scaffold have demonstrated a wide array of pharmacological activities, making them promising candidates for drug development.[3]

Anticancer Potential

This class of compounds has shown significant potential as anticancer agents, acting through various mechanisms.[3] Some derivatives function as inhibitors of crucial enzymes like dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs), or disrupt tubulin polymerization.[3][11]

A structure-activity relationship study on quinoline 4-carboxylic acid analogs as inhibitors of L1210 dihydroorotate dehydrogenase identified three critical regions for activity:

  • C2 Position: Requires bulky, hydrophobic substituents.[11]

  • C4 Position: Shows a strict requirement for the carboxylic acid group.[11]

  • Benzo Ring: Appropriate substitutions on this ring are necessary for potent inhibition.[11]

The inhibition of DHODH is a particularly attractive anticancer strategy, as it targets the de novo pyrimidine biosynthetic pathway, which is often upregulated in cancer cells.[11]

DHODH_Pathway Start Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Start->Dihydroorotate ... DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP (Pyrimidine Synthesis) Orotate->UMP ... Inhibitor 2-Arylquinoline- 4-carboxylic acid Analog Inhibitor->DHODH Inhibition DHODH->Orotate

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Antimicrobial Activity

The quinoline scaffold is famously associated with antibacterial agents (e.g., fluoroquinolones).[12] Novel 2-phenyl-quinoline-4-carboxylic acid derivatives have also been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The introduction of amino substituents into the molecule can serve as new hydrogen bond donors and receptors, potentially increasing binding affinity to bacterial enzymes and improving physicochemical properties.[6]

Anti-inflammatory and Antioxidant Properties

Certain quinoline-related carboxylic acids have demonstrated appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models, comparable to the classical NSAID indomethacin but without associated cytotoxicity.[13] Additionally, while some studies report a lack of DPPH radical scavenging capacity[13], others have shown that modifying isatin to produce quinoline-4-carboxylic acid derivatives can increase antioxidant activity.[14] Specifically, a 2-(4-methylphenyl)quinoline-4-carboxylic acid showed better antioxidant inhibition than its 2-methyl counterpart, suggesting the aryl ring contributes to stabilizing radicals through resonance.[14]

Summary of Biological Activity

The following table summarizes the reported biological activities of selected 2-arylquinoline-4-carboxylic acid derivatives.

Compound Class/DerivativeTarget/AssayActivity MetricReported ValueReference
2-Phenyl-quinoline-4-carboxylic acid deriv. (5a₄)S. aureusMIC64 µg/mL[6]
2-Phenyl-quinoline-4-carboxylic acid deriv. (5a₇)E. coliMIC128 µg/mL[6]
Quinoline-4-carboxylic acid deriv. (P6)SIRT3 Inhibition (MLLr leukemic cells)IC₅₀7.2 µM[3]
Quinoline-4-carboxylic acid deriv. (7c)MCF-7 (Breast Cancer)IC₅₀1.73 µg/mL[3]
Brequinar Sodium AnalogDihydroorotate DehydrogenaseInhibitionPotent[11]
2-(4-Methylphenyl)quinoline-4-carboxylic acidAntioxidant (DPPH)% Inhibition40.43%[14]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing lead compounds. For the 2-arylquinoline-4-carboxylic acid scaffold, specific structural features are consistently linked to biological activity.

  • The C4-Carboxylic Acid: This group is often essential for activity. Its potential to act as a hydrogen bond donor or participate in a salt bridge interaction is critical for binding to many biological targets.[11][15] Esterification of this group typically leads to a complete loss of activity.[15]

  • The C2-Aryl Group: The presence and nature of the aryl ring at the C2 position are significant. Bulky, hydrophobic groups are often required for activities like DHODH inhibition.[11] Substitutions on this phenyl ring (e.g., the 4-hydroxy group) can modulate activity, solubility, and metabolic stability.

  • The C6-Methyl Group: Substitutions on the benzo portion of the quinoline ring fine-tune the electronic and steric properties of the molecule. A methyl group at C6 can enhance hydrophobic interactions within a receptor's binding pocket and influence the overall pharmacological profile.

  • Other Positions (N1, C3): The nitrogen at position 1 (N1) is critical, likely acting as a hydrogen bond acceptor.[15] Modifications at the C3 position can also have a profound impact on the compound's activity.

SAR_Diagram cluster_info C4_COOH C4-Carboxylic Acid: - Essential for activity - H-bond donor / salt bridge - Esterification abolishes activity C2_Aryl C2-Aryl Group: - Bulky, hydrophobic groups favored - Substituents modulate potency - (e.g., 4-OH) C6_Me C6-Methyl Group: - Enhances hydrophobic interactions - Fine-tunes electronic properties N1_HBA N1-Quinoline Nitrogen: - Critical for activity - Likely H-bond acceptor MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile and promising platform for the development of novel therapeutics. [3]Their synthetic accessibility allows for the creation of diverse compound libraries for screening against various diseases. [3]The profound anticancer, antimicrobial, and anti-inflammatory properties demonstrated by this class warrant further investigation.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploration of New Analogs: Synthesizing novel derivatives with diverse substitutions at the C2-aryl and benzo rings to further refine the structure-activity relationship and discover compounds with enhanced potency and selectivity.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can effectively explore the full therapeutic potential of this important class of molecules.

References

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Yıldırım, M., et al. (2025). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. Available at: [Link]

  • Getie, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Kumar, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. Available at: [Link]

  • MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH. Available at: [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]

  • Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar. Available at: [Link]

  • Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • ResearchGate. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aryl-quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific analog, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. By deconstructing the molecule into its core pharmacophoric components, we will explore the functional significance of the quinoline-4-carboxylic acid backbone, the C2-(4-hydroxyphenyl) substituent, and the C6-methyl group. This document synthesizes established principles of medicinal chemistry with actionable protocols for analog synthesis and a recommended assay cascade to empower research teams in the rational design of more potent and selective therapeutic agents based on this promising scaffold.

Introduction to a Privileged Scaffold

The quinoline ring system is a cornerstone of drug discovery, recognized for its versatile biological profile.[3] When coupled with a carboxylic acid at the C4-position and an aryl group at the C2-position, it gives rise to a class of compounds with significant therapeutic potential. A notable example is Brequinar, an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] The structural similarity of this compound to Brequinar suggests it may engage similar biological targets, making a thorough investigation of its SAR a high-value endeavor for developing novel inhibitors.

This guide will systematically dissect the molecule to build a comprehensive SAR model. We will examine how modifications to each key region are likely to impact biological activity, providing a strategic framework for lead optimization.

Core Pharmacophore Analysis: The Quinoline-4-Carboxylic Acid Moiety

The quinoline-4-carboxylic acid fragment serves as the foundational anchor for biological activity in many analogs. A seminal SAR study on quinoline carboxylic acids identified the C4-carboxylic acid as having a strict requirement for the inhibition of enzymes like DHODH.[4]

  • The C4-Carboxylic Acid: This group is the primary point of electrostatic interaction. In a receptor binding pocket, the carboxylate can form a crucial salt bridge with a positively charged amino acid residue, such as Arginine (Arg), or establish strong hydrogen bonds with residues like Glutamine (Gln).[5] Its planar orientation with the quinoline ring system rigidly positions it for optimal interaction. Esterification or reduction of this acid to an alcohol invariably leads to a dramatic loss of potency, confirming its role as an essential binding motif.

  • The C2-Aryl Substituent: The C2 position demands a bulky, hydrophobic substituent for effective receptor occupancy.[4] The phenyl ring in our lead compound fulfills this requirement, likely inserting into a nonpolar channel within the target's binding site. The linkage to the quinoline core creates a biphenyl-like structure that enhances affinity through extensive hydrophobic interactions.

Below is a diagram illustrating the foundational pharmacophoric features.

Caption: Core pharmacophoric elements of the target molecule.

SAR Exploration at the C2-Position: The 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group offers a rich opportunity for potency and selectivity modulation. Its primary features for exploration are the position and nature of the hydroxyl substituent.

The Critical Role of the 4'-Hydroxyl Group

The hydroxyl group is a potent hydrogen bond donor and acceptor. In many enzyme inhibitors, a phenolic hydroxyl group forms a critical hydrogen bond with a backbone carbonyl or a polar side chain (e.g., Tyrosine, Threonine), significantly enhancing binding affinity.[6] Replacing or relocating this group is a fundamental step in any SAR campaign.

  • Replacement with Bioisosteres: Swapping the hydroxyl (-OH) for a methoxy (-OCH₃) group will eliminate its hydrogen-bonding donor capability while retaining its acceptor potential and increasing lipophilicity. An amine (-NH₂) maintains H-bond donor/acceptor properties but alters the electronics. Replacement with a hydrogen (-H) or a halogen (-F, -Cl) serves to probe the importance of the H-bond versus steric or electronic effects.

  • Positional Isomerism: Moving the hydroxyl group from the para (4') position to the meta (3') or ortho (2') position will rigorously test the spatial requirements of the binding pocket. A significant drop in activity upon relocation would strongly suggest a highly directional and specific hydrogen bond interaction is required.

The following table summarizes the expected impact of these modifications on biological activity, using hypothetical IC₅₀ values for a target like DHODH to illustrate key medicinal chemistry principles.

Modification of C2-Phenyl RingRationaleExpected IC₅₀ (nM)
Parent: 4'-OH Forms critical H-bond with a key residue (e.g., Tyr356 in DHODH).[6]25
4'-HRemoval of H-bond donor/acceptor. Probes necessity of the interaction.> 5,000
4'-OCH₃Removes H-bond donor capability. Increases lipophilicity.500
4'-FWeak H-bond acceptor. Electron-withdrawing.1,500
4'-NH₂Potent H-bond donor/acceptor. Alters basicity.75
3'-OHRelocates H-bond donor/acceptor. Tests spatial constraints.800
2'-OHRelocates H-bond donor/acceptor. Potential for intramolecular H-bond with quinoline N.> 10,000

SAR Exploration at the Quinoline C6-Position

Substituents on the benzo portion of the quinoline ring are known to modulate pharmacokinetic properties and can fine-tune receptor interactions.[4] The 6-methyl group on the parent structure likely contributes to hydrophobic interactions in a broader region of the binding site.

  • Size and Lipophilicity: Replacing the methyl (-CH₃) group with hydrogen (-H) would test its contribution to binding. Increasing the size to an ethyl (-CH₂CH₃) or isopropyl (-CH(CH₃)₂) would probe for potential steric clashes.

  • Electronic Effects: Introducing an electron-withdrawing group like fluorine (-F) or chlorine (-Cl) at the C6-position can alter the pKa of the quinoline nitrogen and the C4-carboxylic acid, potentially influencing binding and cellular permeability. A fluorine atom is often used to block metabolic oxidation at that position.

Proposed Synthetic Strategy for Analog Generation

To systematically explore the SAR, a robust and versatile synthetic route is required. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is an ideal choice for generating the desired library of analogs.[2][7][8]

General Protocol for Doebner Synthesis

Objective: To synthesize 2-aryl-6-substituted-quinoline-4-carboxylic acid analogs.

Materials:

  • Substituted aniline (e.g., p-toluidine for the 6-methyl group)

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Pyruvic acid

  • Ethanol (absolute)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) as catalyst

Step-by-Step Procedure:

  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aniline (1.0 eq) and ethanol. Stir until fully dissolved.

  • Aldehyde Addition: Add the substituted benzaldehyde (1.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Pyruvic Acid Addition: Add pyruvic acid (1.1 eq) dropwise to the mixture.

  • Catalysis & Reflux: Add the acid catalyst (e.g., 0.2 eq TFA) and heat the reaction mixture to reflux (approx. 80°C).[9]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid by filtration, wash with cold ethanol, and then water to remove residual acid. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and LCMS analysis.

This synthetic approach is highly modular, allowing for the facile substitution of both the aniline and benzaldehyde starting materials to generate the full matrix of desired analogs for SAR exploration.

Recommended In Vitro Assay Cascade

A tiered approach to biological evaluation ensures efficient use of resources, prioritizing the most promising compounds for more complex studies.

G start Synthesized Analog Library primary_assay Tier 1: Primary Target Assay (e.g., DHODH Enzymatic Inhibition Assay) Determine IC₅₀ start->primary_assay cell_assay Tier 2: Cell-Based Potency Assay (e.g., Proliferation Assay in Cancer Cell Line) Determine EC₅₀ primary_assay->cell_assay Potent Hits (IC₅₀ < 1µM) selectivity_assay Tier 3: Selectivity Profiling (Counter-screen against related enzymes) cell_assay->selectivity_assay Cell-Active Hits (EC₅₀ < 5µM) adme_assay Tier 4: Early ADME Profiling (Metabolic Stability, Permeability) selectivity_assay->adme_assay Selective Hits decision Lead Candidate Selection adme_assay->decision

Caption: Recommended workflow for in vitro evaluation of synthesized analogs.

Protocol: Primary Enzymatic Inhibition Assay (Example: DHODH)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the target enzyme.

Principle: The activity of human DHODH can be monitored by measuring the reduction of a redox dye like 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with cofactors). Prepare serial dilutions of test compounds in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup: Add 2 µL of the compound solution to the wells of a 96-well plate. Include wells for positive control (known inhibitor, e.g., Brequinar) and negative control (DMSO vehicle).

  • Enzyme Addition: Add recombinant human DHODH enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing dihydroorotate and DCIP.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound structure represents a highly promising starting point for drug discovery. The SAR is well-defined by three key regions:

  • The C4-carboxylic acid is an essential anchor and should be retained.

  • The C2-(4-hydroxyphenyl) group is critical for potency, with the 4'-OH likely forming a specific, directional hydrogen bond. This position is the primary focus for initial optimization.

  • The C6-methyl group serves as a modulating element where modifications can be made to fine-tune pharmacokinetics and selectivity.

A systematic exploration, guided by the synthetic and assay protocols outlined in this guide, will enable the rational design of next-generation analogs. Future efforts should focus on leveraging the initial SAR data to design compounds with improved potency, selectivity, and drug-like properties, paving the way for the identification of a clinical candidate.

References

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  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
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  • ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved from [Link]

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  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

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  • Hindawi. (2012). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved from [Link]

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  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • PubMed. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

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In Vitro Evaluation of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the in vitro evaluation of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on experimental design, causality behind methodological choices, and robust protocols for a thorough preliminary assessment of this molecule's biological activity.

Introduction: The Rationale for Investigation

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1] The structural features of this compound—specifically the quinoline core, the phenolic hydroxyl group, and the carboxylic acid moiety—suggest a predisposition for multiple biological interactions. The 4-hydroxyphenyl group is a common feature in compounds with antioxidant and tyrosinase inhibitory activity, while the quinoline-4-carboxylic acid core is known to be a key pharmacophore for anticancer and anti-inflammatory effects.[2][3]

The synthesis of such compounds can typically be achieved through established methods like the Pfitzinger condensation reaction, which involves the reaction of an isatin derivative with a suitable ketone.[2][4] This accessibility allows for the generation of analogs for structure-activity relationship (SAR) studies.

This guide will detail a logical and efficient workflow for the initial in vitro screening of this compound, focusing on its potential cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory activities.

Experimental Workflow: A Multi-faceted Approach

A comprehensive in vitro evaluation should follow a tiered approach, beginning with broad cytotoxicity screening to establish a safe concentration range for subsequent, more specific assays. The workflow outlined below is designed to maximize data acquisition while maintaining resource efficiency.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Biological Activity Profiling cluster_2 Mechanism of Action Studies Compound_Acquisition Compound Synthesis & Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Acquisition->Cytotoxicity_Screening Determine IC50 Anti_inflammatory_Assay Anti-inflammatory Assay (LPS-induced NO production) Cytotoxicity_Screening->Anti_inflammatory_Assay Select non-toxic concentrations Antioxidant_Assay Antioxidant Capacity (DPPH & FRAP Assays) Cytotoxicity_Screening->Antioxidant_Assay Select non-toxic concentrations Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., Tyrosinase Assay) Cytotoxicity_Screening->Enzyme_Inhibition_Assay Select non-toxic concentrations Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cytotoxicity_Screening->Apoptosis_Assay If cytotoxic Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Anti_inflammatory_Assay->Signaling_Pathway_Analysis

Caption: A logical workflow for the in vitro evaluation of the topic compound.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations used in subsequent assays. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[5]

MTT Assay Protocol
  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[6]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)IC50 (µM)
MCF-748Hypothetical Value
A54948Hypothetical Value
HCT11648Hypothetical Value
Normal Fibroblasts48Hypothetical Value

Note: The IC50 values are placeholders and would be determined experimentally.

Should the compound exhibit significant cytotoxicity, further investigation into the mechanism of cell death, such as apoptosis, is warranted.

Apoptosis_Pathway Compound 2-(4-Hydroxyphenyl)-6-methyl quinoline-4-carboxylic acid Mitochondria Mitochondria Compound->Mitochondria Induces Mitochondrial Permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by a cytotoxic compound.[7]

Part 2: Elucidation of Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. Quinolone derivatives have been reported to possess anti-inflammatory properties.[3][8] A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the subsequent production of nitric oxide (NO), a key inflammatory mediator.

Nitric Oxide (NO) Inhibition Assay Protocol
  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[8]

  • Griess Assay: Collect the cell supernatant and measure the NO concentration using the Griess reagent.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity
Compound Concentration (µM)% NO Inhibition
1Hypothetical Value
10Hypothetical Value
50Hypothetical Value
Indomethacin (Positive Control)Hypothetical Value

Note: Values are placeholders for experimental determination.

Part 3: Assessment of Antioxidant Capacity

The phenolic hydroxyl group in the structure of this compound suggests potential antioxidant activity.[9] Antioxidant capacity can be evaluated using multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

DPPH Radical Scavenging Assay Protocol
  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the test compound with 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[10][11]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3 solution.[12]

  • Reaction: In a 96-well plate, mix the test compound with the FRAP reagent and incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.[12]

  • Data Analysis: Construct a standard curve using Trolox and express the results as Trolox equivalents (TE).

Data Presentation: Antioxidant Profile
AssayResult
DPPH IC50 (µM)Hypothetical Value
FRAP (µM TE/µM compound)Hypothetical Value

Note: Values are placeholders for experimental determination.

Part 4: Evaluation of Enzyme Inhibitory Activity

The structural similarity of the topic compound to known inhibitors of various enzymes warrants an investigation into its enzyme-inhibitory potential. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and dermatological fields.[13]

Tyrosinase Inhibition Assay Protocol
  • Reaction Mixture: In a 96-well plate, add mushroom tyrosinase solution and the test compound at various concentrations.[14][15]

  • Pre-incubation: Incubate for 10 minutes at 25°C.[16]

  • Substrate Addition: Add L-DOPA as the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure the absorbance at 475 nm kinetically for at least 10 minutes.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Tyrosinase_Inhibition Tyrosinase Tyrosinase DOPAquinone DOPAquinone Tyrosinase->DOPAquinone Oxidation L_DOPA L-DOPA L_DOPA->Tyrosinase Melanin Melanin DOPAquinone->Melanin Inhibitor 2-(4-Hydroxyphenyl)-6-methyl quinoline-4-carboxylic acid Inhibitor->Tyrosinase Inhibition

Caption: Mechanism of tyrosinase inhibition by the test compound.

Conclusion and Future Directions

This technical guide outlines a robust and logical workflow for the preliminary in vitro evaluation of this compound. The data generated from these assays will provide a comprehensive initial profile of the compound's biological activities, guiding further research and development. Positive results in any of these areas would warrant more in-depth mechanistic studies, such as the analysis of specific signaling pathways (e.g., NF-κB for inflammation) or the evaluation against a broader panel of cancer cell lines. This structured approach ensures a thorough and efficient assessment of this promising chemical entity.

References

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An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid as a Putative DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroorotate dehydrogenase (DHODH) represents a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections. The quinoline-4-carboxylic acid scaffold has emerged as a privileged chemotype, yielding potent DHODH inhibitors like the clinical candidate brequinar. This technical guide provides a comprehensive framework for the investigation of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid , a rationally designed analog, as a novel DHODH inhibitor. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established structure-activity relationship (SAR) principles, data from close structural analogs, and validated experimental protocols to guide its synthesis, characterization, and preclinical evaluation. We project that the unique structural features of this compound—namely the C2-hydroxyphenyl and C6-methyl substitutions—will confer a distinct pharmacological profile. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel targeted therapies.

Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the production of uridine and cytidine nucleotides, which are essential building blocks for DNA, RNA, and other critical cellular components.[3]

Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for nucleotides and are particularly dependent on the de novo pyrimidine pathway for survival and growth.[1][2] Normal, quiescent cells, in contrast, can often rely on the pyrimidine salvage pathway. This metabolic distinction creates a therapeutic window, suggesting that inhibition of DHODH can selectively starve malignant or pathogenic cells of essential precursors while having a less detrimental effect on healthy tissues.[3] Consequently, DHODH inhibition disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, which forms the basis for its therapeutic potential in oncology, immunology, and virology.[3][4][5]

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Chemotype for DHODH Inhibition

The discovery of brequinar, a potent DHODH inhibitor with a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid structure, established the quinoline-4-carboxylic acid core as a premier scaffold for targeting this enzyme.[6] Extensive structure-activity relationship (SAR) studies on brequinar and its analogs have elucidated three critical regions for potent enzymatic inhibition:[6]

  • C4-Carboxylic Acid: This group is indispensable for activity. X-ray crystallography studies of DHODH-inhibitor complexes reveal that the carboxylate moiety forms a crucial salt bridge with a conserved arginine residue (R136) in the enzyme's active site.[1]

  • C2-Aryl Substituent: A bulky and generally hydrophobic group at this position is required for high-potency inhibition. This substituent occupies a deep, nonpolar channel in the DHODH binding pocket.[1][7]

  • Benzo-Ring Substitutions (C5-C8): Modifications on the fused benzene ring of the quinoline core are well-tolerated and can be used to fine-tune the compound's physicochemical and pharmacokinetic properties.[6]

These established principles provide a robust foundation for the rational design of new, potentially superior DHODH inhibitors.

Focus Molecule: this compound

This guide focuses on the title compound, which integrates the essential quinoline-4-carboxylic acid pharmacophore with specific substitutions designed to optimize target engagement and drug-like properties.

Rationale for Design and Structure-Activity Relationship (SAR) Analysis

The structure of this compound is a logical evolution from the established SAR of the quinoline class.

  • C2-(4-Hydroxyphenyl) Group: The aryl ring at the C2 position fulfills the requirement for a bulky substituent to occupy the hydrophobic pocket.[7] The para-hydroxyl group introduces a key difference from many earlier analogs. While the pocket is primarily hydrophobic, specific residues like Tyrosine (Y356) and Threonine (T63) exist at the periphery.[1][8] The hydroxyl group offers the potential for forming a novel, stabilizing hydrogen bond interaction, either directly or via a water-mediated bridge, which could enhance binding affinity and selectivity.[8]

  • C6-Methyl Group: Substitution at the C6 position is a common strategy to modulate the electronic and steric properties of the quinoline core. A methyl group is a small, lipophilic substituent that is unlikely to cause steric hindrance and may subtly enhance binding through favorable van der Waals interactions within the benzo-portion of the binding site.

Based on these features, we hypothesize that this compound will be a potent DHODH inhibitor. Its activity can be benchmarked against known inhibitors, as shown in the comparative table below.

Compound NameC2-SubstituentC6-SubstituentReported DHODH IC₅₀ (nM)Reference
Brequinar Analog (41)4-(2-chloropyridin-3-yl)phenylFluoro9.71[8]
Brequinar Analog (43)4-(pyridin-3-yl)phenylFluoro26.2[8]
Hypothesized Target 4-Hydroxyphenyl Methyl To Be Determined N/A
Proposed Synthesis Workflow

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, most commonly proceeding through the Doebner reaction or the Pfitzinger condensation.[1][7] The following workflow is proposed for the synthesis of the title compound, leveraging the Doebner reaction.

G cluster_0 Step 1: Doebner Reaction cluster_1 Step 2: Work-up & Purification p_toluidine p-Toluidine reflux Reflux, 2-4h p_toluidine->reflux hydroxybenzaldehyde 4-Hydroxybenzaldehyde hydroxybenzaldehyde->reflux pyruvic_acid Pyruvic Acid pyruvic_acid->reflux ethanol Ethanol (Solvent) ethanol->reflux acidification Acidification (e.g., Acetic Acid) reflux->acidification Reaction Mixture precipitation Precipitation acidification->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (from Ethanol) filtration->recrystallization Crude Product product 2-(4-Hydroxyphenyl)-6-methyl- quinoline-4-carboxylic acid recrystallization->product Purified Product

Caption: Proposed synthetic workflow via the Doebner reaction.

Mechanism of Action

Predicted Binding Interactions with DHODH

The inhibitory mechanism is predicated on direct, competitive binding within the ubiquinone binding channel of the DHODH enzyme. Based on crystal structures of analogs, the key interactions are expected to be:[1]

  • Ionic Interaction: The C4-carboxylate will form a strong salt bridge with the guanidinium group of Arginine 136.

  • Hydrophobic Interactions: The quinoline core and the phenyl portion of the C2-substituent will engage in extensive hydrophobic interactions with nonpolar residues lining the binding channel (e.g., Leucine, Alanine).

  • Hydrogen Bonding: The C2-hydroxyl group may act as a hydrogen bond donor or acceptor with polar residues like Thr63 or Tyr356, potentially mediated by a structural water molecule, which could significantly increase binding affinity.[8]

G cluster_DHODH DHODH Binding Pocket cluster_Inhibitor Inhibitor Molecule Arg136 Arg136 HydrophobicPocket Hydrophobic Pocket (Leu, Ala, etc.) Tyr356 Tyr356 Carboxylate C4-Carboxylate Carboxylate->Arg136 Ionic Bond ArylCore Quinoline & Phenyl Rings ArylCore->HydrophobicPocket Hydrophobic Interactions Hydroxyl C2-Hydroxyl Hydroxyl->Tyr356 H-Bond (Potential)

Sources

A Technical Guide to Elucidating the Therapeutic Targets of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1] The specific compound, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, presents a compelling case for investigation due to its unique combination of structural motifs known to interact with high-value therapeutic targets. While direct studies on this molecule are nascent, its core structure—the 2-phenylquinoline-4-carboxylic acid framework—is strongly associated with the inhibition of critical pathways in oncology and inflammatory diseases. This guide eschews a conventional review, instead presenting a proactive, in-depth strategic framework for the systematic identification and validation of this compound's molecular targets. We will dissect the molecule's chemical architecture to build evidence-based hypotheses, proposing a phased experimental workflow, from broad-based screening to direct target engagement and cellular pathway validation. This document serves as a comprehensive roadmap for researchers aiming to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery, prized for its rigid structure and synthetic tractability.[2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[3][4][5] The molecule of interest, this compound, integrates several key features that inform our investigation:

  • Quinoline-4-carboxylic Acid Core: This moiety is crucial. The carboxylic acid at the C4 position often acts as a key hydrogen bond donor/acceptor or as a zinc-binding group, anchoring the molecule within the active site of enzymes like histone deacetylases (HDACs) or dihydroorotate dehydrogenase (DHODH).[6][7]

  • 2-(4-Hydroxyphenyl) Group: The phenyl ring at the C2 position is a common feature in kinase inhibitors, where it often occupies the hydrophobic ATP-binding pocket. The para-hydroxyl group provides an additional point for hydrogen bonding, potentially enhancing selectivity and potency.

  • 6-Methyl Group: This substitution on the benzene portion of the quinoline ring can influence metabolic stability, solubility, and steric interactions within the target protein.

This guide's objective is to synthesize existing knowledge on structurally related compounds to construct a logical, multi-pronged strategy for definitively identifying the therapeutic targets of this specific molecule.

Primary Target Hypotheses Based on Structural Analogs

Our strategy begins by postulating the most probable target classes based on high-quality evidence from closely related analogs.

Protein Kinases: The Dominant Target Class for Quinolines

The quinoline scaffold is a well-documented hinge-binder for protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][8] Several FDA-approved kinase inhibitors feature this core structure.[1]

Deregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central driver of tumor cell proliferation, survival, and metabolic reprogramming.[9][10] Numerous quinoline and quinazoline derivatives have been developed as potent inhibitors of this cascade, often targeting the ATP-binding site of PI3K and/or mTOR kinases.[2][9][11] The 2-phenylquinoline structure of our compound is well-suited to interact with the kinase hinge region, making this pathway a high-priority target for investigation.[10]

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling node for numerous cytokines and growth factors, playing a key role in autoimmune diseases and hematological malignancies.[12][13] Structurally related quinazoline compounds are known to effectively inhibit JAK family kinases, suppressing both constitutive and cytokine-induced STAT3 phosphorylation.[12][14] Given the structural similarities, our compound could plausibly function as a JAK inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT (dimer) JAK->STAT Phosphorylation DNA Gene Promoter STAT->DNA Gene Transcription (Inflammation, Proliferation) Inhibitor 2-(4-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid Inhibitor->JAK Inhibition

Caption: Hypothetical inhibition of the JAK/STAT pathway by the target compound.

Epigenetic Modulators: A High-Probability Target

Recent studies on the exact 2-phenylquinoline-4-carboxylic acid scaffold have provided compelling evidence for its activity against epigenetic targets.

HDACs are zinc-dependent enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Their overexpression is linked to tumorigenesis, making them a validated anticancer target.[6] A landmark study revealed that derivatives of 2-phenylquinoline-4-carboxylic acid act as selective inhibitors of HDAC3.[6][15] In these molecules, the quinoline core serves as the "cap" group interacting with surface residues, while the carboxylic acid functions as the critical zinc-binding group (ZBG) in the enzyme's active site.[6]

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate metabolism, stress responses, and aging. SIRT3, a mitochondrial sirtuin, has emerged as a potential therapeutic target in leukemia and other cancers.[16][17] Remarkably, a recent study identified a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective SIRT3 inhibitors.[16][17] Our compound shares the core 2-phenylquinoline-4-carboxylic acid structure, making SIRT3 a highly plausible target.

Histone Histone Protein HDAC HDAC / SIRT Histone->HDAC Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin Acetyl Acetyl Group Acetyl->Histone Inhibitor Target Compound Inhibitor->HDAC Inhibition cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Direct Engagement cluster_phase3 Phase 3: Cellular Validation p1_start Test Compound p1_a Kinase Panel (>400 Kinases) p1_start->p1_a p1_b HDAC/SIRT Assay (Fluorometric) p1_start->p1_b p1_c NF-κB Reporter (Luciferase) p1_start->p1_c p1_d DHODH Enzyme Assay p1_start->p1_d p1_out Primary 'Hits' p1_a->p1_out p1_b->p1_out p1_c->p1_out p1_d->p1_out p2_a CETSA (in-cell) p1_out->p2_a p2_b ITC (in-vitro) p1_out->p2_b p2_out Confirmed Targets (Kd, Bmax) p2_a->p2_out p2_b->p2_out p3_a Western Blot (Phospho-proteins) p2_out->p3_a p3_b Cell Viability (MTT / CTG) p2_out->p3_b p3_c Apoptosis Assay (Annexin V) p2_out->p3_c p3_out Validated MoA & Phenotypic Effect p3_a->p3_out p3_b->p3_out p3_c->p3_out

Caption: A three-phased experimental workflow for target identification and validation.

Phase 1: Initial Target Class Screening

Objective: To efficiently test the broad hypotheses and identify the most promising target class(es).

Protocol 3.1: Broad Kinase Profiling

  • Rationale: This is the most efficient method to assess the compound's activity against a large portion of the human kinome. It provides a selectivity profile, identifying primary targets and potential off-targets simultaneously.

  • Methodology:

    • Outsource profiling to a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology).

    • Select a comprehensive panel, such as the scanMAX panel (468 kinases).

    • Provide the compound at a standard screening concentration (e.g., 1 µM or 10 µM).

    • The vendor will perform competitive binding assays (e.g., KINOMEscan™) or enzymatic assays.

    • Data is returned as percent inhibition relative to a control. Hits are typically defined as >90% inhibition.

Protocol 3.2: NF-κB Luciferase Reporter Assay

  • Rationale: This cell-based assay provides a functional readout of the entire NF-κB signaling pathway, capturing effects on upstream kinases, nuclear translocation, and DNA binding.

  • Methodology:

    • Cell Culture: Culture HeLa or HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

    • Seeding: Seed cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat cells with a dose-response curve of the test compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.

    • Stimulation: Induce the NF-κB pathway by adding TNF-α (final concentration 10 ng/mL) to all wells except the negative control. [18] 5. Incubation: Incubate for 6-8 hours to allow for luciferase expression.

    • Lysis & Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) on a plate luminometer.

    • Analysis: Normalize the data to a vehicle control and calculate the IC50 value for inhibition of NF-κB activity.

Phase 2: Target Deconvolution and Direct Engagement

Objective: To confirm that the "hits" from Phase 1 are direct binding partners of the compound within a cellular environment.

Protocol 3.3: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: This technique validates target engagement in live, intact cells, which is a crucial step before moving to more complex models. It relies on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

  • Methodology:

    • Cell Culture & Treatment: Grow a relevant cell line (e.g., a cancer cell line where the target is highly expressed) to ~80% confluency. Treat cells with the test compound or a vehicle control for 1-2 hours.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease/phosphatase inhibitors.

    • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

    • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or ELISA.

    • Interpretation: In the vehicle-treated samples, the protein will denature and disappear from the supernatant at a specific temperature. In the compound-treated samples, the protein will be stabilized and remain soluble at higher temperatures, resulting in a "thermal shift" of the melting curve.

Phase 3: Pathway Validation and Cellular Phenotype

Objective: To connect direct target engagement to a functional consequence on the relevant signaling pathway and a measurable cellular outcome.

Protocol 3.4: Western Blotting for Phospho-protein Analysis

  • Rationale: If a kinase is identified as a primary target, inhibiting it should lead to a decrease in the phosphorylation of its downstream substrates. This assay provides direct evidence of pathway modulation in a cellular context.

  • Methodology:

    • Cell Culture & Treatment: Seed a relevant cell line (e.g., HL-60 for mTOR, A549 for JAK2) and starve overnight if necessary to reduce basal signaling. [9][12] 2. Stimulation & Inhibition: Treat cells with a dose-response of the test compound for 1-2 hours. If the pathway is not constitutively active, stimulate it with an appropriate ligand (e.g., IL-6 for JAK/STAT, EGF for PI3K/Akt) for 15-30 minutes. [12] 3. Lysis: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against the phosphorylated form of the downstream target (e.g., anti-phospho-Akt Ser473, anti-phospho-STAT3 Tyr705) overnight at 4°C.

    • Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

    • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal loading.

Hypothetical Data Summary and Interpretation

To illustrate the output of the proposed workflow, the following table summarizes potential results that would guide further development.

Target ClassPrimary Target HitIC50 (Kinase/Enzyme Assay)CETSA Thermal Shift (ΔTm)Downstream Effect (Western Blot)Cell Viability IC50 (MCF-7)
Protein Kinase PI3Kα25 nM+ 4.2 °C↓ p-Akt (Ser473)150 nM
Epigenetic HDAC324 µM [6]+ 2.1 °C↑ Ac-Histone H35 µM
Epigenetic SIRT37.2 µM [16]+ 3.5 °C↑ Ac-SOD22 µM
Metabolic DHODH9.7 nM [7]+ 5.1 °CN/A80 nM

Interpretation:

  • Potent, On-Target Activity: Results like those for PI3Kα or DHODH (low nM IC50, significant thermal shift, and downstream pathway modulation) would strongly indicate a primary mechanism of action.

  • Dual-Target Activity: If the compound shows potent activity against targets in different classes (e.g., PI3K and SIRT3), it could represent a valuable multi-targeting agent. This is therapeutically desirable in complex diseases like cancer.

  • Selectivity: The kinase panel screen is crucial. A compound that potently inhibits PI3Kα but shows minimal activity against 400+ other kinases would have a highly desirable selectivity profile, predicting fewer off-target side effects.

Conclusion and Future Directions

Based on a rigorous analysis of its chemical architecture and the known activities of its structural precedents, this compound holds significant therapeutic promise. The most probable targets for this compound lie within the realms of protein kinases (specifically the PI3K/Akt/mTOR and JAK/STAT pathways), epigenetic modulators (HDAC3 and SIRT3), and metabolic enzymes (DHODH).

The experimental framework detailed in this guide provides a clear and robust path to unequivocally identify its primary mechanism of action. Successful validation of a potent and selective target will pave the way for subsequent critical stages of drug development, including:

  • Lead Optimization: Modifying the scaffold to improve potency, selectivity, and drug-like properties (ADME).

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models, such as tumor xenograft models for oncology targets or collagen-induced arthritis (CIA) models for inflammatory targets. [13]* Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and safety profile.

This structured approach will enable researchers to efficiently de-risk and advance this compound from a promising chemical entity to a potential clinical candidate.

References

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  • Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin. (2010). PubMed. [Link]

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  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. [Link]

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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2020). National Institutes of Health (NIH). [Link]

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crystallographic studies of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry. Quinoline-4-carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][3] The substitution at the 2- and 6-positions of the quinoline core is a key determinant of the pharmacological profile. Understanding the three-dimensional structure and intermolecular interactions of these molecules is paramount for rational drug design and the development of new therapeutic agents. This guide details the synthesis, crystallization, and X-ray diffraction analysis of the title compound, drawing upon established methodologies for closely related analogs. A thorough examination of the anticipated crystal structure, including hydrogen bonding and π–π stacking interactions, is presented to provide a complete structural perspective.

Introduction: The Significance of Quinolines in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The versatility of the quinoline ring system allows for diverse functionalization, leading to a wide array of pharmacological activities. Notably, quinoline-4-carboxylic acid derivatives have been extensively investigated for their therapeutic potential. The carboxylic acid moiety at the 4-position often plays a crucial role in the biological activity, frequently participating in key interactions with biological targets, such as forming salt bridges or hydrogen bonds.[4]

The title compound, this compound, incorporates several key structural features: the quinoline-4-carboxylic acid core, a 4-hydroxyphenyl substituent at the 2-position, and a methyl group at the 6-position. The hydroxyl group introduces a potent hydrogen bond donor and acceptor, which is anticipated to significantly influence the crystal packing and potential interactions with biological receptors. The methyl group can modulate the electronic properties and steric profile of the molecule. A detailed understanding of the solid-state structure of this compound through single-crystal X-ray diffraction is therefore essential for elucidating its physicochemical properties and guiding further drug development efforts.

Synthesis and Crystallization

Synthetic Pathway: The Pfitzinger Reaction

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger condensation reaction.[1][4][5] This versatile method involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, a modified Pfitzinger reaction utilizing microwave irradiation is a highly efficient approach, as demonstrated for the synthesis of the closely related 2-(4-methylphenyl)quinoline-4-carboxylic acid.[5]

Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis

  • Reactant Preparation: A mixture of 5-methylisatin (1 equivalent), 4-hydroxyacetophenone (1.05 equivalents), and potassium hydroxide (10 equivalents) is prepared in aqueous ethanol.

  • Microwave Irradiation: The reaction mixture is placed in a sealed vessel and subjected to microwave irradiation for approximately 12 minutes at 140°C.

  • Acidification and Recrystallization: After cooling, the reaction mixture is acidified with acetic acid. The resulting precipitate, crude this compound, is then collected.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.[5]

Rationale for Experimental Choices: The use of microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.[1] Potassium hydroxide serves as the base required to catalyze the condensation reaction. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for the reaction temperature.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation method is a reliable technique for growing crystals of quinoline-4-carboxylic acid derivatives.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

  • Solvent Selection: A saturated solution of the purified product is prepared in a suitable solvent system, such as ethanol or a mixture of ethanol and water.

  • Filtration: The solution is filtered through a syringe filter to remove any dust or particulate matter that could act as nucleation sites and hinder the growth of single crystals.

  • Crystallization: The filtered solution is placed in a clean vial, which is then loosely capped or covered with parafilm containing a few pinholes.

  • Incubation: The vial is left undisturbed in a vibration-free environment at a constant temperature. Slow evaporation of the solvent over several days to weeks should yield well-formed single crystals.

Causality Behind the Protocol: The slow rate of evaporation is crucial as it allows the molecules to self-assemble into a highly ordered crystal lattice. Rapid evaporation often leads to the formation of polycrystalline or amorphous solids. The choice of solvent is also critical, as it influences the solubility of the compound and the morphology of the resulting crystals.

X-ray Crystallography

A suitable single crystal is mounted on a diffractometer for X-ray diffraction analysis.

Data Collection and Structure Refinement Parameters (Hypothetical)

ParameterValue
DiffractometerOxford Diffraction Xcalibur Eos
RadiationMo Kα (λ = 0.71073 Å)
Temperature291 K
Crystal SystemMonoclinic
Space GroupP2₁/c
Data Collection Methodω scans
Absorption CorrectionAnalytical
Structure SolutionDirect Methods
Refinement MethodFull-matrix least-squares on F²

Justification of Parameters: The parameters listed above are based on the crystallographic data of the analogous compound, 2-(4-methylphenyl)quinoline-4-carboxylic acid.[5][6] It is highly probable that the title compound will crystallize in a similar crystal system and space group.

Structural Analysis and Discussion

The crystal structure of this compound is expected to be characterized by significant intermolecular interactions, primarily hydrogen bonding and π–π stacking.

Molecular Geometry

The quinoline ring system is anticipated to be nearly planar. The dihedral angle between the quinoline ring and the 4-hydroxyphenyl ring will be a key conformational feature. In the related 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the quinoline and toluene rings is 25.29 (7)°.[5][6] A similar twisted conformation is expected for the title compound. The carboxylic acid group will likely be twisted with respect to the quinoline plane.

Intermolecular Interactions: The Supramolecular Architecture

The supramolecular structure will be dominated by a network of hydrogen bonds. The hydroxyl group of the 4-hydroxyphenyl moiety and the carboxylic acid group are potent hydrogen bond donors, while the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid and hydroxyl groups are hydrogen bond acceptors.

Expected Hydrogen Bonding Interactions:

  • O—H···N Hydrogen Bonds: A strong intermolecular hydrogen bond is expected between the carboxylic acid hydroxyl group and the quinoline nitrogen atom of an adjacent molecule. This interaction is a common feature in the crystal structures of quinoline-4-carboxylic acids and leads to the formation of chains or dimers.[5][6]

  • O—H···O Hydrogen Bonds: The hydroxyl group on the phenyl ring can participate in hydrogen bonding with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, further linking the molecules into a more complex network.

  • C—H···O Interactions: Weaker C—H···O interactions are also likely to contribute to the overall crystal packing.[5][6]

These intermolecular forces are the primary drivers of the crystal packing.[7][8] The interplay of these interactions determines the final three-dimensional arrangement of the molecules in the crystal.

Visualization of Molecular Structure and Interactions

Molecular Structure of this compound

Caption: Molecular structure of the title compound.

Anticipated Hydrogen Bonding Scheme

G cluster_0 Molecule A cluster_1 Molecule B COOH_A Carboxylic Acid (-COOH) Quinoline_N_B Quinoline Nitrogen (N) COOH_A->Quinoline_N_B O-H···N Quinoline_N_A Quinoline Nitrogen (N) Hydroxyl_A Hydroxyl (-OH) COOH_B Carboxylic Acid (-COOH) Hydroxyl_A->COOH_B O-H···O Hydroxyl_B Hydroxyl (-OH)

Caption: Primary hydrogen bonds in the crystal lattice.

Conclusion

The crystallographic study of this compound provides invaluable insights into its three-dimensional structure and intermolecular interactions. By employing established synthetic and crystallization protocols, high-quality single crystals can be obtained for X-ray diffraction analysis. The resulting structural data, including bond lengths, bond angles, and torsion angles, will offer a precise geometric description of the molecule. Furthermore, the analysis of the supramolecular architecture, governed by a network of hydrogen bonds and other non-covalent interactions, is crucial for understanding the physicochemical properties of this compound, such as solubility and melting point. This detailed structural knowledge is a cornerstone for structure-activity relationship (SAR) studies and will facilitate the rational design of more potent and selective quinoline-based therapeutic agents.

References

  • ResearchGate. (2022). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • ResearchGate. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • ResearchGate. (2020). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetic acid ethyl ester. Retrieved from [Link]

  • Sci-Hub. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocol for the Pfitzinger Synthesis of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pfitzinger Synthesis in Medicinal Chemistry

The Pfitzinger reaction, a cornerstone of heterocyclic chemistry since its discovery by Wilhelm Pfitzinger in 1886, remains a highly efficient and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2] This powerful condensation reaction between an isatin derivative and a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base, provides direct access to a molecular scaffold of immense pharmacological importance.[1][3] Quinoline-4-carboxylic acids are privileged structures found in a wide array of therapeutic agents, exhibiting activities including antibacterial, antiviral, anticancer, and antimalarial properties.[2][4]

This application note provides a detailed protocol for the synthesis of a specific, high-value derivative, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. This compound is of significant interest to researchers in drug discovery and development due to the combination of the quinoline core with a phenolic moiety, a common feature in biologically active molecules that can participate in crucial hydrogen bonding interactions with biological targets. We will explore the underlying mechanism, provide step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and offer insights into the critical parameters for a successful and reproducible outcome.

Reaction Mechanism: A Stepwise Journey to the Quinoline Core

The Pfitzinger synthesis proceeds through a well-elucidated, base-catalyzed mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Base-Catalyzed Ring Opening of Isatin: The reaction commences with the hydrolysis of the amide bond within the 5-methylisatin (1) molecule by a strong base, typically potassium hydroxide (KOH). This ring-opening step forms a potassium salt of a keto-acid intermediate (2).[1][5] While this intermediate can be isolated, it is almost always generated in situ.[1]

  • Condensation and Imine Formation: The aniline moiety of the keto-acid intermediate (2) then undergoes a condensation reaction with the carbonyl group of 4-hydroxyacetophenone (3) to form an imine, also known as a Schiff base (4).[5]

  • Tautomerization to Enamine: The imine (4) is in equilibrium with its more stable tautomer, the enamine (5). This step is critical as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine (5) undergoes an intramolecular cyclization, a Claisen-like condensation, where the enamine attacks the ketone carbonyl group. The resulting intermediate then readily dehydrates to form the stable aromatic ring of the final product, this compound (6).[1]

Experimental Protocols

This section outlines two detailed protocols for the synthesis of this compound: a conventional heating method and a modern microwave-assisted approach.

Reagent and Solvent Data

Proper preparation and handling of all reagents are paramount for the success and safety of the synthesis.

Reagent/SolventFormulaMW ( g/mol )CAS No.Properties & Handling Precautions
5-MethylisatinC₉H₇NO₂161.16608-05-9Orange to red solid.[5] May cause skin, eye, and respiratory irritation. Handle with gloves and eye protection in a well-ventilated area.[6]
4-HydroxyacetophenoneC₈H₈O₂136.1599-93-4Beige crystalline solid.[1] Causes serious eye irritation.[3][7] Harmful if swallowed.[2] Wear appropriate personal protective equipment.[1]
Potassium Hydroxide (KOH)KOH56.111310-58-3White, hygroscopic solid.[8] Corrosive; causes severe skin burns and eye damage.[4][9] Handle with extreme care, using gloves, face shield, and protective clothing.[10] Dissolution in solvent is highly exothermic.[11]
Ethanol (Absolute)C₂H₅OH46.0764-17-5Clear, colorless, flammable liquid. Use in a well-ventilated area away from ignition sources.
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive liquid. Use with appropriate personal protective equipment in a chemical fume hood.
Water (Distilled or Deionized)H₂O18.027732-18-5N/A
Protocol 1: Conventional Heating Method

This traditional approach utilizes standard laboratory glassware and heating methods.

Procedure:

  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.2 mol, 11.22 g) in a mixture of absolute ethanol (100 mL) and water (5 mL). Caution: The dissolution of KOH is highly exothermic and should be done with care, allowing the solution to cool slightly before proceeding.

  • Isatin Ring Opening: To the stirred potassium hydroxide solution, add 5-methylisatin (0.1 mol, 16.12 g). Continue stirring at room temperature for approximately 30-45 minutes. The color of the mixture will typically change from orange-red to a brownish or dark yellow, indicating the formation of the potassium salt of the opened isatin ring.[11]

  • Addition of the Carbonyl Compound: Slowly add 4-hydroxyacetophenone (0.1 mol, 13.62 g) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) using a heating mantle. Maintain a gentle reflux for 24-48 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate = 1:2).

  • Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. Add approximately 100 mL of water to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted 4-hydroxyacetophenone and other neutral impurities. e. Cool the aqueous layer in an ice bath. f. Acidification: Slowly and with stirring, acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) until the precipitation of the product is complete. This typically occurs at a pH of 4-5.[2] g. Filtration and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 30 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and can lead to improved yields.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add 5-methylisatin (10.0 mmol, 1.61 g) to a 33% (w/v) aqueous solution of potassium hydroxide (15 mL).[2]

  • Addition of Carbonyl Compound: To this solution, add 4-hydroxyacetophenone (10.5 mmol, 1.43 g).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10-15 minutes at a temperature of 140°C.[10] Note: Microwave parameters may need to be optimized depending on the specific instrument used.

  • Work-up and Isolation: a. After irradiation, allow the vessel to cool to room temperature. b. Filter the resulting dark solution to remove any insoluble material. c. Pour the filtrate into an ice-water mixture (100 mL). d. Acidification: Acidify the solution with glacial acetic acid with stirring until precipitation is complete. e. Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Purification

The crude product obtained from either method can be further purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.[2] For more challenging purifications, column chromatography using silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) can be employed.

Visualizing the Workflow

The following diagrams illustrate the key stages of the Pfitzinger synthesis.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 5-Methylisatin 5-Methylisatin Keto-acid Salt Keto-acid Salt 5-Methylisatin->Keto-acid Salt 1. Ring Opening 4-Hydroxyacetophenone 4-Hydroxyacetophenone Imine Imine 4-Hydroxyacetophenone->Imine 2. Condensation KOH KOH Keto-acid Salt->Imine Enamine Enamine Imine->Enamine 3. Tautomerization Target Quinoline 2-(4-Hydroxyphenyl)-6-methyl quinoline-4-carboxylic acid Enamine->Target Quinoline 4. Cyclization & Dehydration

Caption: Reaction mechanism of the Pfitzinger synthesis.

Pfitzinger_Workflow A 1. Prepare KOH Solution (Ethanol/Water) B 2. Add 5-Methylisatin (Ring Opening) A->B C 3. Add 4-Hydroxyacetophenone B->C D 4. Reflux / Microwave Irradiation C->D E 5. Solvent Removal (if applicable) & Dissolve in Water D->E F 6. Extraction of Impurities (Diethyl Ether) E->F G 7. Acidification (HCl or Acetic Acid) & Precipitation F->G H 8. Filtration & Washing G->H I 9. Drying H->I J 10. Recrystallization (Purification) I->J

Caption: Experimental workflow for Pfitzinger synthesis.

Conclusion and Future Perspectives

The Pfitzinger reaction provides a robust and reliable pathway for the synthesis of this compound. The protocols detailed herein, for both conventional and microwave-assisted methods, offer researchers flexible and effective strategies to access this valuable compound. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, ensures its continued application in the generation of diverse quinoline libraries for drug discovery screening and lead optimization programs. Further investigations could focus on exploring alternative base-solvent systems or catalytic variations to enhance reaction efficiency and expand the substrate scope even further.

References

  • International Journal of Chemical and Physical Sciences. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]

  • Pfitzinger Quinoline Synthesis. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • PubMed. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium hydroxide solution. [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. [Link]

  • NIH. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

  • JOCPR. Application of pfitzinger reaction in. [Link]

  • ACS Publications. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Google Patents.
  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • New Jersey Department of Health. Potassium Hydroxide - Hazardous Substance Fact Sheet. [Link]

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

  • NIH. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

Sources

DHODH inhibition assay protocol using quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening and Cellular Validation of Quinolone Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and antiviral fields.

Abstract

Dihydroorotate Dehydrogenase (DHODH) is a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for viral infections.[1][2] This application note provides a comprehensive guide for the evaluation of quinoline-based inhibitors against human DHODH. We present a robust, step-by-step protocol for a high-throughput enzymatic assay based on the reduction of 2,6-dichloroindophenol (DCIP). Furthermore, we detail a complementary cell-based protocol to assess the compound's efficacy in a physiological context, including a critical uridine rescue experiment to validate the mechanism of action. These protocols are designed to provide researchers with a reliable framework for identifying and characterizing novel DHODH inhibitors.

Introduction: Targeting Pyrimidine Synthesis

Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for nucleotides to support DNA and RNA synthesis. The de novo pyrimidine synthesis pathway is essential for meeting this demand. Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] Its inhibition leads to the depletion of the pyrimidine pool, effectively halting cell proliferation.

Quinolone derivatives represent a prominent class of DHODH inhibitors, with Brequinar being a well-characterized, potent example.[4][5] These compounds typically bind to a specific channel on the enzyme, distinct from the substrate or cofactor binding sites, leading to potent inhibition.[6] This guide provides the necessary protocols to screen novel quinoline derivatives and validate their specific activity against DHODH.

Principle of the Enzymatic Assay

The activity of DHODH is monitored using a colorimetric method. The enzyme oxidizes its substrate, dihydroorotate (DHO), and transfers electrons to a ubiquinone cofactor (Coenzyme Q). In this in vitro assay, an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), is used as a chromogenic reporter.[7][8] As DHODH is active, the blue, oxidized form of DCIP is reduced to a colorless form, leading to a decrease in absorbance at approximately 600 nm. The rate of this absorbance decrease is directly proportional to DHODH activity.

cluster_0 Mitochondrial Inner Membrane DHO Dihydroorotate DHODH DHODH (FMN) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product CoQH2 Coenzyme Q (Reduced) DHODH->CoQH2:w e- CoQ Coenzyme Q (Oxidized) CoQ:w->DHODH DCIP_ox DCIP (Blue) Oxidized CoQH2->DCIP_ox e- transfer (Assay Principle) DCIP_red DCIP (Colorless) Reduced DCIP_ox->DCIP_red Reduction Quinoline Quinolone Inhibitor Quinoline->DHODH Inhibition

Caption: DHODH assay principle. Inhibition by quinolones blocks the reaction.

Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay

This protocol is optimized for a 96-well plate format suitable for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Materials and Reagents
  • Recombinant Human DHODH: Truncated form for solubility is recommended (e.g., R&D Systems, Cat# 10062-DD).[9]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[6][7]

  • L-Dihydroorotic acid (DHO): (Sigma-Aldrich)

  • Coenzyme Q10 (CoQ10): (Sigma-Aldrich)

  • 2,6-dichloroindophenol (DCIP): (Sigma-Aldrich)[10]

  • Test Compounds: Quinolone derivatives.

  • Positive Control: Brequinar (MedChemExpress, Selleck Chemicals).[4][5]

  • Vehicle Control: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Equipment: 96-well microplates, multichannel pipettes, microplate spectrophotometer with kinetic reading capabilities.

Reagent Preparation
  • DHODH Working Solution: Dilute recombinant human DHODH in Assay Buffer to a final concentration of ~20 nM (e.g., 0.4 µg/mL).[11] Prepare fresh before use and keep on ice. The optimal concentration should be determined empirically to yield a robust linear reaction rate for 10-15 minutes.

  • Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds and Brequinar in 100% DMSO.

  • Compound Dilution Plate: Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Reaction Mix: Prepare a 10X concentrated mix of substrates in Assay Buffer. For a final reaction volume of 200 µL, the final concentrations should be 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.[6][7][11] Note: The concentrations may require optimization based on the specific activity of the enzyme lot.

Step-by-Step Assay Procedure
  • Compound Addition: Add 2 µL of the serially diluted quinoline derivatives (or controls) to the wells of a 96-well plate.[11] For controls, add 2 µL of DMSO (0% inhibition/vehicle control) or 2 µL of a high concentration of Brequinar (100% inhibition/positive control).

  • Enzyme Addition: Add 178 µL of the DHODH working solution to each well.

  • Pre-incubation: Mix gently and incubate the plate at 25°C for 30 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[7][11]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 10X Reaction Mix to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[7][11]

Data Analysis
  • Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (milli-Absorbance units/min).

  • Normalize Data: Normalize the reaction rates to percent inhibition using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_100%_inhibition) / (V₀_0%_inhibition - V₀_100%_inhibition))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[6]

CompoundTargetAssay TypeIC50 (nM)
BrequinarHuman DHODHEnzymatic~5-20[4][5]
Example Quinoline 1Human DHODHEnzymaticUser Determined
Example Quinoline 2Human DHODHEnzymaticUser Determined
Table 1: Example Data Summary for Enzymatic Inhibition.

Protocol 2: Cell Viability and Mechanistic Validation

This protocol assesses the antiproliferative effect of the inhibitors on a cancer cell line that relies on de novo pyrimidine synthesis and confirms that the effect is due to DHODH inhibition.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable, metabolically active cells. The crystals are solubilized, and the absorbance is read on a plate reader.

Materials and Reagents
  • Cell Line: A rapidly proliferating cancer cell line (e.g., HL-60, A549, HCT116).[11][13]

  • Culture Medium: Appropriate complete cell culture medium for the chosen cell line.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.[12]

  • Solubilization Solution: 100% DMSO or 0.01 M HCl in 10% SDS solution.

  • Uridine: (Sigma-Aldrich) for rescue experiments.

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader.

cluster_workflow Experimental Workflow p1 Seed Cells in 96-well Plate p2 Incubate 24h for Adhesion p1->p2 p3 Treat with Quinolone Derivatives +/- Uridine p2->p3 p4 Incubate 48-72 hours p3->p4 p5 Add MTT Reagent Incubate 2-4 hours p4->p5 p6 Solubilize Formazan Crystals (DMSO) p5->p6 p7 Read Absorbance (570 nm) p6->p7 p8 Calculate % Viability and Determine EC50 p7->p8

Caption: Workflow for the cell-based viability and uridine rescue assay.

Step-by-Step Assay Procedure
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11][14]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium.

  • Uridine Rescue Setup: For each inhibitor concentration, prepare two sets of treatments: one with the inhibitor alone and one with the inhibitor plus 100 µM uridine.[15] Uridine supplementation bypasses the need for de novo synthesis, so if the compound's toxicity is on-target, cell growth should be "rescued" in the presence of uridine.

  • Application: Remove the old medium from the cells and add 100 µL of the prepared compound/control media to the appropriate wells. Include vehicle control (DMSO) and no-treatment wells.

  • Incubation: Return the plates to the incubator for 48-72 hours.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12][16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[12][17]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

Data Analysis
  • Calculate Percent Viability: Normalize the absorbance values to the vehicle-treated control wells: % Viability = 100 * (Abs_compound / Abs_vehicle)

  • Determine EC50: Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

  • Evaluate Uridine Rescue: Compare the dose-response curves for treatments with and without uridine. A significant rightward shift in the EC50 curve in the presence of uridine confirms that the compound's antiproliferative effect is due to the inhibition of the pyrimidine biosynthesis pathway.[15]

Treatment ConditionEC50 (µM)Interpretation
Example Quinoline 10.5Potent antiproliferative effect.
Example Quinoline 1 + 100 µM Uridine> 50Effect is rescued; confirms on-target DHODH inhibition.
Cytotoxic Off-Target Compound1.2Potent antiproliferative effect.
Cytotoxic Off-Target Compound + 100 µM Uridine1.3No rescue; effect is likely off-target.
Table 2: Example Data and Interpretation for Cellular Assay with Uridine Rescue.

Troubleshooting

IssuePossible CauseSolution
Enzymatic Assay: High well-to-well variability.Inconsistent mixing; enzyme instability.Ensure thorough but gentle mixing. Prepare enzyme solution fresh and keep on ice.
Enzymatic Assay: No or low signal.Inactive enzyme; incorrect buffer pH; substrate degradation.Verify enzyme activity with a positive control. Check buffer pH. Prepare substrate solutions fresh.
Cellular Assay: High background in MTT assay.Contamination; MTT reagent exposed to light.Use aseptic techniques. Protect MTT solution from light. Use phenol red-free medium for the MTT incubation step.[14]
Cellular Assay: No Uridine Rescue Effect.Compound has off-target cytotoxicity; cell line does not rely on de novo synthesis.Test other cell lines. The compound may not be a specific DHODH inhibitor.

Conclusion

The protocols outlined in this application note provide a robust and validated workflow for screening and characterizing quinoline derivatives as DHODH inhibitors. The combination of a direct enzymatic assay and a mechanistic cell-based assay ensures that lead compounds can be identified with a high degree of confidence in their mechanism of action. The inclusion of the uridine rescue experiment is a critical step in distinguishing specific DHODH inhibitors from compounds with general cytotoxicity, enabling the focused progression of promising therapeutic candidates.

References

  • Title: The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: PMC - NIH URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay Source: White Rose Research Online URL: [Link]

  • Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay Source: Wiley Online Library URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay Source: Europe PMC URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling Source: PubMed Central URL: [Link]

  • Title: (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents Source: PubMed URL: [Link]

  • Title: Dehydrogenase Assays Source: Hancock Lab URL: [Link]

  • Title: Assay in Summary_ki Source: BindingDB URL: [Link]

  • Title: Assay in Summary_ki Source: BindingDB URL: [Link]

  • Title: Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase Source: East China Normal University URL: [Link]

  • Title: Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology Source: NIH URL: [Link]

  • Title: Similarity of DHODH inhibitors in the Cell Painting assay.... Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed URL: [Link]

  • Title: Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design Source: PubMed URL: [Link]

  • Title: Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome Source: Taylor & Francis Online URL: [Link]

  • Title: DHODH is the target of NITD-982. (A) Recombinant human DHODH protein... Source: ResearchGate URL: [Link]

  • Title: Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy Source: NIH URL: [Link]

  • Title: A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode Source: NIH URL: [Link]

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Application Note & Protocol: A Cell-Based Luciferase Reporter Assay for Characterizing the Activity of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] Various analogs have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuin 3 (SIRT3), highlighting their potential in oncology and inflammatory diseases.[2][3][4] Furthermore, their structural scaffold is recognized in antimicrobial and antileishmanial agents.[5] The compound 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid features a hydroxyphenyl group, a common pharmacophore in ligands that modulate the activity of nuclear receptors—a superfamily of ligand-activated transcription factors that regulate key physiological processes such as metabolism, development, and inflammation.[6]

This application note provides a detailed protocol for a robust, cell-based luciferase reporter assay designed to quantitatively assess the agonistic or antagonistic activity of this compound on a selected nuclear receptor. The assay principle relies on the ligand-dependent activation of a chimeric receptor that drives the expression of a reporter gene, providing a highly sensitive and specific readout of the compound's bioactivity.

Assay Principle: The Gal4-Hybrid Reporter System

To overcome challenges associated with endogenous receptor expression and to create a specific and sensitive detection system, this protocol utilizes a well-established Gal4-hybrid reporter assay.[7][8] The core components of this system are:

  • Effector Plasmid: This plasmid expresses a chimeric receptor protein consisting of the yeast Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the human nuclear receptor of interest (e.g., Estrogen Receptor Alpha, Peroxisome Proliferator-Activated Receptor Gamma).

  • Reporter Plasmid: This plasmid contains the firefly luciferase gene under the transcriptional control of a promoter containing multiple copies of the Gal4 Upstream Activation Sequence (UAS).

  • Engineered Host Cells: A suitable mammalian cell line (e.g., HEK293T, HeLa) is used for its high transfectability and low endogenous receptor activity.

When a ligand, such as our test compound, binds to the LBD of the chimeric receptor, it induces a conformational change. This change facilitates the recruitment of co-activator proteins, enabling the Gal4-DBD to bind to the UAS on the reporter plasmid and drive the transcription of luciferase. The resulting luminescence is directly proportional to the level of receptor activation.

Signaling Pathway and Assay Workflow Diagrams

The following diagrams illustrate the molecular mechanism of the assay and the step-by-step experimental workflow.

G cluster_1 Cell Nucleus Test_Compound Test Compound (2-(4-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid) Effector_Protein Inactive Chimeric Receptor (Gal4-DBD + NR-LBD) Test_Compound->Effector_Protein Binding Activated_Complex Active Receptor Complex Effector_Protein->Activated_Complex Conformational Change UAS Gal4 UAS Activated_Complex->UAS Translocation & Binding Luc_Gene Luciferase Gene mRNA Luciferase mRNA Luc_Gene->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Luminescent Signal (Measurable Output) Luciferase->Light Catalysis Luciferin Luciferin (Substrate) Luciferin->Light

Caption: Mechanism of the Gal4-Hybrid Nuclear Receptor Activation Assay.

G A Day 1: Cell Seeding Seed HEK293T cells into a 96-well plate. B Day 2: Co-transfection Transfect cells with Effector and Reporter plasmids. A->B C Day 3: Compound Treatment Add test compound at various concentrations. B->C D Incubation Incubate for 18-24 hours. C->D E Day 4: Cell Lysis & Assay Lyse cells and add luciferase substrate. D->E F Signal Detection Measure luminescence using a plate reader. E->F G Data Analysis Calculate EC50/IC50 values. F->G

Caption: Experimental Workflow for the Cell-Based Luciferase Reporter Assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog #
HEK293T Cell LineATCCCRL-3216
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Charcoal StrippedGibco12676029
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 3000 Transfection ReagentInvitrogenL3000015
pBIND Vector (Gal4-DBD)PromegaE1581
pGL4.35[luc2P/9XGAL4 UAS/Hygro] VectorPromegaE1370
ONE-Glo Luciferase Assay SystemPromegaE6110
96-well solid white, flat-bottom tissue culture platesCorning3917
This compoundCustom SynthesisN/A
DMSO, Molecular Biology GradeSigma-AldrichD8418
Positive Control Agonist (e.g., Estradiol for ERα)Sigma-AldrichE2758
Positive Control Antagonist (e.g., Tamoxifen for ERα)Sigma-AldrichT5648

Note: The specific nuclear receptor LBD must be cloned into the pBIND vector. This protocol assumes this construct is available.

Detailed Experimental Protocol

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Charcoal-stripped FBS is critical to minimize background activation from endogenous hormones.

  • Cell Seeding: On Day 1, trypsinize and resuspend cells in fresh culture medium. Adjust the cell density to 2 x 10⁵ cells/mL.

  • Plating: Dispense 100 µL of the cell suspension (20,000 cells) into each well of a 96-well solid white plate. Incubate for 24 hours.

Part 2: Plasmid Co-transfection
  • Plasmid Preparation: For each well, prepare a DNA-lipid complex. In a sterile microcentrifuge tube, dilute 100 ng of the Gal4-NR-LBD effector plasmid and 100 ng of the pGL4.35 reporter plasmid into 10 µL of Opti-MEM.

  • Transfection Reagent Preparation: In a separate tube, dilute 0.5 µL of Lipofectamine 3000 into 10 µL of Opti-MEM.

  • Complex Formation: Combine the diluted DNA and Lipofectamine solutions. Mix gently and incubate for 15 minutes at room temperature.

  • Transfection: Add 20 µL of the DNA-lipid complex to each well containing cells. Gently swirl the plate to ensure even distribution. Incubate for 24 hours.

Part 3: Compound Preparation and Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Prepare similar stocks for positive control agonist and antagonist.

  • Serial Dilutions: Perform a serial dilution of the stock solutions in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM). The final DMSO concentration in all wells should not exceed 0.1% to avoid cytotoxicity.

  • Cell Treatment:

    • Agonist Mode: Aspirate the transfection medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control agonist.

    • Antagonist Mode: To test for inhibitory activity, aspirate the medium and add 50 µL of medium containing the test compound dilutions. Then, add 50 µL of medium containing the positive control agonist at its EC₈₀ concentration (predetermined).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

Part 4: Luminescence Measurement
  • Reagent Equilibration: Allow the 96-well plate and the ONE-Glo Luciferase Assay Reagent to equilibrate to room temperature.

  • Cell Lysis: Add 100 µL of ONE-Glo reagent to each well. This reagent combines cell lysis and substrate delivery.

  • Incubation: Place the plate on an orbital shaker for 5 minutes at a low speed to ensure complete lysis.

  • Signal Reading: Measure the luminescence of each well using a microplate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

  • Normalization: Normalize the raw luminescence data (Relative Light Units, RLU) by setting the vehicle control as 0% activation and the maximum response from the positive control agonist as 100% activation.

    • % Activation = 100 * (RLU_sample - RLU_vehicle) / (RLU_max_agonist - RLU_vehicle)

  • Dose-Response Curves: Plot the normalized % activation against the logarithm of the compound concentration.

  • EC₅₀/IC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Expected Results and Data Presentation

The results will determine if this compound acts as an agonist, antagonist, or has no effect on the target nuclear receptor.

Table 1: Hypothetical Agonist Activity Data

Compound Concentration (µM)Mean RLUStd. Dev.% Activation
0 (Vehicle)1,5201100.0
0.011,8901502.5
0.033,56028013.9
0.112,80095076.9
0.325,4001,800162.4
1.028,1002,100180.9
3.029,5002,300190.2
10.029,8002,450192.2
Positive Control (1 µM) 16,500 1,200 100.0
Calculated EC₅₀ - - 0.08 µM

This hypothetical data suggests the compound is a potent agonist, with greater efficacy than the positive control.

Trustworthiness and Self-Validation

To ensure the integrity of the results, this protocol incorporates several validation steps:

  • Z'-Factor Calculation: Before screening, the assay should be validated by calculating the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for screening.[7]

  • Counter-Screening: To rule out false positives due to compound auto-luminescence or direct luciferase enzyme activation, a counter-screen should be performed by adding the compound directly to lysed cells expressing luciferase.

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run to ensure that observed decreases in signal (especially in antagonist mode) are not due to cell death.[2]

By adhering to these principles and controls, researchers can confidently characterize the nuclear receptor activity of this compound and similar novel chemical entities.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]

  • Nuclear Receptor Assays Kits. INDIGO Biosciences. Available at: [Link]

  • GPCR Signaling Assays. Agilent. Available at: [Link]

  • NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. Available at: [Link]

  • GPCR Luciferase Reporter Cell Lines. Signosis. Available at: [Link]

  • Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. National Institutes of Health (NIH). Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Targeting Nuclear Receptors with Marine Natural Products. MDPI. Available at: [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. Available at: [Link]

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Application Note: Determining the Solubility of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid for Robust In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of determining the solubility of the novel compound, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, for its effective use in in vitro assays. Accurate solubility assessment is paramount for generating reliable and reproducible biological data, preventing compound precipitation in assays, and ensuring the true pharmacological activity is measured. This note details the physicochemical properties of the compound, explains the rationale behind choosing appropriate solubility testing methods, and provides step-by-step protocols for both kinetic and thermodynamic solubility determination in aqueous buffers and dimethyl sulfoxide (DMSO). Furthermore, best practices for the preparation and handling of stock solutions are outlined to maintain compound integrity and ensure accurate dosing.

Introduction: The Critical Role of Solubility in In Vitro Screening

The success of any in vitro study hinges on the ability of the test compound to remain in solution at the desired concentrations within the assay medium. Poor solubility can lead to a cascade of experimental artifacts, including underestimated potency, inconsistent results, and misleading structure-activity relationships (SAR). Quinoline derivatives, a class of compounds with diverse biological activities, often present solubility challenges due to their rigid, aromatic structures. Therefore, a thorough understanding of the solubility profile of this compound is a prerequisite for its advancement in any drug discovery pipeline.

This guide will differentiate between two key types of solubility measurements:

  • Kinetic Solubility: This is the concentration of a compound that can be rapidly achieved upon adding a concentrated DMSO stock solution to an aqueous buffer. It reflects the conditions often encountered in high-throughput screening (HTS) and is influenced by the rate of dissolution versus the rate of precipitation.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with its solid state. While more time-consuming to determine, it provides a fundamental physicochemical parameter crucial for later stages of drug development.

Physicochemical Profile of this compound

A preliminary understanding of the compound's structure and predicted properties can inform the experimental design for solubility testing.

PropertyPredicted/Known Value/CharacteristicImplication for Solubility
Molecular Formula C₁₇H₁₃NO₃The presence of aromatic rings suggests potential for low aqueous solubility.
Molecular Weight 279.29 g/mol
Structure Contains a quinoline core, a carboxylic acid, a methyl group, and a hydroxyphenyl group.The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, potentially increasing solubility in polar solvents. However, the overall aromaticity may counteract this.
Predicted pKa The carboxylic acid is predicted to have a pKa around 4-5, and the phenolic hydroxyl group a pKa around 9-10.The ionization state, and therefore solubility, will be highly dependent on the pH of the aqueous buffer.
Predicted LogP ~3.7A positive LogP value indicates a preference for lipophilic environments and suggests low intrinsic aqueous solubility.

The Double-Edged Sword: DMSO as a Solubilizing Agent

Dimethyl sulfoxide (DMSO) is an indispensable solvent in early-stage drug discovery due to its ability to dissolve a wide range of organic compounds. However, its use is not without caveats.

Advantages:

  • High Solubilizing Power: Facilitates the preparation of high-concentration stock solutions.

  • Miscibility with Water: Allows for dilution into aqueous assay buffers.

Disadvantages:

  • Cellular Toxicity: DMSO concentrations above 0.5-1% can be toxic to many cell lines, affecting viability and interfering with assay readouts.

  • Assay Interference: DMSO can directly impact enzyme activity and other biological processes.

  • Compound Precipitation: Rapid dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate if its kinetic solubility is exceeded.

Therefore, it is crucial to determine the maximum tolerable DMSO concentration for your specific in vitro assay and to ensure the final concentration remains consistent across all experimental conditions, including vehicle controls.

Experimental Protocols

The following protocols provide a framework for determining the aqueous and DMSO solubility of this compound. It is recommended to perform these experiments in triplicate to ensure data robustness.

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Kinetic Aqueous Solubility cluster_2 Thermodynamic Aqueous Solubility start Weigh Compound stock_prep Prepare High-Concentration DMSO Stock (e.g., 20 mM) start->stock_prep thermo_add Add Excess Solid Compound to Aqueous Buffer start->thermo_add kinetic_dil Add DMSO Stock to Aqueous Buffer (e.g., PBS pH 7.4) stock_prep->kinetic_dil kinetic_shake Incubate & Shake (e.g., 2h at 25°C) kinetic_dil->kinetic_shake kinetic_filter Filter/Centrifuge to Remove Precipitate kinetic_shake->kinetic_filter kinetic_quant Quantify Soluble Compound (UV-Vis or LC-MS) kinetic_filter->kinetic_quant thermo_shake Incubate & Shake to Equilibrium (e.g., 24-48h) thermo_add->thermo_shake thermo_filter Filter to Remove Undissolved Solid thermo_shake->thermo_filter thermo_quant Quantify Soluble Compound (UV-Vis or LC-MS) thermo_filter->thermo_quant

Application Notes and Protocols for the Investigation of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Within this class, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising area for the development of novel anticancer agents. These compounds have demonstrated the ability to modulate a variety of cancer-relevant biological targets, including critical enzymes such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), as well as interfering with fundamental processes like tubulin polymerization.

This document provides a comprehensive guide for the investigation of a specific novel derivative, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, in cancer cell lines. While specific data on this particular molecule is nascent, the protocols and scientific rationale presented herein are based on established methodologies for evaluating quinoline-based compounds and novel chemical entities in cancer research. This guide is intended to provide a robust framework for elucidating the compound's cytotoxic and cytostatic effects, and for beginning to unravel its mechanism of action.

Compound Profile: this compound

Characteristic Description
IUPAC Name This compound
Molecular Formula C₁₇H₁₃NO₃
Core Scaffold Quinoline-4-carboxylic acid
Key Functional Groups - Quinoline core: A bicyclic aromatic system known for its diverse biological activities. - 4-Carboxylic acid: Crucial for biological activity, often involved in hydrogen bonding with target enzymes. - 2-(4-Hydroxyphenyl) group: May influence target selectivity and pharmacokinetic properties. - 6-Methyl group: Can modulate the electronic and steric properties of the quinoline ring system.
Potential Mechanisms of Action (Hypothesized) Based on related structures, potential mechanisms include: - Inhibition of receptor tyrosine kinases. - Disruption of microtubule dynamics. - Inhibition of enzymes like SIRT3, HDACs, or DHODH. - Induction of apoptosis and cell cycle arrest.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle target_validation Target Validation (Western Blot) apoptosis->target_validation cell_cycle->target_validation

Caption: A streamlined workflow for the synthesis, purification, and in vitro evaluation of novel anticancer compounds.

Part 1: Synthesis and Preparation of this compound

The synthesis of quinoline-4-carboxylic acid derivatives is well-documented, with the Pfitzinger reaction and the Doebner reaction being common and effective methods.

Protocol 1: Synthesis via Pfitzinger Reaction

This protocol describes a potential synthetic route.

Materials:

  • Isatin derivative (e.g., 5-methylisatin)

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic acid or Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve the isatin derivative and the substituted acetophenone in aqueous ethanol.

  • Add a concentrated solution of potassium hydroxide to the mixture.

  • Reflux the reaction mixture for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with acetic acid or dilute HCl to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Part 2: In Vitro Evaluation in Cancer Cell Lines

Cell Line Selection

The choice of cancer cell lines is critical for obtaining relevant data. A panel of cell lines representing different cancer types is recommended for initial screening.

Recommended Cell Lines:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • HeLa: Cervical carcinoma

  • K-562: Chronic myelogenous leukemia

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound.

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4828.7
A549Lung Carcinoma4821.5
HCT116Colorectal Carcinoma4811.9
HeLaCervical Carcinoma4819.8
K-562Chronic Myelogenous Leukemia4835.4
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

apoptosis_pathway compound 2-(4-Hydroxyphenyl)-6-methyl- quinoline-4-carboxylic acid cell Cancer Cell compound->cell apoptosis Apoptosis Induction cell->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothesized induction of apoptosis in cancer cells by the test compound.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat approximately 1 x 10⁶ cells with the compound at its IC₅₀ concentration for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Preliminary Mechanism of Action Studies

Should the initial assays indicate significant anticancer activity, further experiments can be designed to probe the mechanism of action. Based on the activities of related quinoline-4-carboxylic acid derivatives, the following targets are of interest.

Potential Target Pathways

signaling_pathways compound Quinoline Derivative sirt3 SIRT3 compound->sirt3 hdac HDACs compound->hdac dhodh DHODH compound->dhodh tubulin Tubulin compound->tubulin apoptosis Apoptosis sirt3->apoptosis cell_cycle_arrest Cell Cycle Arrest hdac->cell_cycle_arrest dhodh->cell_cycle_arrest tubulin->cell_cycle_arrest

Caption: Potential molecular targets of quinoline-4-carboxylic acid derivatives in cancer cells.

Protocol 5: Western Blotting for Target Modulation

Western blotting can be used to assess changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Key Proteins to Investigate:

  • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

  • Cell Cycle: Cyclin D1, Cyclin B1, p21, p27

This protocol provides a foundational framework for the initial investigation of this compound. The results from these experiments will guide further, more specific mechanistic studies and preclinical development.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0220899. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10. Available at: [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Nakamura, T., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]

  • Gallardo-Vera, F., et al. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry. Available at: [Link]

  • Valente, S., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 26(11), 3148. Available at: [Link]

  • Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4995. Available at: [Link]

  • El-Faham, A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2892. Available at: [Link]

  • Mudeppa, D. G., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(17), 7446–7461. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 116734-15-7) is a heterocyclic compound belonging to the quinoline-4-carboxylic acid class. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1][2][3] The precise substitution pattern, featuring a hydroxyphenyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position, imparts specific physicochemical properties that necessitate a robust and multi-faceted analytical approach for unambiguous characterization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required to confirm the identity, purity, structure, and thermal properties of this target compound. We will detail protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind methodological choices to ensure scientific integrity and reproducible results.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to selecting appropriate analytical techniques.

  • Structure:

    • Quinoline Core: A rigid, aromatic, and relatively hydrophobic bicyclic system.

    • Carboxylic Acid (-COOH): An acidic, polar functional group capable of hydrogen bonding and deprotonation.

    • Phenolic Hydroxyl (-OH): An acidic, polar functional group.

    • Methyl Group (-CH₃): A small, non-polar group.

    • Phenyl Group: A hydrophobic aromatic substituent.

  • Molecular Formula: C₁₇H₁₃NO₃

  • Molecular Weight: 279.29 g/mol [4]

The presence of both hydrophobic (quinoline, phenyl) and polar/ionizable (carboxylic acid, phenol) moieties makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal choice for separation and purity analysis. The complex aromatic structure with multiple, distinct protons and carbons makes Nuclear Magnetic Resonance (NMR) spectroscopy essential for definitive structural elucidation. The functional groups provide characteristic signals in Fourier-Transform Infrared (FTIR) spectroscopy, and the overall structure's mass can be precisely determined by Mass Spectrometry (MS).

Chromatographic Analysis: Purity and Quantification

RP-HPLC is the gold standard for determining the purity of pharmaceutical compounds and is well-suited for quinoline-based carboxylic acids.[5][6] The method separates the target analyte from impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Design
  • Column: A C18 column is selected for its hydrophobic stationary phase, which will interact strongly with the quinoline and phenyl rings of the analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. The acidic modifier (e.g., phosphoric acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring a consistent retention time and sharp peak shape.[5][6]

  • Detection: The extensive conjugation in the quinoline ring system results in strong UV absorbance. A UV-Vis detector set at a wavelength of high absorbance (e.g., 289 nm or 325 nm) will provide high sensitivity.[5][6]

Protocol: RP-HPLC Purity Assessment

This protocol is designed for the purity assessment of the synthesized compound.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Phosphoric acid (H₃PO₄) or Trifluoroacetic Acid (TFA).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL using the 50:50 acetonitrile/water mixture.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-90% B; 15-17 min: 90% B; 17-18 min: 90-20% B; 18-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm
Run Time 20 minutes
  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Structural Elucidation: Spectroscopic Methods

A combination of MS, NMR, and FTIR is required for unambiguous structural confirmation.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Expected Results:

  • Molecular Ion: The high-resolution mass spectrum (HRMS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 280.0917 or the deprotonated molecule [M-H]⁻ at m/z 278.0772. The detection of this ion with a mass error of <5 ppm confirms the elemental composition.[7]

  • Fragmentation: A common fragmentation pathway for quinoline-4-carboxylic acids involves the loss of the carboxylic acid group (•COOH, 45 Da).[1] Therefore, a significant fragment ion at m/z 234.0964 ([M-COOH]⁺) would be expected in MS/MS experiments.

Protocol: LC-MS Analysis

  • Prepare the sample as described in the HPLC protocol (Section 3.2).

  • Utilize an LC-MS system equipped with an ESI source.

  • Perform a full scan in both positive and negative ion modes to identify the molecular ion.

  • Conduct a product ion scan (MS/MS) on the parent ion to observe the characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

Rationale for Method Design:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It will readily dissolve the compound and, importantly, its non-exchangeable nature allows for the observation of the acidic protons from the carboxylic acid and phenolic hydroxyl groups.[8]

  • Expected ¹H NMR Signals:

    • Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >12 ppm.[9]

    • Phenolic Proton (-OH): A singlet, typically between 9-10 ppm.

    • Aromatic Protons: A complex multiplet region between 7.0 and 8.5 ppm, corresponding to the protons on the quinoline and hydroxyphenyl rings. 2D NMR techniques like COSY can help assign these signals.[8]

    • Quinoline H5 Proton: Often a distinct doublet around 8.5 ppm.

    • Methyl Proton (-CH₃): A sharp singlet around 2.5 ppm.

  • Expected ¹³C NMR Signals:

    • Carboxylic Carbonyl Carbon: Between 165-175 ppm.[9]

    • Aromatic Carbons: Multiple signals between 115-160 ppm.

    • Methyl Carbon: A signal upfield, around 21 ppm.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.[8]

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.[8]

  • Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the 3300-2500 cm⁻¹ region, often superimposed on C-H stretches.[9][11]

  • O-H Stretch (Phenol): A broad band centered around 3300 cm⁻¹.[12]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (Methyl): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the 1720-1680 cm⁻¹ range (for hydrogen-bonded dimers).[9][11]

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1650-1450 cm⁻¹ region.[12]

  • C-O Stretch (Carboxylic Acid/Phenol): In the 1320-1210 cm⁻¹ region.[11]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Thermal Properties Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for characterizing the solid-state properties of a compound, which is vital for drug development.[13][14][15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or water.[15]

Protocol: TGA

  • Calibrate the TGA instrument for mass and temperature.

  • Place 5-10 mg of the sample into a clean TGA pan (e.g., alumina or platinum).

  • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[16]

  • Analyze the resulting thermogram for mass loss events, which indicate decomposition or the loss of volatiles.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to screen for polymorphism.[15][17]

Protocol: DSC

  • Calibrate the DSC instrument for temperature and heat flow using a certified standard (e.g., indium).

  • Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analyze the resulting thermogram for thermal events. A sharp endotherm is indicative of the compound's melting point.[16]

Integrated Characterization Workflow

The described techniques should be used in a logical sequence to build a complete profile of the compound. The workflow below illustrates this integrated approach.

G cluster_start Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Validation start Synthesized Crude Product purify Purification (e.g., Recrystallization, Prep-HPLC) start->purify pure_compound Purified Solid Compound purify->pure_compound hplc HPLC-UV (Purity >98%?) pure_compound->hplc ms HRMS (Correct Mass?) pure_compound->ms nmr 1H & 13C NMR (Correct Structure?) pure_compound->nmr ftir FTIR (Functional Groups?) pure_compound->ftir thermal TGA / DSC (Thermal Properties) pure_compound->thermal pass All Data Consistent? hplc->pass ms->pass nmr->pass ftir->pass thermal->pass final Fully Characterized Compound pass->final Yes fail Re-purify or Re-synthesize pass->fail No fail->start

Caption: Integrated workflow for the characterization of the target compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique analytical approach. RP-HPLC provides reliable purity data, while the combination of high-resolution mass spectrometry and NMR spectroscopy offers definitive confirmation of the molecular formula and structure. FTIR serves as a rapid check for the presence of key functional groups, and thermal analysis provides crucial information about the solid-state properties of the material. By following the protocols and rationale outlined in this application note, researchers can confidently and accurately characterize this and similar quinoline derivatives, ensuring the quality and integrity of materials used in research and drug development.

References

  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. Retrieved from [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH. Retrieved from [Link]

  • Linseis. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Linseis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Retrieved from [Link]

  • Rupérez, F. J., & Marín, L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. RSC Publishing. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Retrieved from [Link]

  • SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. Retrieved from [Link]

  • Hameed, S., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Retrieved from [Link]

  • Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Objectives

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-inflammatory and antiproliferative properties.[1][2] Specifically, studies have highlighted that certain quinoline-4-carboxylic acids exhibit "impressively appreciable anti-inflammation affinities" when compared to classical non-steroidal anti-inflammatory drugs (NSAIDs).[1] The subject of this guide, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (herein referred to as "QM4CA"), belongs to this promising class of compounds.

The successful translation of a novel chemical entity from a laboratory curiosity to a potential therapeutic requires a meticulously planned in vivo evaluation.[3][4] This document provides a comprehensive, strategy-driven framework for the preclinical in vivo assessment of QM4CA. Our primary objectives are threefold:

  • To Characterize the Pharmacokinetic (PK) Profile: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system, which is fundamental for designing effective dosing regimens.

  • To Evaluate In Vivo Efficacy: To determine if QM4CA exhibits a therapeutic effect in a validated animal model of disease, based on its hypothesized anti-inflammatory activity.

  • To Conduct a Preliminary Safety & Toxicology Assessment: To identify the maximum tolerated dose (MTD) and uncover any potential acute adverse effects, a critical step for all new therapeutic candidates.[5][6]

This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the causal reasoning behind key experimental choices to ensure scientific rigor and the generation of reproducible, high-quality data.[7]

Part 1: Preclinical Pharmacokinetic (PK) Profiling

Expertise & Causality: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics).[8] An inadequate PK profile (e.g., poor absorption or rapid elimination) is a primary cause of failure for many promising compounds. This initial PK study is designed to determine critical parameters, including oral bioavailability, which dictates the feasibility of oral administration. We will use both intravenous (IV) and oral (PO) routes to gain a complete picture.[9]

Experimental Workflow: Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulate Compound Formulation (e.g., in Solutol/PEG400) IV_Dose IV Bolus Dose (e.g., 2 mg/kg) Formulate->IV_Dose PO_Dose Oral Gavage Dose (e.g., 10 mg/kg) Formulate->PO_Dose AnimalPrep Animal Acclimation & Fasting (Male Sprague-Dawley Rats, n=3/group) AnimalPrep->IV_Dose AnimalPrep->PO_Dose BloodSample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->BloodSample PO_Dose->BloodSample PlasmaSep Plasma Separation (Centrifugation, K2EDTA tubes) BloodSample->PlasmaSep Bioanalysis LC-MS/MS Quantification of QM4CA in Plasma PlasmaSep->Bioanalysis PK_Calc Pharmacokinetic Modeling (Calculate Cmax, AUC, T1/2, F%) Bioanalysis->PK_Calc

Caption: Workflow for a rodent pharmacokinetic study.

Protocol 1.1: Rodent Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g). Acclimate animals for at least 5 days prior to the study.

  • Housing & Diet: House animals in standard conditions with free access to food and water. Fast animals overnight before dosing, with water ad libitum.

  • Groups:

    • Group 1: Intravenous (IV) administration (n=3).

    • Group 2: Oral (PO) administration (n=3).

  • Formulation: Prepare a 1 mg/mL solution for IV dosing and a 2 mg/mL suspension for PO dosing. A common vehicle is Solutol/Ethanol/Water (10/10/80). Rationale: The formulation must be appropriate for the route of administration to ensure the compound is delivered effectively.

  • Dosing:

    • IV Group: Administer a single bolus dose of 2 mg/kg via the lateral tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal into K2EDTA-coated tubes at specified time points (e.g., Pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Rationale: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration profile.

  • Sample Processing: Immediately following collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

Protocol 1.2: Bioanalytical Method using LC-MS/MS

Expertise & Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and specificity.[10][11][12] A robust bioanalytical method is the bedrock of reliable PK data.[13]

  • Sample Preparation: Use protein precipitation for sample cleanup. To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound). Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

Parameter Condition Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for hydrophobic small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient 5% to 95% B over 3 minutesA rapid gradient allows for high-throughput analysis while ensuring the compound is cleanly eluted.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for small molecules; positive mode is often effective for nitrogen-containing compounds like quinolines.
MS Detection Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and internal standard.[10]
Data Presentation: Key Pharmacokinetic Parameters

The analysis of the plasma concentration-time data will yield the following critical parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxIndicates the rate of drug absorption.
AUC(0-t) Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeThe time required for the drug concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation (Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Part 2: In Vivo Efficacy Evaluation (Anti-Inflammatory Activity)

Expertise & Causality: Based on the known biology of the quinoline-4-carboxylic acid class, an anti-inflammatory model is a logical first step for efficacy testing.[1] The carrageenan-induced paw edema model in rats is a robust, reproducible, and widely accepted model for evaluating acute inflammation.[14][15][16] It allows for the assessment of a compound's ability to inhibit the release of inflammatory mediators. We will include a positive control, Indomethacin, to validate the assay's performance.

Experimental Workflow: Efficacy Study (Carrageenan-Induced Paw Edema)

G cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis AnimalGroup Group Animals (n=6/group) - Vehicle Control - Positive Control (Indomethacin) - QM4CA (Low, Mid, High Dose) Baseline Measure Baseline Paw Volume AnimalGroup->Baseline Dosing Administer Compounds (PO) Baseline->Dosing Carrageenan Inject 1% Carrageenan (Sub-plantar, Right Hind Paw) Dosing->Carrageenan MeasureEdema Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan->MeasureEdema Calculate Calculate Paw Edema Volume MeasureEdema->Calculate Analysis Determine % Inhibition of Edema Calculate->Analysis

Caption: Workflow for the anti-inflammatory efficacy study.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-180g).

  • Groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, PO).

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, PO).

    • Group 3: QM4CA (Low Dose, e.g., 10 mg/kg, PO).

    • Group 4: QM4CA (Mid Dose, e.g., 30 mg/kg, PO).

    • Group 5: QM4CA (High Dose, e.g., 100 mg/kg, PO).

    • Rationale: A dose-response evaluation is critical to understanding the compound's potency.

  • Procedure: a. Fast animals for 12 hours before the experiment. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading. c. Administer the respective vehicle, positive control, or QM4CA dose orally one hour before carrageenan injection. d. Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw. e. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Edema Volume: Calculated as (Paw volume at time 't') - (Baseline paw volume).

    • Percent Inhibition: Calculated as [(Edema_Control - Edema_Treated) / Edema_Control] * 100.

Data Presentation: Efficacy Results
Group Dose (mg/kg) Paw Edema Volume at 3h (mL ± SEM) % Inhibition at 3h
Vehicle Control--Value0%
Indomethacin10ValueValue
QM4CA10ValueValue
QM4CA30ValueValue
QM4CA100ValueValue

Part 3: Preliminary In Vivo Toxicology Assessment

Expertise & Causality: Early assessment of toxicity is crucial to de-risk a drug development program.[17][18] An acute, single-dose toxicity study helps to identify the maximum tolerated dose (MTD) and reveals potential target organs for toxicity. This information is vital for designing subsequent repeated-dose toxicology studies.[5][19]

Experimental Workflow: Acute Toxicity Study

G cluster_main Acute Toxicity Protocol Start Start with Dose Cohort 1 (e.g., 100 mg/kg, n=3M, 3F mice) Dose Single Oral (PO) Dose Start->Dose Observe Clinical Observation (14 days) - Morbidity/Mortality - Clinical Signs - Body Weight Dose->Observe Endpoint Terminal Endpoint - Gross Necropsy - Blood Collection (Clin Path) - Tissue Collection (Histopath) Observe->Endpoint DoseEscalate Dose Escalation (e.g., 300, 1000, 2000 mg/kg) Based on observations Observe->DoseEscalate If no toxicity seen DoseEscalate->Dose

Caption: Workflow for a dose-escalating acute toxicity study.

Protocol 3.1: Acute Single-Dose Toxicity Study
  • Animal Model: Use Swiss Albino mice (6-8 weeks old, 20-25g), with equal numbers of males and females.

  • Dose Escalation Design: a. Start with a low-dose cohort (e.g., 100 mg/kg, n=3 male, 3 female). b. Administer a single oral dose of QM4CA. c. Observe animals intensely for the first 4 hours, then daily for 14 days. d. If no mortality or severe toxicity is observed, escalate the dose in a new cohort of animals (e.g., 300 mg/kg, 1000 mg/kg, 2000 mg/kg).

  • Observations: Record the following:

    • Mortality: Number of animals that die during the 14-day period.

    • Clinical Signs: Changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, tremors).

    • Body Weight: Measure body weight just before dosing and on days 7 and 14.

  • Terminal Procedures (Day 14): a. Euthanize all surviving animals. b. Conduct a gross necropsy, examining all major organs for abnormalities. c. Collect blood for clinical pathology (hematology and serum chemistry). d. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) and preserve them in 10% neutral buffered formalin for histopathology.

Part 4: Histopathological Analysis

Expertise & Causality: Histopathology provides the crucial microscopic context for any gross observations made during necropsy and can reveal cellular-level effects of the compound, both for efficacy (e.g., reduced immune cell infiltration in inflamed tissue) and toxicity (e.g., liver or kidney damage).[20][21][22] The accuracy and reproducibility of these findings are highly dependent on standardized procedures and interpretation by a qualified comparative pathologist.[23][24]

Protocol 4.1: Tissue Processing and Evaluation
  • Tissue Collection and Fixation:

    • Immediately after euthanasia, carefully dissect the target organs.

    • For the efficacy study, collect the inflamed paw tissue.

    • For the toxicology study, collect the organs specified in Protocol 3.1.

    • Fix all tissues in 10% neutral buffered formalin for at least 24 hours. Rationale: Proper fixation is critical to prevent autolysis and preserve tissue architecture for accurate microscopic evaluation.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a series of graded ethanol solutions.

    • Clear the tissues with xylene.

    • Infiltrate and embed the tissues in paraffin wax to form blocks.

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.

    • Mount the sections on glass slides.

    • Stain the sections with Hematoxylin and Eosin (H&E). Rationale: H&E is the standard stain in histopathology, allowing for visualization of cell nuclei (blue) and cytoplasm/extracellular matrix (pink).

  • Pathologist's Evaluation:

    • A board-certified veterinary pathologist should examine all slides in a blinded manner.

    • The evaluation should be descriptive, noting any changes in cellularity, inflammation, necrosis, apoptosis, or other pathological features.

Summary and Forward Outlook

This document outlines a foundational in vivo strategy for the preclinical evaluation of this compound. By integrating pharmacokinetic, efficacy, and toxicology studies, researchers can build a comprehensive initial profile of the compound. Positive results from this acute anti-inflammatory model would warrant progression into more complex chronic inflammation models (e.g., collagen-induced arthritis) and more extensive repeated-dose toxicology studies to support further development toward clinical trials.

References

  • Eze, F. I., & Nwodo, O. F. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-11. [Link]

  • Bresnahan, J. F., & Tan, M. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR journal, 60(1), 1-13. [Link]

  • Eze, F. I., & Nwodo, O. F. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Bresnahan, J. F., & Tan, M. (2019). Pathology Principles and Practices for Analysis of Animal Models. Oxford Academic. [Link]

  • Venkatesan, N. (2016). In vivo screening method for anti inflammatory agent. Slideshare. [Link]

  • Bresnahan, J. F., & Tan, M. (2019). Pathology Principles and Practices for Analysis of Animal Models. PubMed Central. [Link]

  • Yale School of Medicine. Small Molecules Quantitation. Proteomics. [Link]

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  • Mitul Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

  • Hilaris Publisher. (2023). Histopathology in Veterinary Medicine: Advancements and Applications. Hilaris Publisher. [Link]

  • Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01). [Link]

  • Vivotecnia. In vivo toxicology studies. Vivotecnia. [Link]

  • Singh, R., & Kumar, M. (2021). The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. [Link]

  • Krishnappa, M. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Dong, M. W., & Lin, D. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International, 39(6), 266-274. [Link]

  • Biobide. (2021). In vivo toxicology studies. Blog. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Al-Ostath, A. I., Abusharkh, A., & A-K, A. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(19), 4545. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Vargason, A. M., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in pharmacology, 3, 174. [Link]

  • InterBioTox. In vivo Toxicology. InterBioTox. [Link]

  • van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(13), 1247-1259. [Link]

  • Penchala, S. C., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(15), 6215-6231. [Link]

  • Brayton, C. F., & Treuting, P. M. (2019). Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail. Laboratory animals, 53(3), 226-236. [Link]

  • Fritz, A. T., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 64(24), 18134-18155. [Link]

  • Dong, M. W., & Lin, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 39(8), 368-377. [Link]

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  • Štrigáčová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 305-309. [Link]

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  • Tyzack, J. D., et al. (2024). PKSmart: An Open-Source Computational Model to Predict in vivo Pharmacokinetics of Small Molecules. bioRxiv. [Link]

  • Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6599. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. This valuable heterocyclic compound serves as a key intermediate in medicinal chemistry. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges and improve reaction yields and purity.

General Troubleshooting and FAQs

This section addresses overarching issues that can arise regardless of the specific synthetic route chosen.

Q1: My overall yield is consistently low. What are the first things I should check?

A1: Low yield is a common issue stemming from several potential factors. A systematic approach is crucial for diagnosis.[1]

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure the purity of your starting materials. Impurities in anilines, aldehydes, or ketones can introduce competing side reactions. For instance, aged aldehydes may contain corresponding carboxylic acids from air oxidation, which can interfere with the reaction.

    • Stoichiometry: Accurately calculate and weigh all reagents. An incorrect molar ratio is a frequent source of poor yields.

    • Solvents: Use dry, pure solvents, as water or other contaminants can halt or divert the reaction pathway.[1]

  • Reaction Conditions:

    • Temperature Control: Many quinoline syntheses are exothermic or require specific temperature profiles.[2] Overheating can lead to decomposition and tar formation, while insufficient heat can result in an incomplete reaction.[3][4] Monitor the internal reaction temperature closely.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early or letting it run for too long can decrease the yield of the desired product.[4]

  • Workup and Purification:

    • pH Adjustment: The target molecule has both a carboxylic acid and a phenolic hydroxyl group, making its solubility highly pH-dependent. Ensure complete precipitation during acidification or complete dissolution during basic extraction by carefully monitoring the pH. Incomplete neutralization can lead to significant product loss during extraction.[4]

    • Extraction: Use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[4]

Q2: The reaction mixture turns into a dark, intractable tar. How can I prevent this?

A2: Tar formation is arguably the most common challenge in acid-catalyzed quinoline syntheses like the Doebner or Doebner-von Miller reactions.[2][3][4] It is primarily caused by the acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl starting materials.[2][3]

Strategies to Mitigate Tar Formation:

StrategyRationale
Gradual Reagent Addition Adding the carbonyl compound (e.g., 4-hydroxybenzaldehyde) slowly to the heated acidic solution of the aniline maintains a low instantaneous concentration, favoring the desired intermolecular reaction over self-polymerization.[3][4]
Temperature Management Avoid excessive temperatures. Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Localized overheating can initiate polymerization.[3]
Optimize Acid Catalyst The type and concentration of the acid are critical. Excessively harsh conditions accelerate tarring. Experiment with different Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) to find an optimal balance.[3][4][5]
Biphasic Solvent System For related reactions like the Doebner-von Miller, sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) can physically separate it from the acidic aqueous phase, drastically reducing polymerization.[2][3][6]
Q3: How do I effectively purify the final product?

A3: Purification relies on the amphoteric nature of the product.

  • Acid-Base Workup: After the reaction, the crude mixture can be dissolved in an aqueous base (e.g., NaOH, K₂CO₃) to form the soluble carboxylate/phenoxide salt. This solution can be washed with an organic solvent (e.g., ethyl acetate, DCM) to remove neutral, non-acidic impurities.

  • Precipitation: The aqueous layer is then carefully acidified (e.g., with HCl or acetic acid). The product will precipitate out as the pH drops below its isoelectric point. Monitor the pH to ensure complete precipitation.

  • Recrystallization: Collect the crude solid by filtration. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, DMF, or Acetic Acid) is highly effective for removing remaining impurities.

Route 1: The Doebner Reaction

The Doebner reaction is a direct, three-component synthesis ideal for this target molecule. It involves the condensation of an aniline (p-toluidine), an aldehyde (4-hydroxybenzaldehyde), and pyruvic acid.[7][8]

Doebner_Reaction p_toluidine p-Toluidine reactants p_toluidine->reactants hydroxybenzaldehyde 4-Hydroxybenzaldehyde hydroxybenzaldehyde->reactants pyruvic_acid Pyruvic Acid pyruvic_acid->reactants product This compound reactants->product Reflux, Solvent (e.g., Ethanol)

Caption: General scheme for the Doebner synthesis of the target compound.

Troubleshooting the Doebner Reaction

Q4: My Doebner reaction is not initiating or proceeds very slowly. What's wrong?

A4: Several factors can cause a sluggish Doebner reaction.

  • Aniline Reactivity: The nucleophilicity of the aniline is key. While p-toluidine is sufficiently reactive, anilines with strong electron-withdrawing groups are known to give low yields.[3] Ensure your p-toluidine is pure and not oxidized.

  • Aldehyde-Aniline Imine Formation: The initial step is the formation of a Schiff base (imine) between the p-toluidine and 4-hydroxybenzaldehyde. This equilibrium can be unfavorable without proper conditions. Pre-forming the imine by stirring the aniline and aldehyde together before adding the pyruvic acid can sometimes improve yields.

  • Catalyst: While often run without an explicit catalyst, some Doebner reactions benefit from mild acid catalysis to promote imine formation and subsequent steps. However, strong acids can promote tarring.[3] Catalysts like sulfamic acid or ytterbium triflate have been reported for similar syntheses.[9][10]

Q5: The product seems to be decarboxylating. How can I avoid this?

A5: Quinoline-4-carboxylic acids can decarboxylate at high temperatures. If you suspect this is occurring (e.g., by identifying the non-carboxylated product via MS), the primary solution is to reduce the reaction temperature and time. Conduct the reaction at the minimum temperature required for a reasonable rate, as determined by TLC monitoring.

Experimental Protocol: Doebner Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-toluidine (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq).

  • Solvent: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of aniline).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Workup:

    • Cool the reaction mixture to room temperature. The product may precipitate directly.

    • If no precipitate forms, slowly pour the mixture into a beaker of cold water.

    • Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification:

    • Dissolve the crude solid in a 1 M aqueous solution of sodium carbonate.

    • Wash the basic solution with ethyl acetate to remove any neutral impurities.

    • Acidify the aqueous layer with 2 M HCl until no more precipitate forms (typically pH 4-5).

    • Collect the purified product by filtration, wash with water, and dry under vacuum.

    • Recrystallize from ethanol or DMF/water if necessary.

Route 2: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and powerful route, condensing an isatin (5-methylisatin) with a carbonyl compound containing an α-methylene group (4'-hydroxyacetophenone) in the presence of a strong base.[11][12][13]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates isatin 5-Methylisatin keto_acid Isatinic Acid Salt isatin->keto_acid 1. Base (KOH) Ring Opening ketone 4'-Hydroxyacetophenone schiff_base Schiff Base / Imine ketone->schiff_base 2. Condensation keto_acid->schiff_base 2. Condensation enamine Enamine schiff_base->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized 3. Intramolecular Cyclization product Target Quinoline-4-carboxylic Acid cyclized->product 4. Dehydration

Caption: Simplified workflow of the Pfitzinger reaction mechanism.

Troubleshooting the Pfitzinger Reaction

Q6: The Pfitzinger reaction is giving a poor yield. What are the critical parameters to optimize?

A6: The Pfitzinger reaction is sensitive to the base, solvent, and temperature.

  • Base Strength and Concentration: A strong base (e.g., potassium hydroxide) is required to hydrolyze the amide bond of the isatin, forming the key isatinic acid intermediate.[11][12] Using a weak base or insufficient equivalents will result in incomplete isatin conversion. A typical procedure may use a large excess of base.[14]

  • Solvent: The reaction is often run in a protic solvent like ethanol, which helps to dissolve the reactants and the base.[15] The choice of solvent can influence reaction rates and solubility.

  • Ketone Enolizability: The reaction requires the condensation of the isatinic acid with the enol or enolate of the ketone. 4'-hydroxyacetophenone is readily enolizable. Ensure its purity. The phenolic -OH group can be deprotonated by the strong base, which may affect solubility and reactivity, but the reaction is generally tolerant of this.

  • Reaction Time and Temperature: Pfitzinger reactions often require prolonged heating (reflux) for several hours to go to completion.[15][16] Monitor by TLC to avoid decomposition from excessive heating.

Q7: I'm having trouble isolating the product from the basic reaction mixture. Any tips?

A7: Isolation involves careful neutralization.

  • Solvent Removal: After the reaction, it is common to distill off most of the organic solvent (e.g., ethanol).[15]

  • Dilution and Extraction: The remaining residue is diluted with water. This aqueous solution contains the potassium salt of your product. Perform an extraction with a non-polar solvent (e.g., ether or toluene) to remove any unreacted ketone or other neutral impurities.[15]

  • Acidification: The key step is the slow, careful acidification of the aqueous layer. Using a weaker acid like acetic acid is often recommended over strong mineral acids to prevent potential side reactions and to achieve a cleaner precipitation.[14][15] The product should precipitate as a solid. Filter and wash thoroughly with water.

Experimental Protocol: Pfitzinger Synthesis
  • Setup: To a round-bottom flask with a reflux condenser, add 5-methylisatin (1.0 eq), 4'-hydroxyacetophenone (1.1 eq), and potassium hydroxide (5-10 eq).

  • Solvent: Add ethanol (e.g., 95%) to the flask.

  • Reaction: Heat the mixture to reflux with stirring for 12-24 hours, or until TLC indicates the consumption of the starting materials.[15]

  • Workup:

    • Allow the mixture to cool and remove the bulk of the ethanol under reduced pressure.

    • Dissolve the residue in water.

    • Extract the aqueous solution with diethyl ether to remove neutral impurities.

    • Carefully acidify the aqueous layer with glacial acetic acid to a pH of ~5-6.[15]

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove salts.

    • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.[14]

References
  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 9, 2026, from [Link]

  • Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 9, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1991). PubMed. Retrieved January 9, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Application of pfitzinger reaction in... (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 9, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 9, 2026, from [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids... (2015). International Journal of Chemical and Physical Sciences. Retrieved January 9, 2026, from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers... (2020). ACS Omega. Retrieved January 9, 2026, from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers... (2020). ACS Omega. Retrieved January 9, 2026, from [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives... (2005). Organic & Biomolecular Chemistry. Retrieved January 9, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 9, 2026, from [Link]

  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. Retrieved January 9, 2026, from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework... (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1991). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2012). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. Retrieved January 9, 2026, from [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (2013). Google Patents.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2000). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2016). PubMed Central. Retrieved January 9, 2026, from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids... (2023). UI Scholars Hub. Retrieved January 9, 2026, from [Link]

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troubleshooting low solubility of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 6952-34-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in DMSO at room temperature, but it's not fully dissolving or is dissolving very slowly. Why is this happening?

A1: The observed low solubility in DMSO at room temperature is likely due to the compound's complex molecular structure and strong intermolecular forces. Several factors are at play:

  • Amphoteric Nature: The molecule possesses both an acidic carboxylic acid group (-COOH) and a weakly acidic phenolic hydroxyl group (-OH), as well as a basic nitrogen atom within the quinoline ring system.[1][2] Such compounds, known as ampholytes or zwitterions, often exhibit their lowest solubility at their isoelectric point (the pH at which the net charge is zero) and can be challenging to dissolve in neutral solvents.[1][2]

  • Crystalline Structure: The compound is a solid at room temperature, and significant energy (solvation energy) is required to break down the crystal lattice structure before the individual molecules can be solvated by DMSO.[3] Highly ordered crystalline forms (polymorphs) will be less soluble than amorphous forms.[3]

  • Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-COOH, -OH) and acceptors (N, =O, -OH) allows for strong, extensive hydrogen bonding between molecules in the solid state, making them resistant to dissolution.

Q2: Can I heat the DMSO solution to improve the solubility of my compound? What are the risks?

A2: Yes, gentle warming is a standard and often effective method to increase both the rate and extent of dissolution.[4][5][6] Heating provides the necessary energy to overcome the crystal lattice energy. However, this must be done with caution:

  • Recommended Procedure: Use a water bath set to a modest temperature (e.g., 37-60°C).[4][7] Avoid aggressive, direct heating on a hot plate, which can cause localized overheating.

  • Primary Risk - Thermal Degradation: DMSO can undergo decomposition near its boiling point (189°C), a reaction that can be accelerated by the presence of acids or bases.[8] While significant decomposition is unlikely at the modest temperatures used for solubilization, prolonged heating or excessive temperatures can degrade sensitive organic compounds.[4][8] Always perform a small-scale test to check for color changes or precipitate formation, which may indicate degradation.

Q3: My compound dissolved in DMSO after warming, but a precipitate formed after it cooled down or after I stored it at -20°C. What happened?

A3: This phenomenon is known as supersaturation and subsequent precipitation. By heating, you created a supersaturated solution—one that holds more dissolved solute than it would normally at equilibrium at a lower temperature.[3] Upon cooling, the solution's capacity to hold the solute decreases, and the excess compound crashes out of solution.[3]

Several factors can trigger this:

  • Freeze-Thaw Cycles: The process of freezing and thawing is a major contributor to precipitation from DMSO stocks.[3][9][10] As a DMSO/water mixture freezes, pure DMSO crystallizes first, effectively concentrating the compound in the remaining liquid phase, which can force it out of solution.

  • Water Absorption (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][11][12][13] The presence of absorbed water significantly reduces DMSO's solvating power for many lipophilic compounds, leading to precipitation.[3][11] This is a critical and often overlooked issue.[11]

Q4: How can I be sure my DMSO is of sufficient quality, and how should I handle it?

A4: The quality and handling of DMSO are critical for reproducibility.[11]

  • Use Anhydrous, High-Purity DMSO: Always start with a new, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO.[11] For highly sensitive applications, consider using single-use ampules.

  • Minimize Air Exposure: Open the bottle for the shortest time possible in a low-humidity environment (if possible) to prevent moisture absorption.[11]

  • Proper Storage: Store DMSO in tightly sealed containers. The freezing point of pure DMSO is 18.5°C (65.3°F), so it may solidify at room temperature.[14] If it freezes, it can be thawed in a warm water bath with no detriment to quality, provided the container remains sealed.

Q5: Are there alternatives if I cannot achieve a stable solution in 100% DMSO?

A5: Yes. If 100% DMSO is problematic, consider a co-solvent system. The goal is to create a more favorable solvation environment.

  • pH Modification: As an amphoteric compound, its solubility is highly pH-dependent.[1][15][16][17] Adding a small amount of a weak acid or base can ionize the molecule, disrupting the crystal packing and increasing solubility.

  • Aqueous Buffers: For final assay dilutions, preparing the stock in DMSO and then diluting into an appropriate aqueous buffer is standard practice.[4] However, the compound may precipitate upon this dilution if its aqueous solubility is low.[18]

  • Other Organic Co-solvents: Depending on the experimental context, solvents like N,N-Dimethylformamide (DMF), or mixtures of DMSO with agents like PEG400 or Tween 80 can be explored to enhance solubility.[19][20][21]

Systematic Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues with this compound in DMSO.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for achieving a stable solution.

G start Start: Incomplete dissolution in 100% DMSO at RT check_dmso Step 1: Verify DMSO Quality (Anhydrous, new bottle?) start->check_dmso vortex_sonicate Step 2: Apply Mechanical Energy - Vortex vigorously - Sonicate in water bath (15-30 min) check_dmso->vortex_sonicate heat Step 3: Apply Gentle Heat - Water bath (37-60°C) - Intermittent vortexing vortex_sonicate->heat dissolved_q1 Fully Dissolved? heat->dissolved_q1 ph_mod Step 4: Attempt pH Modification (Small-scale test first) - Add 0.1 eq. NaOH (basic) - Add 0.1 eq. HCl (acidic) dissolved_q1->ph_mod No success Success: Stable Solution Achieved - Aliquot for single use - Store at -80°C dissolved_q1->success  Yes dissolved_q2 Fully Dissolved? ph_mod->dissolved_q2 dissolved_q2->success  Yes fail Failure: Re-evaluate - Is concentration too high? - Consider alternative co-solvents - Verify compound purity dissolved_q2->fail No

Caption: Troubleshooting workflow for compound dissolution.

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution

This protocol details the standard procedure for attempting to dissolve the compound using mechanical and thermal energy.

Materials:

  • This compound (MW: 265.26 g/mol )[22]

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated water bath

Procedure:

  • Weigh Compound: Accurately weigh 2.65 mg of the compound and transfer it to a sterile vial. This mass is for a final volume of 1 mL to achieve a 10 mM stock solution.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Vortex: Tightly cap the vial and vortex vigorously for 2-3 minutes.[4] Visually inspect for undissolved particles.

  • Sonicate: If particles remain, place the vial in a water bath sonicator and sonicate for 15-30 minutes.[4] Sonication uses high-frequency sound waves to break apart particle agglomerates, increasing the surface area available for solvation.[23][24][25]

  • Apply Gentle Heat: If the solution is still not clear, place the vial in a water bath set to 40°C for 15 minutes.[6] Remove and vortex intermittently.

  • Final Assessment: After the procedure, allow the solution to cool to room temperature. Visually inspect for any precipitation. A clear, particle-free solution indicates successful dissolution.

  • Storage: If successful, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[4]

Protocol 2: pH-Modified Dissolution for Amphoteric Compounds

Use this protocol if the standard method fails. This approach modifies the ionization state of the compound to improve solubility. Always perform on a small scale first.

Materials:

  • All materials from Protocol 1

  • 1 M NaOH in water (for basic modification)

  • 1 M HCl in water (for acidic modification)

Procedure:

  • Prepare Slurry: Prepare a slurry of the compound in DMSO as described in Protocol 1, Step 1 & 2 (e.g., 2.65 mg in ~950 µL of DMSO).

  • Basic Modification (Test):

    • To the slurry, add a very small, sub-stoichiometric amount of base. For a 10 mM solution, this corresponds to adding ~1 µL of a 1 M NaOH solution. This will deprotonate the carboxylic acid and phenolic groups, forming a more soluble salt.

    • Vortex thoroughly and observe for dissolution.

  • Acidic Modification (Test):

    • If basic modification fails, use a fresh slurry.

    • Add a sub-stoichiometric amount of acid, such as ~1 µL of a 1 M HCl solution. This will protonate the quinoline nitrogen, forming a different salt.

    • Vortex thoroughly and observe.

  • Scale-Up and Storage: Once the optimal condition (acidic or basic) is identified, you can scale the preparation. Note that the final stock solution will contain a small amount of acid or base, which must be accounted for in downstream experimental controls. Store as described previously.

Data Summary Table

FactorEffect on SolubilityRationale & Key Considerations
Temperature IncreasesProvides energy to overcome crystal lattice forces. Risk of compound degradation at high or prolonged heat.[4][8]
Mechanical Energy Increases RateVortexing and sonication break up aggregates, increasing surface area for solvation.[4][23][24] Sonication may not increase thermodynamic solubility but accelerates dissolution.[26][27]
Water Content in DMSO DecreasesDMSO is hygroscopic. Absorbed water reduces its ability to solvate lipophilic compounds, causing precipitation.[3][11] Use of anhydrous DMSO from a fresh bottle is critical.[11]
pH (Microenvironment) Highly InfluentialThe compound is amphoteric. Solubility is lowest at the isoelectric point and increases in acidic or basic conditions due to salt formation.[1][2][15]
Freeze-Thaw Cycles Decreases StabilityCan induce precipitation as the compound is concentrated in the unfrozen liquid phase during freezing.[3][9] Aliquoting into single-use volumes is the best practice.[4]
Compound Purity/Form InfluentialAmorphous forms are generally more soluble than stable crystalline polymorphs.[3] Impurities can also affect dissolution.

References

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar. Retrieved from [Link]

  • Harnessing Sound Waves: Sonication for Creating Soluble Liquids. (2023, May 11). Envirostar. Retrieved from [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.). Ziath. Retrieved from [Link]

  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. (2023, May 15). Envirostar. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved from [Link]

  • Mathea, M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 888-892. Retrieved from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved from [Link]

  • Sonication speeds up dissolution or actually increase solubility? (2019, January 23). ResearchGate. Retrieved from [Link]

  • Oumada, F., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 441(1-2), 315-320. Retrieved from [Link]

  • Lipinski, C. A. (2002). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Drug Discovery, 2(3), 17-20. Retrieved from [Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (2025, March 16). ResearchGate. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Journal of Biomolecular Screening, 17(8), 1102-1111. Retrieved from [Link]

  • DMSO stock preparation. (2021, October 21). Protocols.io. Retrieved from [Link]

  • Is sonication essential in solubility testing of a substance? (2016, August 12). ResearchGate. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • What should I do if carnosic acid exceeds its solubility? (2025, September 21). ResearchGate. Retrieved from [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2004). Journal of Biomolecular Screening, 9(5), 411-421. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). GE Healthcare Life Sciences. Retrieved from [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). ResearchGate. Retrieved from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2003). Journal of Biomolecular Screening, 8(2), 205-209. Retrieved from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). Yufeng. Retrieved from [Link]

  • DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? (2017, September 27). ResearchGate. Retrieved from [Link]

  • Hygroscopic behaviour of DMSO - how bad is it? (2014, April 2). Chemistry Stack Exchange. Retrieved from [Link]

  • How does pH affect solubility? (2025, March 11). askIITians. Retrieved from [Link]

  • The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. (2012). Organic Process Research & Development, 16(3), 434-439. Retrieved from [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013, January 30). ResearchGate. Retrieved from [Link]

  • Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits? (2026, January 11). Molecules, 31(2), 234. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry, 88(17), 12135-12144. Retrieved from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1726-1736. Retrieved from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). Polymers, 14(15), 3045. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Inconsistent Results in DHODH Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming inconsistent results frequently encountered when screening quinoline-containing compounds in Dihydroorotate Dehydrogenase (DHODH) assays. Our goal is to equip you with the expertise to diagnose and resolve common experimental issues, ensuring the generation of reliable and reproducible data.

Introduction to DHODH and the Quinoline Challenge

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a significant target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2] The enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of nucleotides required for DNA and RNA synthesis.[1][3] Quinolines represent a privileged scaffold in medicinal chemistry and have been explored as DHODH inhibitors.[4][5][6] However, their physicochemical properties often lead to assay artifacts and inconsistent results, posing a significant challenge in drug discovery campaigns.

This guide will address the multifaceted nature of these challenges, from compound-specific issues like poor solubility and aggregation to assay-dependent interference.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific problems you may encounter during your DHODH assays with quinoline compounds. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to troubleshoot the issue.

Q1: My quinoline compound shows highly variable IC50 values between experimental runs. What are the likely causes and how can I improve reproducibility?

A1: High variability in IC50 values is a common and frustrating issue. The root causes often lie in the physicochemical properties of the quinoline compounds themselves and their interaction with the assay components.

Primary Suspects:

  • Compound Solubility and Precipitation: Quinolines, being weak bases, often exhibit pH-dependent solubility.[7][8] They are typically dissolved in 100% DMSO for stock solutions, but can precipitate when diluted into aqueous assay buffers, leading to a lower effective concentration.[7][9]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that nonspecifically inhibit enzymes, leading to false positives.[10][11] This is a well-documented phenomenon for many screening compounds.[12]

  • Reagent Variability: Inconsistent reagent preparation, such as repeated freeze-thaw cycles of stock solutions or batch-to-batch variations in media or serum, can introduce variability.[3]

Troubleshooting Workflow:

dot graph TD { A[Start: Inconsistent IC50] --> B{Assess Compound Solubility}; B --> C{Visually Inspect for Precipitation}; C --> D[If Precipitate: Optimize Solubility]; D --> E[Adjust Buffer pH]; D --> F[Increase Co-solvent %]; D --> G[Test Solubilizing Agents]; C --> H[No Visible Precipitate]; H --> I{Investigate Compound Aggregation}; I --> J[Perform Detergent Test]; J --> K[If Attenuated by Detergent: Aggregator]; K --> L[Re-test at Lower Concentrations]; J --> M[No Effect of Detergent]; M --> N{Check for Assay Interference}; N --> O[See Q2 & Q3]; H --> P{Review Reagent Handling}; P --> Q[Aliquot Stocks]; P --> R[Use Consistent Reagent Lots]; subgraph Legend direction LR StartNode[Start] ProcessNode{Process} DecisionNode[Decision] EndNode[End] end } caption: Troubleshooting workflow for inconsistent IC50 values.

Step-by-Step Protocol: Assessing and Improving Solubility

  • Visual Inspection: After adding your quinoline compound to the assay buffer, carefully inspect the wells for any signs of precipitation, such as cloudiness or visible particles.[9]

  • Solubility Optimization:

    • pH Adjustment: Since quinolines are weak bases, their solubility can often be improved in slightly acidic buffers (pH 4-5).[7][8] Test a range of pH values for your assay buffer to find the optimal balance between compound solubility and enzyme activity.

    • Co-solvent Concentration: While keeping the final DMSO concentration low is generally recommended (ideally <0.5%), a slight increase might be necessary to maintain solubility.[3] Titrate the DMSO concentration to find the highest level that does not inhibit the enzyme.

  • Detergent Test for Aggregation:

    • Include a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or 0.025% Tween-80, in your assay buffer.[12]

    • If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.[12]

Q2: My quinoline compound appears to be a potent inhibitor, but the effect is not reproducible in orthogonal assays. Could this be an artifact?

A2: This is a classic sign of assay interference. Quinolines, due to their aromatic nature, are prone to interfering with certain assay readouts, particularly those based on fluorescence.[13][14]

Common Interference Mechanisms:

  • Autofluorescence: The quinoline scaffold can absorb and emit light, leading to a high background signal in fluorescence-based assays.[13] This can be misinterpreted as enzyme inhibition.

  • Fluorescence Quenching: Conversely, some compounds can quench the fluorescence of the reporter molecule, also leading to a false-positive signal.

  • Redox Cycling: In the presence of reducing agents like DTT, which are common in enzyme assays, some compounds can enter a redox cycle that generates reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[15][16][17] H2O2 can then non-specifically oxidize and inactivate the enzyme.[15][16]

Troubleshooting Workflow:

dot graph TD { A[Start: Potent but Irreproducible Hit] --> B{Identify Assay Readout}; B --> C{Fluorescence-Based?}; C --> D[Test for Autofluorescence]; D --> E[Run Compound-Only Controls]; E --> F{High Signal?}; F --> G[Yes: Autofluorescent]; G --> H[Switch to Red-Shifted Fluorophore]; G --> I[Use Orthogonal Assay]; F --> J[No: Check for Quenching]; J --> K[Spike in Product Test]; K --> L{Signal Reduced?}; L --> M[Yes: Quencher]; M --> N[Use Orthogonal Assay]; B --> O{Contains DTT/Reducing Agent?}; O --> P[Test for Redox Cycling]; P --> Q[Run H2O2 Scavenger Test]; Q --> R{Inhibition Reversed?}; R --> S[Yes: Redox Cycler]; S --> T[Remove Reducing Agent or Use Orthogonal Assay]; subgraph Legend direction LR StartNode[Start] ProcessNode{Process} DecisionNode[Decision] EndNode[End] end } caption: Troubleshooting workflow for assay interference.

Step-by-Step Protocol: Diagnosing Assay Interference

  • Autofluorescence Check:

    • Prepare a plate with serial dilutions of your quinoline compound in the assay buffer, without the enzyme or substrates.[13]

    • Read the plate using the same excitation and emission wavelengths as your assay. A significant signal indicates autofluorescence.[13]

  • Orthogonal Assay Validation:

    • The most robust way to confirm a hit is to use an orthogonal assay with a different detection method (e.g., absorbance-based instead of fluorescence-based).[18][19][20]

  • Redox Cycling Assessment:

    • If your assay buffer contains a reducing agent like DTT, test for redox cycling by adding catalase (an H2O2 scavenger) to the reaction.

    • If the addition of catalase reverses the inhibition, it strongly suggests that the compound is a redox cycler.

Q3: I'm observing a time-dependent inhibition that is not consistent with a covalent mechanism. What could be happening?

A3: Time-dependent inhibition that is not due to covalent modification is often a hallmark of compound aggregation.[10] Aggregates can sequester the enzyme over time, leading to a gradual decrease in activity.

Key Characteristics of Aggregator-Based Inhibition:

  • Time-Dependence: Inhibition increases with pre-incubation time of the compound and enzyme.

  • Sensitivity to Detergents: As mentioned in Q1, the inhibition is often attenuated by non-ionic detergents.[12]

  • Steep Dose-Response Curves: Aggregators often exhibit unusually steep dose-response curves.

  • Sensitivity to Enzyme Concentration: The IC50 of an aggregator will often increase with increasing enzyme concentration.[21]

Experimental Protocol: Characterizing an Aggregator

  • Pre-incubation Time Course:

    • Set up reactions where the quinoline compound is pre-incubated with the DHODH enzyme for varying amounts of time (e.g., 0, 15, 30, and 60 minutes) before initiating the reaction by adding the substrate.

    • A progressive increase in inhibition with longer pre-incubation times points towards aggregation.

  • Varying Enzyme Concentration:

    • Perform IC50 determinations at two or more different enzyme concentrations (e.g., 1x and 5x).

    • A significant rightward shift in the IC50 curve at the higher enzyme concentration is characteristic of an aggregator.[21]

Frequently Asked Questions (FAQs)

Q: What is the maximum recommended concentration of DMSO in a DHODH assay? A: While this can be enzyme and assay-dependent, a final concentration of DMSO at or below 0.5% is generally recommended to avoid significant effects on enzyme activity.[3] However, for some poorly soluble quinoline compounds, a slightly higher concentration may be necessary, but should be carefully validated.

Q: How can I confirm that the observed cellular effects of my quinoline compound are due to DHODH inhibition? A: A uridine rescue experiment is the gold standard for confirming on-target DHODH inhibition in a cellular context.[3][22] By inhibiting DHODH, the compound depletes the intracellular pool of pyrimidines. Supplementing the culture medium with exogenous uridine allows cells to bypass the de novo synthesis pathway via the pyrimidine salvage pathway. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of your compound, it provides strong evidence for on-target DHODH activity.[3][22]

Q: Are there any quinoline-specific structural motifs that are known to cause assay interference? A: Yes, certain fused tricyclic tetrahydroquinolines have been identified as Pan-Assay Interference Compounds (PAINS).[14] These structures can be inherently reactive and interfere with assays through various mechanisms.[14] It is advisable to check your compound structure against known PAINS filters.

Q: What are some best practices for preparing and storing quinoline compound stock solutions? A: Proper handling of compound stocks is crucial for reproducibility.

  • Solvent: Use high-quality, anhydrous DMSO.[23]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][23]

  • Dissolution: To ensure complete dissolution, gentle warming (e.g., to 37°C) and sonication can be helpful.[23]

Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Action(s)
High IC50 Variability Poor solubility, aggregation, reagent inconsistencyCheck for precipitation, perform detergent test, aliquot reagents
False Positives Autofluorescence, fluorescence quenching, redox cyclingRun compound-only controls, use orthogonal assays, test with catalase
Time-Dependent Inhibition Compound aggregationPerform pre-incubation time course, vary enzyme concentration
Lack of Cellular Activity Poor cell permeability, rapid metabolismConduct permeability assays, assess compound stability in media
Irreproducible Cellular Data Cell line health, passage number, inconsistent seedingUse consistent cell passage numbers, ensure even cell seeding
References
  • Benchchem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Benchchem. Accessed January 9, 2024.
  • Benchchem. Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. Benchchem. Accessed January 9, 2024.
  • ResearchGate. How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study.
  • NCBI Bookshelf. Assay Interference by Aggregation. Assay Guidance Manual. Accessed January 9, 2024.
  • Benchchem. Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. Benchchem. Accessed January 9, 2024.
  • Benchchem. troubleshooting DHODH-IN-11 experimental variability. Benchchem. Accessed January 9, 2024.
  • NIH. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. National Institutes of Health. Accessed January 9, 2024.
  • Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Accessed January 9, 2024.
  • ACS Publications. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding.
  • ACS Chemical Biology. The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. Accessed January 9, 2024.
  • Espace INRS. Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Accessed January 9, 2024.
  • NIH. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. National Institutes of Health. Accessed January 9, 2024.
  • Patsnap Synapse. What are DHODH inhibitors and how do they work?. Patsnap Synapse. Accessed January 9, 2024.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Accessed January 9, 2024.
  • PMC. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed Central. Accessed January 9, 2024.
  • Benchchem. Troubleshooting inconsistent results in Dhodh-IN-1 experiments. Benchchem. Accessed January 9, 2024.
  • Cell Press. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Cell Press. Accessed January 9, 2024.
  • Patsnap. What are DHODH inhibitors and how do you quickly get the latest development progress?.
  • PubMed. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Accessed January 9, 2024.
  • Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Accessed January 9, 2024.
  • ResearchGate. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase.
  • PubMed. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. PubMed. Accessed January 9, 2024.
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Accessed January 9, 2024.
  • NIH. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Accessed January 9, 2024.
  • NIH. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. National Institutes of Health. Accessed January 9, 2024.
  • ResearchGate. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?.

Sources

Technical Support Center: Optimizing the Pfitzinger Reaction for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of substituted quinolines. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Foundational Principles of the Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, enabling the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of an isatin (or a derivative) with a carbonyl compound possessing an α-methylene group, typically in the presence of a strong base.[1][2][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with antibacterial, antiviral, and antitumor properties.[1][4][5]

The Core Mechanism: A Step-by-Step Analysis

Understanding the reaction mechanism is critical for effective troubleshooting and optimization. The process can be broken down into several key steps:

  • Base-Induced Ring Opening: The reaction commences with the hydrolysis of the amide bond in the isatin ring by a base, such as potassium hydroxide (KOH), to form a keto-acid intermediate (an aminophenyl glyoxalate).[1][3][6] While this intermediate can be isolated, it is typically generated in situ.[3]

  • Condensation and Imine Formation: The carbonyl compound reacts with the aniline moiety of the ring-opened intermediate to form a Schiff base (imine).[6]

  • Tautomerization: The imine then tautomerizes to the more thermodynamically stable enamine.[1][3]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step, to yield the final aromatic quinoline-4-carboxylic acid.[1][3][6]

Key Reaction Components and Their Roles
  • Isatin and its Derivatives: The choice of isatin determines the substitution pattern on the benzene portion of the quinoline ring. Electron-withdrawing or electron-donating groups on the isatin ring can influence its reactivity.[7]

  • Carbonyl Compound: The aldehyde or ketone provides the atoms that will form the pyridine ring of the quinoline. The carbonyl compound must contain an α-methylene group to enable enamine formation.

  • Base: A strong base is typically required to facilitate the initial hydrolysis of isatin. Potassium hydroxide is commonly used.[1][8] The concentration of the base can be a critical parameter to optimize.

  • Solvent: Protic solvents like ethanol are frequently employed, often in combination with water to dissolve the base.[1][3] The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting reaction rates and yields.

Section 2: Troubleshooting Guide for the Pfitzinger Reaction

This section addresses common issues encountered during the Pfitzinger reaction in a practical, question-and-answer format.

Problem ID Issue Probable Causes Recommended Solutions & Scientific Rationale
Pfitz-01 Low or No Yield of Quinoline Product 1. Incomplete Isatin Ring Opening: Insufficient base concentration or reaction time for the initial hydrolysis step.[3] 2. Steric Hindrance: Bulky substituents on either the isatin or the carbonyl compound can hinder the condensation or cyclization steps.[9] 3. Side Reactions: Self-condensation of the carbonyl compound (e.g., aldol condensation) can compete with the desired reaction, especially with enolizable aldehydes or ketones.[10] 4. Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.[11] 5. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system.For Cause 1: Increase the concentration of the base (e.g., use a 33% aqueous KOH solution) or prolong the initial stirring time of isatin with the base before adding the carbonyl compound.[1] This ensures the complete formation of the reactive keto-acid intermediate. For Cause 2: Consider using microwave-assisted heating, which can often overcome steric barriers by providing rapid and uniform heating, leading to higher yields in shorter times.[12][13] Alternatively, a higher boiling point solvent could be tested under conventional heating. For Cause 3: Add the carbonyl compound slowly to the reaction mixture containing the pre-formed keto-acid from isatin. This maintains a low concentration of the carbonyl compound, disfavoring self-condensation. For Cause 4: Increase the reaction temperature by switching to a higher-boiling solvent or by using microwave irradiation.[12][14] Monitor for potential degradation of starting materials at higher temperatures using TLC. For Cause 5: Try alternative solvent systems. For instance, if using ethanol/water, adjusting the ratio or switching to a solvent like DMF might improve solubility.[10]
Pfitz-02 Formation of a Brown Tar or Insoluble Polymer 1. Excessive Heat or Reaction Time: Prolonged heating can lead to the degradation of starting materials, intermediates, or the final product. 2. Air Oxidation: The enamine intermediate can be susceptible to oxidation, leading to complex side products. 3. Highly Reactive Carbonyl Compound: Some carbonyl compounds are prone to polymerization under strong basic conditions.For Cause 1: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Once the starting materials are consumed, proceed with the workup to avoid product degradation. Consider reducing the reaction temperature or time. For Cause 2: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. For Cause 3: As with Pfitz-01 (Cause 3), add the reactive carbonyl compound portion-wise or via a syringe pump to keep its instantaneous concentration low.
Pfitz-03 Difficulty in Product Isolation and Purification 1. Incomplete Precipitation: The pH of the aqueous solution during workup may not be optimal for complete precipitation of the carboxylic acid product. 2. Contamination with Unreacted Isatin: If the initial ring-opening was incomplete, unreacted isatin may co-precipitate with the product. 3. Emulsion Formation during Extraction: During the workup to remove neutral impurities, emulsions can form, making phase separation difficult.For Cause 1: Carefully adjust the pH during acidification. The target pH is typically between 4 and 5.[1] Add the acid slowly while cooling the mixture in an ice bath to ensure complete precipitation. Check the pH of the mother liquor after filtration to confirm. For Cause 2: Ensure the initial hydrolysis step is complete. If contamination persists, the crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1] For Cause 3: To break emulsions, add a small amount of brine (saturated NaCl solution) or gently warm the mixture.
Pfitz-04 Unexpected Side Product Formation 1. Halberkann Variant Reaction: If using an N-acyl isatin, the reaction may yield a 2-hydroxy-quinoline-4-carboxylic acid instead of the expected product.[3] 2. Reaction with Asymmetric Ketones: An asymmetric ketone (e.g., methyl ethyl ketone) can react on either side of the carbonyl group, leading to a mixture of regioisomers.For Cause 1: Be aware of the specific reactivity of your starting materials. If the 2-hydroxy product is not desired, the N-acyl group must be removed prior to the Pfitzinger reaction. For Cause 2: The regioselectivity is often dictated by the relative stability of the possible enamine intermediates. In many cases, the reaction favors the more substituted, thermodynamically more stable enamine. If a specific regioisomer is required, a different synthetic strategy or careful purification by chromatography may be necessary.
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing common issues in the Pfitzinger reaction.

Pfitzinger_Troubleshooting start Reaction Outcome? low_yield Low / No Yield start->low_yield Suboptimal tar_formation Tar Formation start->tar_formation Impure purification_issue Purification Issues start->purification_issue Difficult success Successful Reaction start->success Optimal check_base Check Base Conc. / Time low_yield->check_base check_heat_time Check Heat / Time tar_formation->check_heat_time check_ph Check Precipitation pH purification_issue->check_ph check_temp Check Temperature check_base->check_temp Yes increase_base Increase Base / Time check_base->increase_base No check_sterics Assess Steric Hindrance check_temp->check_sterics Yes increase_temp Increase Temperature check_temp->increase_temp No use_mw Use Microwave Irradiation check_sterics->use_mw Yes use_inert Use Inert Atmosphere check_heat_time->use_inert Yes slow_addition Slow Reagent Addition check_heat_time->slow_addition No recrystallize Recrystallize Product check_ph->recrystallize No

Caption: A decision tree for troubleshooting common Pfitzinger reaction issues.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for both conventional and microwave-assisted Pfitzinger reactions.

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several reported procedures.[1]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (approx. 3 molar equivalents to isatin) in a minimal amount of water, then add ethanol.

  • Isatin Hydrolysis: Add isatin (1 molar equivalent) to the basic solution. Stir the mixture at room temperature for about 1 hour or until the color changes, indicating the formation of the potassium salt of isatinic acid.[1]

  • Carbonyl Addition: Add the carbonyl compound (1 to 2 molar equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (for ethanol, approx. 79°C) and maintain for 12-24 hours.[1][12] Monitor the reaction's progress by TLC.

  • Workup: a. After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent via rotary evaporation.[1] b. Add water to the residue to dissolve the potassium salt of the product. c. Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates a rapid and efficient synthesis using microwave irradiation, which can significantly reduce reaction times and improve yields.[4][12][13]

Materials:

  • Isatin

  • Carbonyl compound

  • Potassium hydroxide (33% aqueous solution)

  • Acetic acid

  • Water

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (1 molar equivalent) to a 33% aqueous solution of potassium hydroxide.[1]

  • Carbonyl Addition: Add the appropriate carbonyl compound (1 molar equivalent) to this solution.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration (e.g., 5-15 minutes).[1][12] Optimization of time and temperature will be necessary for specific substrates.

  • Workup: a. After irradiation, cool the vessel to room temperature. b. Pour the reaction mixture into an ice-water mixture and acidify with acetic acid.[1]

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]

Visualizing the Experimental Workflow

Pfitzinger_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification setup 1. Reaction Setup (Base + Isatin + Carbonyl Compound) heating 2. Heating (Conventional Reflux or Microwave) setup->heating monitoring 3. Monitor by TLC heating->monitoring solvent_removal 4. Solvent Removal (if conventional) monitoring->solvent_removal Reaction Complete dissolve 5. Dissolve in Water solvent_removal->dissolve extract 6. Extract Impurities (e.g., with Diethyl Ether) dissolve->extract acidify 7. Acidify to Precipitate extract->acidify filtrate 8. Filter & Dry Product acidify->filtrate recrystallize 9. Recrystallize (Optional) filtrate->recrystallize

Caption: General experimental workflow for the Pfitzinger synthesis of quinolines.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use aldehydes in the Pfitzinger reaction? A: Yes, aldehydes can be used, provided they have an α-methylene group. The reaction mechanism is analogous to that with ketones.

Q2: What is the typical yield I can expect? A: Yields for the Pfitzinger reaction are highly substrate-dependent and can range from moderate to excellent. With optimization, including the use of microwave assistance, yields of 77-85% have been reported for certain substrates.[12] Conventional heating methods may result in lower yields, especially if side reactions occur.[12]

Q3: Are there any alternatives to KOH as the base? A: While KOH is the most common and effective base for the initial hydrolysis of isatin, other strong bases can potentially be used. However, any alternative must be capable of hydrolyzing the amide bond under the reaction conditions. The choice of base may require re-optimization of the solvent system and temperature.

Q4: My starting isatin is N-substituted. Will the reaction still work? A: N-substitution can affect the reaction. For example, N-acyl isatins undergo the Halberkann variant to produce 2-hydroxy-quinoline-4-carboxylic acids.[3] Other N-substituents may be stable or could be cleaved under the strong basic conditions. It is advisable to conduct a small-scale test reaction.

Q5: How do substituents on the isatin ring affect the reaction? A: Substituents on the isatin aromatic ring are generally well-tolerated and are carried through to the final quinoline product. Both electron-donating and electron-withdrawing groups can be present. For example, 5-chloro- and 5-bromoisatin are commonly used starting materials.[1] The electronic nature of these substituents can influence the overall reaction rate but typically does not change the fundamental course of the reaction.

References
  • Abdel-Aziz, H. A., & Gomha, S. M. (n.d.). A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[3][4]imidaz. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Retrieved from [Link]

  • The Pfitzinger Reaction. (Review). (n.d.). ResearchGate. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

  • Shvekhgeimer, M.-G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. Retrieved from [Link]

  • Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism. (2024). YouTube. Retrieved from [Link]

  • 3-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8). Retrieved from [Link]

  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger reaction (G). (n.d.). ResearchGate. Retrieved from [Link]

  • Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. Retrieved from [Link]

  • What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. Retrieved from [Link]

  • Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. Retrieved from [Link]

  • Lasikova, A., & Vegh, D. (1997). Synthetic use of the Pfitzinger reaction in preparation of 2(,3)-(di)substituted derivatives of quinoline-4-carboxylic acids. Chemical Papers, 51(6B), 408–411. Retrieved from [Link]

  • The Pfitzinger Reaction. (n.d.). Sciencemadness Discussion Board. Retrieved from [Link]

  • Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method. (n.d.). UT Electronic Theses and Dissertations. Retrieved from [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. As Senior Application Scientists, we have compiled this guide to address common stability issues encountered when working with this compound in cell culture media. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

This guide is structured to help you troubleshoot common problems, understand the underlying chemical principles, and implement robust experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with this compound.

Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?

This is the most common issue encountered with this class of compounds. The precipitation is due to the low aqueous solubility of this compound. While it may be soluble in a 100% organic solvent like DMSO, its solubility dramatically decreases when diluted into the aqueous, buffered environment of cell culture media.[1][2] Each compound has a specific solubility limit in a given medium, and exceeding this limit will cause it to fall out of solution.[1]

Q2: What is the recommended solvent for making a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for cell-based assays.[3][4][5][6] However, it is crucial to use anhydrous DMSO to minimize the introduction of water, which can affect the stability of the compound in long-term storage.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be less than 0.5%.[7] It is always best practice to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used to deliver your compound.[7]

Q4: My solution of the compound has turned yellow/brown. What does this mean?

Discoloration, often to yellow and then brown, is a common sign of degradation for quinoline compounds.[8] This can be caused by oxidation or photodegradation (exposure to light).[8] If you observe a color change, the integrity of your compound may be compromised, which can lead to inconsistent experimental results.[8]

Q5: How should I store my stock solution of this compound?

Once prepared in an organic solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[7] These aliquots should be stored at -20°C or -80°C, protected from light.[7][8] For long-term storage (beyond one month at -20°C), it is advisable to re-evaluate the solution's efficacy.[7]

Part 2: Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific stability issues.

Issue 1: Compound Precipitation Upon Dilution in Cell Culture Media

Probable Causes:

  • Exceeding Aqueous Solubility: The final concentration of the compound in the media is above its solubility limit.[1]

  • Rapid Change in Solvent Polarity: A large, single-step dilution from 100% DMSO to the aqueous medium can cause the compound to "crash out" of solution.

  • pH-Dependent Solubility: The compound contains both a carboxylic acid and a phenolic hydroxyl group, making its solubility highly dependent on the pH of the medium.[9][10][11][12] The physiological pH of most cell culture media (around 7.4) may not be optimal for its solubility.

  • Interaction with Media Components: The compound, being a phenolic, can interact with proteins and other components in the serum of the culture medium, which can either increase or decrease its solubility.[13][14][15][16]

Solutions & Experimental Protocols:

1. Optimize the Dilution Strategy:

  • Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, then further dilute into the cell culture medium.[17]

  • Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the compound. Adding a cold solution can cause precipitation of media components and your compound.[18]

  • Vortexing During Dilution: When adding the compound to the media, vortex or gently mix the solution to ensure rapid and uniform dispersion.

2. Determine the Maximum Soluble Concentration:

It is crucial to determine the solubility limit of the compound in your specific cell culture medium to avoid using concentrations that will lead to precipitation.[2]

Protocol 1: Determining Maximum Soluble Concentration

  • Prepare Serial Dilutions: In a series of microcentrifuge tubes, prepare serial dilutions of your high-concentration DMSO stock solution with your cell culture medium.

  • Incubate: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance indicates that the solubility limit has been exceeded.

  • Microscopic Examination: For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope. Look for crystalline structures or amorphous precipitates.

  • Turbidity Measurement (Optional): For a quantitative analysis, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[2] An increase in absorbance indicates precipitation.

  • Identify the Limit: The highest concentration that remains clear is your working maximum soluble concentration. Do not use concentrations at or above the point where precipitation is observed.[1][2]

3. Investigate the Effect of pH:

The solubility of quinoline carboxylic acids is highly pH-dependent.[9][10][11] You may need to slightly adjust the pH of your media or use a different buffer system if precipitation is persistent. However, be mindful that significant changes in pH can be detrimental to your cells.

4. Consider Using a Co-solvent or Carrier:

If precipitation remains an issue, a co-solvent or a carrier molecule can be used to improve solubility.

  • Co-solvents: Glycerol, PEG400, or Tween 80 can be used in small amounts.[7] However, their effects on your specific cell line must be tested.

  • Carriers: Cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[1]

Issue 2: Compound Degradation (Discoloration, Loss of Potency)

Probable Causes:

  • Photodegradation: Exposure to ambient or UV light can cause degradation of the quinoline ring system.[8]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, metal ions in the media, or elevated temperatures.[8]

  • pH Instability: Extreme pH conditions can accelerate the degradation of quinoline compounds.[8]

Solutions & Experimental Protocols:

1. Protect from Light:

  • Always store stock solutions and handle the compound in amber vials or tubes wrapped in aluminum foil.

  • Minimize the exposure of your cell culture plates to light after the compound has been added.

2. Minimize Oxidation:

  • Use high-purity, anhydrous DMSO for stock solutions.

  • Purge the headspace of your stock solution vials with an inert gas like argon or nitrogen before sealing and storing.[19]

  • Prepare fresh working solutions from your frozen stock for each experiment.[8]

3. Assess Compound Stability Over Time:

To ensure the integrity of your results, it is good practice to confirm the stability of the compound under your experimental conditions.

Protocol 2: Assessing Compound Stability in Cell Culture Media

  • Prepare Spiked Media: Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use.

  • Incubate: Incubate this solution under your standard experimental conditions (37°C, 5% CO2, protected from light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Evaluate Degradation: A decrease in the concentration of the parent compound over time indicates degradation. If significant degradation occurs within the timeframe of your experiment, you may need to adjust your protocol (e.g., by refreshing the media and compound at intermediate time points).

Part 3: Data Summaries and Visualizations

Table 1: General Troubleshooting Summary

Observed Issue Primary Cause Recommended Action
Precipitate in Media Exceeding solubility limitDetermine max soluble concentration (Protocol 1); use step-wise dilution.
Cloudy Media Salt/protein precipitationPre-warm media to 37°C; ensure pH stability.[18]
Solution Discoloration Oxidation/PhotodegradationProtect from light; store under inert gas; prepare fresh solutions.[8]
Inconsistent Results Compound degradationAssess stability in media over time (Protocol 2); use single-use aliquots.[8]

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Cell Culture Media check_conc Is the final concentration known to be soluble? start->check_conc det_sol Determine Max Soluble Concentration (Protocol 1) check_conc->det_sol No check_dilution Was a single-step, high-volume dilution performed? check_conc->check_dilution Yes adjust_conc Adjust concentration to be below solubility limit det_sol->adjust_conc adjust_conc->check_dilution final_protocol Optimized Protocol adjust_conc->final_protocol [If this resolves the issue] step_dilute Implement step-wise dilution check_dilution->step_dilute Yes check_media_cond Are media conditions optimal? (37°C, stable pH) check_dilution->check_media_cond No step_dilute->check_media_cond step_dilute->final_protocol [If this resolves the issue] adjust_media_cond Pre-warm media; check for pH shifts check_media_cond->adjust_media_cond No consider_additives Consider co-solvents or carriers (e.g., cyclodextrin) check_media_cond->consider_additives Yes, but still precipitates adjust_media_cond->final_protocol consider_additives->final_protocol

Caption: Troubleshooting workflow for compound precipitation.

References

  • Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. MDPI. Available from: [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • How do we choose a proper concentration for the stock solution? ResearchGate. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • How to tackle compound solubility issue. Reddit. Available from: [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. Available from: [Link]

  • Effect of Interaction Phenolic Compounds with Milk Proteins on Cell Line. Scirp.org. Available from: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer. Available from: [Link]

  • Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. PMC - NIH. Available from: [Link]

  • 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID. Chemsrc. Available from: [Link]

  • 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem. Available from: [Link]

  • Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers. Available from: [Link]

  • Interactions between canola protein and phenolic compounds in aqueous media. ResearchGate. Available from: [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available from: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available from: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubChem. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. Available from: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. Available from: [Link]

  • DMF Work-up and Solubility Issues. Reddit. Available from: [Link]

  • Syllabus for Chemistry (SCQP08). S3waas. Available from: [Link]

  • Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. PubMed. Available from: [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Available from: [Link]

  • DMSO solubility and bioscreening. ResearchGate. Available from: [Link]

  • The formation of 1-hydroxymethylnaphthalene and 6-hydroxymethylquinoline by both oxidative and reductive routes in Cunninghamella elegans. PubMed. Available from: [Link]

  • (PDF) Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. ResearchGate. Available from: [Link]

  • The Identification of Quinoline Derivatives Obtained From the Urine of Normal Rabbits and Swine. PubMed. Available from: [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. PMC - PubMed Central. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

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Technical Support Center: Characterization and Selectivity Profiling of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers working with novel quinoline-based compounds. This guide provides a comprehensive framework for identifying the molecular targets and characterizing the selectivity profile of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid and similar small molecules.

Given that this compound is a novel chemical entity without a widely established primary target, this document focuses on the principles and practical methodologies of target identification, validation, and off-target effect mitigation. The following FAQs, troubleshooting guides, and experimental protocols are designed to empower you to systematically deconvolve the compound's mechanism of action and build a robust data package for your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: My team is working with this compound. What are the likely biological targets for a compound with this scaffold?

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. Based on published research on structurally similar compounds, potential target classes include:

  • Protein Kinases: The quinoline core can act as a hinge-binding motif for many kinases. Off-target effects on various kinases are a common concern and require thorough investigation.[1][2]

  • Histone Deacetylases (HDACs): Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors, particularly selective for HDAC3.[3][4]

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme, crucial for pyrimidine biosynthesis, is another known target for quinoline carboxylic acids.[5]

Your initial experiments should therefore remain unbiased until a primary target is confidently identified.

Q2: What are "off-target" effects, and why are they a critical concern?

Off-target effects occur when a drug or compound interacts with unintended biological molecules, leading to unforeseen side effects or toxicity.[6] These interactions are a primary reason for the high failure rate of drug candidates in clinical trials, with up to 90% of failures attributed to safety or efficacy issues stemming from unknown off-target binding.[7] Early identification and mitigation of these effects are essential to:

  • Ensure Safety: Avoid unintended cellular toxicity.

  • Validate Efficacy: Confirm that the observed biological effect is due to the intended on-target action.

  • Optimize Drug Design: Guide medicinal chemistry efforts to improve selectivity and reduce potential liabilities.[7]

Q3: What is the general scientific strategy to identify the primary target and potential off-targets of a novel compound?

A robust strategy follows a multi-phase, iterative approach that moves from broad, hypothesis-generating experiments to specific, validation-focused assays. The goal is to triangulate your target using orthogonal methods. A typical workflow involves:

  • Hypothesis Generation: Use computational methods and broad biochemical screens to identify a list of potential binding partners.

  • Target Engagement Validation: Confirm that the compound physically interacts with the hypothesized target(s) within a physiological (cellular) context.

  • Functional Consequence: Demonstrate that this binding event leads to a measurable change in protein function and a downstream cellular phenotype.

This guide provides detailed protocols for each phase of this workflow.

Q4: Should I begin my investigation with computational (in silico) prediction or direct experimental screening?

Both approaches have significant merit and are most powerful when used in combination.

  • In Silico Approach: Computational methods, which use ligand and target-based methodologies, can rapidly generate testable hypotheses about potential off-target interactions at a low cost.[8][9] This can help you prioritize which experimental assays to run.

  • Experimental Approach: Direct screening, such as large-scale kinome profiling, provides direct biochemical evidence of interaction.[10][11] This is often considered the gold standard for initial, unbiased profiling.

A recommended strategy is to run in silico predictions concurrently with a broad biochemical screen. The computational results can help interpret the screening data and guide the design of subsequent validation experiments.

Section 2: Troubleshooting and Experimental Guides

This section provides detailed workflows and protocols to systematically profile your compound.

Workflow 1: Initial Target Identification and Off-Target Profiling

This initial phase aims to cast a wide net to identify all potential high-affinity binding partners for your compound.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Functional Characterization & Mitigation start Novel Compound: 2-(4-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid in_silico Guide 2.1: In Silico Off-Target Prediction (e.g., SEA, OTSA) start->in_silico Predicts potential targets biochem Guide 2.2: Broad Biochemical Screening (e.g., Kinome Profiling) start->biochem Measures direct binding/inhibition cetsa Guide 2.3: Cellular Thermal Shift Assay (CETSA) Confirms intracellular binding in_silico->cetsa Provides candidate list biochem->cetsa Provides candidate list bret Guide 2.4: BRET/FRET Assays Quantifies target engagement in live cells cetsa->bret Validates hit pheno Guide 2.5: Phenotypic Screening Links target to cellular function bret->pheno Confirms cellular mechanism sar Guide 2.6: Structure-Activity Relationship (SAR) Designs more selective compounds pheno->sar Informs design final Selective Lead Compound sar->final

Caption: Overall workflow for target identification and selectivity profiling.
Guide 2.1: In Silico Off-Target Prediction

Principle: Computational algorithms predict potential protein targets by comparing your compound's structure to a large database of known ligands (2D methods) or by docking the compound into 3D protein structures (3D methods).[8] The Similarity Ensemble Approach (SEA) is a powerful 2D method that can predict targets for which ~50% are later confirmed experimentally.[8]

Procedure:

  • Submit the SMILES or chemical structure of this compound to a computational service or in-house software platform.

  • Utilize platforms that combine multiple methodologies (e.g., 2D similarity, 3D docking, machine learning) for a more robust prediction.[9]

  • Analyze the output, which is typically a ranked list of potential targets based on a confidence score or p-value.

  • Cross-reference this list with the results from your biochemical screens to prioritize targets for cellular validation.

Guide 2.2: Broad Biochemical Screening (Kinome Profiling)

Principle: To assess the selectivity of your compound, it is screened against a large panel of purified enzymes (e.g., protein kinases) in a biochemical assay format. This provides IC50 values (the concentration of compound required to inhibit 50% of enzyme activity) for hundreds of potential targets simultaneously, revealing both high-affinity targets and lower-affinity off-targets.[11]

Considerations for Kinase Profiling:

  • ATP Concentration: Assays can be run at a low ATP concentration (equal to the Km) to maximize potency detection or at a high, physiological concentration (~1 mM) which is more representative of the cellular environment.[12] Profiling at both can provide valuable insight into the mechanism of action.

  • Assay Format: Most services use endpoint assays, but continuous (kinetic) monitoring provides more accurate data, especially for slow-binding inhibitors.[12]

  • Panel Size: Panels can range from focused (e.g., tyrosine kinases) to comprehensive, covering over 560 kinases.[13][14] For a novel compound, a broad panel is recommended.

Data Summary: Comparison of Commercial Kinome Profiling Services

Service ProviderPanel SizeAssay TechnologyKey Features
Reaction Biology >700 KinasesRadiometric (³³P-ATP)Industry's largest panel, flexible assay formats.[11]
AssayQuant >400 KinasesContinuous (Kinetic)Provides real-time kinetic data, avoiding endpoint artifacts.[12]
Pharmaron >560 KinasesTR-FRET, ADP-GloHigh-throughput, automated platform for rapid turnaround.[13]
MtoZ Biolabs CustomMass SpectrometryFocuses on phosphorylation-specific enrichment and bioinformatics.[10]

Troubleshooting:

  • Problem: My compound is inactive across the entire panel.

    • Possible Cause: The compound may not be a kinase inhibitor. Its primary target may belong to another protein family (e.g., HDACs, DHODH). Consider other types of broad panel screens.

    • Possible Cause: The compound has poor solubility in the assay buffer. Verify solubility under the specific assay conditions.

  • Problem: My compound inhibits dozens of kinases with similar potency.

    • Possible Cause: The compound is a non-selective "promiscuous" inhibitor. This is a significant liability. Use the data to inform an SAR campaign (Guide 2.6) to improve selectivity.

Guide 2.3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that confirms direct binding of a compound to its target in an intact cell or tissue environment.[15][16] The principle is that when a protein binds to a ligand (your compound), its structure is stabilized, increasing its resistance to heat-induced unfolding and aggregation.[17] By heating cells treated with your compound across a temperature gradient and then measuring the amount of soluble target protein remaining, you can observe a "thermal shift" indicative of binding.[18]

G cluster_0 Vehicle Control (No Compound) cluster_1 Compound Treated start 1. Treat Cells (Vehicle vs. Compound) heat 2. Heat Gradient (e.g., 40-70°C) start->heat unbound Unbound Protein (Less Stable) heat->unbound bound Bound Protein (More Stable) heat->bound lysis 3. Cell Lysis & Centrifugation unbound->lysis unbound_agg Protein Aggregates unbound_sol Low Soluble Protein detect 4. Detect Soluble Protein (Western Blot, MS, ELISA) unbound_sol->detect bound->lysis bound_agg Fewer Aggregates bound_sol High Soluble Protein bound_sol->detect lysis->unbound_agg lysis->unbound_sol lysis->bound_agg lysis->bound_sol

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol (Western Blot Detection):

  • Cell Culture: Plate your cells of interest and grow to ~80-90% confluency. Ensure the cells express your target protein(s) of interest at detectable levels.

  • Compound Treatment: Treat cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 10 different temperatures from 42°C to 68°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[16]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of your target protein in each sample using standard Western blotting with a specific antibody. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells confirms target engagement.

Guide 2.4: Bioluminescence Resonance Energy Transfer (BRET) Assays

Principle: BRET is a proximity-based assay that measures target engagement in real-time within living cells.[19] The target protein is fused to a luciferase donor (e.g., NanoLuc®), and a fluorescent tracer that binds the target acts as the acceptor. When the tracer binds, the energy from the luciferase reaction excites the tracer, producing a BRET signal.[20] Your unlabeled compound will compete with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of compound affinity (IC50) in a physiological environment.[21][22]

G cluster_0 No Competitor Compound cluster_1 With Competitor Compound luciferase Target Protein-NanoLuc® (Donor) tracer Fluorescent Tracer (Acceptor) luciferase->tracer Energy Transfer (<10nm) light High BRET Signal tracer->light Emits Light substrate Substrate (Furimazine) substrate->luciferase Oxidized luciferase2 Target Protein-NanoLuc® (Donor) no_light Low BRET Signal luciferase2->no_light No Energy Transfer tracer2 Fluorescent Tracer (Displaced) compound Your Compound (Competitor) compound->luciferase2 Binds Target substrate2 Substrate (Furimazine) substrate2->luciferase2 Oxidized

Sources

Technical Support Center: Purification of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 116734-15-7). This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. The unique bifunctional nature of this molecule, possessing both an acidic carboxylic acid and a basic quinoline nitrogen, alongside a phenolic hydroxyl group, presents specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound so challenging?

A1: The primary challenge stems from the molecule's amphoteric character and poor solubility. It possesses three key functional groups:

  • A Carboxylic Acid (pKa ~4-5): An acidic group that can interact with basic sites on stationary phases or be deprotonated.

  • A Quinoline Nitrogen (pKa ~5-6): A basic site that readily interacts with acidic surfaces, such as silica gel.[1]

  • A Phenolic Hydroxyl (pKa ~9-10): A weakly acidic group that can engage in strong hydrogen bonding.

This combination leads to poor solubility in many common organic solvents, a tendency to streak badly on silica gel chromatography, and difficulty in achieving sharp crystallization.[2][3]

Q2: I've just finished the synthesis. What is the best initial purification strategy to try?

A2: For a crude solid, an acid-base extraction is often the most effective first step to remove neutral impurities.[3][4] This is generally followed by recrystallization . Column chromatography should be reserved for when these methods fail to remove closely related impurities. The choice depends on the nature of the impurities and the scale of your reaction.

Q3: My compound seems to have very low solubility in everything. How can I even begin a purification?

A3: This is a common issue. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often required to achieve initial dissolution.[5][6] For recrystallization, using a binary solvent system where the compound is dissolved in a minimal amount of a "good" hot solvent (like DMF) followed by the addition of a "poor" anti-solvent (like water or an alcohol) is a standard strategy.[5] For chromatography, the crude material may need to be dissolved in a small amount of DMSO or DMF before being adsorbed onto silica for dry loading.

Q4: How do I assess the purity of my final product?

A4: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): Useful for a quick check, but be aware of the streaking issues (see Troubleshooting Guide).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase method (C18 column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is typically effective.[2][7]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of residual solvents or significant impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your target compound.

G cluster_0 Start: Crude Product cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Purity Check cluster_4 Outcome start Crude Solid from Reaction extraction Acid-Base Extraction start->extraction Neutral impurities suspected trituration Trituration / Slurry Wash start->trituration Insoluble crude recrystallization Recrystallization extraction->recrystallization trituration->recrystallization purity_check Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check purity_check->chromatography Purity <95% / Close impurities end_product Pure Product purity_check->end_product Purity >95% repurify Repurify purity_check->repurify Still impure repurify->chromatography

Caption: Decision workflow for purification strategy.

Troubleshooting Guide: Recrystallization

Q5: I'm trying to recrystallize my compound, but it keeps "oiling out." What's happening and how can I fix it?

A5: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid rather than a solid.[5] This is common when the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the impure compound.

Solutions:

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly into an ice bath from a hot state.[5]

  • Use a More Dilute Solution: Add more hot solvent (10-20% more) to the dissolved compound to ensure it remains below its saturation point at higher temperatures.[5]

  • Change the Solvent System: The chosen solvent may be unsuitable. Try a binary system. Dissolve the compound in a minimum of a good, high-boiling solvent (e.g., DMF, DMSO) and add a miscible anti-solvent (e.g., water, ethanol, isopropanol) dropwise at an elevated temperature until turbidity persists. Then add a few drops of the good solvent to redissolve and cool slowly.[5]

  • Scratch/Seed: Scratch the inside of the flask with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[2]

Q6: What are the best solvents for recrystallizing this compound?

A6: Finding a single perfect solvent is unlikely due to the molecule's complex nature. A systematic screening approach using solvent systems is recommended. High-boiling polar solvents are typically required.

Solvent / SystemBoiling Point (°C)PolaritySuitability & Rationale
Single Solvents
Ethanol / IPA78 / 82Polar ProticMay work for final polishing but likely has low solubility even when hot.
Acetic Acid118Polar ProticCan be effective as it protonates the quinoline nitrogen, but difficult to remove completely.
DMF / DMSO153 / 189Polar AproticExcellent "good" solvents for dissolving the compound when hot.[5][6]
Binary Systems
DMF / Water-High -> LowA common choice. Dissolve in hot DMF, add hot water as the anti-solvent.
DMF / Ethanol-High -> MediumCan provide better crystal formation than water if the compound is too insoluble in water.[6]
Acetic Acid / Water-High -> LowEffective but requires extensive drying to remove residual acetic acid.

Protocol 1: General Recrystallization from a Binary Solvent System (DMF/Water)

  • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of DMF (e.g., 5-10 mL) and heat with stirring until the solid completely dissolves.

  • While still hot, add deionized water dropwise via a pasture pipette until the solution becomes faintly and persistently cloudy (turbid).

  • Add 1-2 drops of hot DMF to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to aid drying.

  • Dry the crystals under high vacuum, potentially with gentle heating (e.g., 50-60°C), to remove residual DMF and water.

Troubleshooting Guide: Column Chromatography

Q7: My compound streaks terribly on a silica gel TLC plate, making it impossible to monitor the reaction or run a column. Why?

A7: This is the most common and predictable problem. The acidic silanol groups (Si-OH) on the surface of the silica gel interact strongly with both the basic quinoline nitrogen and the acidic carboxyl group.[1][3] This strong, often irreversible binding and mixed protonation state cause severe tailing or streaking.

G cluster_0 Problem cluster_1 Primary Cause cluster_2 Solutions problem Streaking on Silica TLC/Column cause Strong interaction of acidic and basic groups with acidic silica surface problem->cause solution1 Add Acidic Modifier (e.g., 0.5-2% Acetic Acid) Counteracts basic site interaction cause->solution1 Addresses Quinoline N solution2 Add Basic Modifier (e.g., 0.5-2% Triethylamine) Counteracts acidic site interaction cause->solution2 Addresses COOH solution3 Use Alternative Phase (Alumina, C18 Reversed-Phase) Avoids silica interactions cause->solution3 Best Overall Approach

Caption: Troubleshooting streaking in silica gel chromatography.

Q8: If my compound is both acidic and basic, should I add an acid or a base to the mobile phase?

A8: Adding both is not feasible. Adding just an acid (like acetic acid) will protonate the quinoline nitrogen, which can reduce its interaction with silica, but may not solve issues with the carboxylic acid.[3] Adding just a base (like triethylamine) will deprotonate the carboxylic acid, forming a salt that may stick to the silica, and won't address the quinoline interaction.[1][2]

The authoritative recommendation is to change your approach:

  • Method 1 (Preferred): Reversed-Phase Chromatography. This is the most robust solution. Use a C18 silica column with a polar mobile phase like water/acetonitrile or water/methanol. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will ensure both the carboxylic acid and the quinoline nitrogen are consistently protonated, leading to sharper peaks.[2][7]

  • Method 2: Use a Different Stationary Phase. Neutral or basic alumina can be a good alternative to silica gel, as it minimizes the acidic interactions.[1]

  • Method 3 (If Silica Must Be Used): A highly polar mobile phase with an acidic modifier is the most likely to succeed. For example, a gradient of Dichloromethane -> 10-20% Methanol in Dichloromethane, with 1% acetic acid added throughout.[3]

Protocol 2: Purification by Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude material in a minimum amount of DMF or DMSO. If possible, dilute with the initial mobile phase. Alternatively, create a dry-load sample by adsorbing a solution of the compound onto a small amount of C18 silica.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase:

    • Solvent A: Deionized water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Elution: Start with a low percentage of Solvent B (e.g., 10-20%) and run a gradient to a higher percentage (e.g., 90-100%) over 10-20 column volumes.

  • Detection: Monitor the elution using a UV detector, typically at 254 nm and/or a wavelength closer to the compound's λmax.

  • Work-up: Combine the pure fractions. The acetonitrile and formic acid can be removed under reduced pressure (rotary evaporation). The remaining aqueous solution can be extracted with an organic solvent (like ethyl acetate) or lyophilized to recover the final product.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025).
  • Ito, Y., & Afzal, M. (2006). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1115(1-2), 101-107. [Link]

  • Kovendi, A., & Kircz, M. (1990). Process for the preparation of a quinoline carboxylic acid.
  • Krasovskaya, N. V., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1492, 55-60. [Link]

  • BenchChem. (2025).
  • Al-Obaidi, A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(1), 38-51. [Link]

  • BenchChem. (2025).
  • Ito, Y., et al. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1218(30), 4937-4943. [Link]

  • Kaufman, T. S. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. ResearchGate. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Surrey, A. R. (1951). Preparation of 4-hydroxyquinoline compounds.
  • Butin, A. V., & Kostryukov, S. G. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4354. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

Sources

Uridine Rescue Experiment Troubleshooting Hub for DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for uridine rescue experiments involving Dihydroorotate Dehydrogenase (DHODH) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical on-target validation assay. Here, we address common challenges and provide in-depth, field-proven insights to ensure the robustness and reliability of your experimental results.

Core Principles: Understanding the "Why"

Before delving into troubleshooting, it's crucial to grasp the fundamental mechanism. DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] Pyrimidines are essential building blocks for DNA and RNA, making this pathway critical for cell proliferation.[1][3]

DHODH inhibitors block this pathway, leading to pyrimidine depletion and subsequent cell cycle arrest or apoptosis, particularly in rapidly dividing cells.[1][2][4] The uridine rescue experiment is the definitive method to confirm that the observed cytotoxic or cytostatic effects of your compound are indeed due to DHODH inhibition.[4] By providing exogenous uridine, cells can utilize the pyrimidine salvage pathway, bypassing the de novo synthesis block and restoring the nucleotide pool. If the inhibitor's effects are reversed by uridine, it strongly indicates on-target activity.[5][6]

DHODH_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Salvage Pathway Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD enzyme Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) UMP UMP Orotate->UMP UMPS DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Uridine_ext Exogenous Uridine Uridine_int Intracellular Uridine Uridine_ext->Uridine_int Nucleoside Transporters UMP_salvage UMP Uridine_int->UMP_salvage UCK UMP_salvage->DNA/RNA Synthesis DHODH_Inhibitor DHODH Inhibitor DHODH_Inhibitor->Dihydroorotate BLOCKS caption Fig 1. Pyrimidine Synthesis Pathways

Caption: Overview of de novo and salvage pyrimidine synthesis pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that researchers commonly encounter.

Q1: My DHODH inhibitor shows no effect on cell viability, even at high concentrations. What's going on?

Possible Causes & Solutions:

  • Weak On-Target Activity: The inhibitor itself may be a weak binder to DHODH. Some compounds reported in the literature have high IC50 values (e.g., >100 µM), requiring high concentrations to see an effect.[4]

    • Action: Perform a dose-response curve extending to higher concentrations, but be mindful of solubility and potential off-target effects.

  • Compound Instability or Insolubility: The compound may be degrading in the culture medium or precipitating out of solution.

    • Action: Prepare fresh stock solutions in 100% DMSO and aliquot to avoid multiple freeze-thaw cycles.[4] Visually inspect the media for precipitation after adding the compound. Ensure the final DMSO concentration is consistent and ideally below 0.5%.

  • Cell Line Insensitivity: Not all cell lines are equally dependent on de novo pyrimidine synthesis.[2] Some may have highly active salvage pathways.

    • Action: Test your inhibitor on a panel of cell lines known to be sensitive to DHODH inhibition (e.g., certain leukemia or lymphoma cell lines).[6][7]

  • General Cell Culture Issues: Problems with cell health, passage number, or reagent variability can impact results.[8]

    • Action: Use low-passage, authenticated cells. Ensure consistent lots of media and serum for a set of experiments.[4][8]

Q2: The uridine rescue is incomplete or absent. How can I troubleshoot this?

This is a critical issue, as it questions the on-target mechanism of your inhibitor.

Troubleshooting Workflow:

Incomplete_Rescue_Troubleshooting Start Incomplete or No Uridine Rescue Check_Uridine Is Uridine Concentration Sufficient? Start->Check_Uridine Check_Off_Target Are there Off-Target Effects? Check_Uridine->Check_Off_Target Yes Action_Uridine Titrate Uridine (e.g., 10-500 µM) Check_Uridine->Action_Uridine No Check_Transport Is Uridine Transport/ Metabolism Intact? Check_Off_Target->Check_Transport No Action_Off_Target Consider alternative assays (e.g., metabolite profiling) Check_Off_Target->Action_Off_Target Yes Check_Potency Is the Inhibitor Too Potent? Check_Transport->Check_Potency Yes Action_Transport Test with a known DHODH inhibitor (e.g., Brequinar) Check_Transport->Action_Transport No Action_Potency Lower inhibitor concentration Check_Potency->Action_Potency Yes caption Fig 2. Troubleshooting Incomplete Uridine Rescue

Caption: A logical workflow for diagnosing incomplete uridine rescue.

Detailed Explanation:

  • Insufficient Uridine Concentration: The amount of uridine may not be enough to fully replenish the pyrimidine pool in your specific cell line.[4] The optimal concentration can be cell-line dependent.[5]

    • Action: Perform a uridine dose-response experiment (e.g., 10 µM to 500 µM) in the presence of your inhibitor to find the optimal rescue concentration. A common starting point is 100 µM.[5][6][9]

  • Off-Target Effects of the Inhibitor: At higher concentrations, your compound might be hitting other targets, causing toxicity that cannot be rescued by uridine.

    • Action: If the rescue is successful at lower inhibitor concentrations but fails at higher ones, this points to off-target effects. Consider using metabolic profiling to see if other pathways are perturbed.

  • Impaired Uridine Transport or Metabolism: Although less common, the cell line might have defects in nucleoside transporters (like hENT1/hENT2) or uridine kinase, the enzyme that phosphorylates uridine to UMP.[4][10]

    • Action: Confirm that your cell line can utilize exogenous uridine by testing a well-validated DHODH inhibitor like Brequinar, where a rescue effect is well-established.[4]

  • Inhibitor Potency: If the inhibitor is extremely potent, the cellular stress might be too severe to be fully rescued, even with restored pyrimidine pools.

    • Action: Test a range of inhibitor concentrations around its IC50. The rescue should be most effective when the inhibitor is used at a concentration that causes significant, but not complete, cell death (e.g., IC75-IC90).

Q3: My IC50 values for the DHODH inhibitor are highly variable between experiments.

Possible Causes & Solutions:

  • Reagent Variability: Batch-to-batch differences in fetal bovine serum (FBS) or media can significantly alter cell growth and drug response.[4]

    • Action: Use the same lot of FBS and media for an entire set of experiments. If you must change lots, perform a bridging experiment to ensure consistency.

  • Inconsistent Cell Health and Density: Cell passage number, confluency at the time of plating, and initial seeding density can all introduce variability.[8][11]

    • Action: Maintain a strict cell culture regimen. Use cells within a defined low passage number range. Ensure a single-cell suspension and accurate cell counting for consistent seeding.

  • Compound Handling: Repeated freeze-thaw cycles of the inhibitor stock can lead to degradation.[4]

    • Action: Aliquot your DMSO stock upon receipt and store at -80°C. Thaw a fresh aliquot for each experiment.

ParameterRecommended PracticeRationale
Cell Passage Use cells < passage 20 (cell line dependent)High passage numbers can lead to genetic drift and altered phenotypes.[8]
Seeding Density Optimize for logarithmic growth phase during treatmentEnsures cells are actively dividing and reliant on de novo synthesis.
Serum Lot Use a single, tested lot for a series of experimentsSerum contains variable levels of nucleosides and growth factors.[4]
Inhibitor Stock Aliquot in DMSO; avoid >3 freeze-thaw cyclesPrevents compound degradation and precipitation.[4]
Uridine Stock Prepare fresh in media or PBS; filter-sterilizeUridine solutions can be prone to contamination.
Final DMSO % Keep consistent across all wells, ideally <0.5%High DMSO concentrations can be toxic and affect compound solubility.

Table 1: Key Parameters for Reducing Experimental Variability.

Experimental Protocols

Protocol 1: Standard Uridine Rescue Assay

This protocol provides a general framework for a 96-well plate-based cell viability assay.

Materials:

  • DHODH inhibitor of interest

  • Uridine (Sigma-Aldrich, Cat. No. U3003 or equivalent)

  • Cell line of interest

  • Complete culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • 96-well clear bottom, black-walled plates (for luminescence/fluorescence)

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform an accurate cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight (for adherent lines).

  • Compound and Uridine Preparation:

    • Prepare a 2X stock of your DHODH inhibitor in complete medium. Perform serial dilutions to create a range of concentrations.

    • Prepare a 4X stock of uridine in complete medium (e.g., 400 µM for a final concentration of 100 µM).

    • Prepare wells that will receive both inhibitor and uridine.

  • Treatment:

    • For inhibitor-only wells: Add 50 µL of complete medium.

    • For inhibitor + uridine wells: Add 50 µL of the 2X uridine stock.

    • Add 100 µL of the 2X inhibitor dilutions to the appropriate wells.

    • Include "vehicle control" (DMSO) and "uridine only" control wells.

  • Incubation:

    • Incubate the plate for a period appropriate to observe the inhibitor's effect (typically 48-72 hours).

  • Viability Assessment:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the dose-response curves for the inhibitor with and without uridine. A rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.

References

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work? Retrieved from [Link]

  • Sykes, D. B., et al. (2016). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 20(12), 1435-1446. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites.... Retrieved from [Link]

  • ResearchGate. (n.d.). DHODH expression in a panel of cell lines and their sensitivity to.... Retrieved from [Link]

  • ResearchGate. (n.d.). DHODH inhibition induces cell cycle arrest in p53-deficient cells. a-g.... Retrieved from [Link]

  • A. S. M. Ali, et al. (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. Molecules, 27(3), 896. Retrieved from [Link]

  • Bryant, K. L., et al. (2021). De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer. Nature Communications, 12(1), 6939. Retrieved from [Link]

  • Joerger, A. C., et al. (2019). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry, 294(46), 17376-17389. Retrieved from [Link]

  • Cell and Gene. (2021, May 14). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]

  • Gerlach, C., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1017-1028. Retrieved from [Link]

  • ResearchGate. (n.d.). Uridine supplementation largely restored DHODH inhibition-mediated.... Retrieved from [Link]

  • ResearchGate. (n.d.). The uridine rescue is influenced by uridine concentrations and by the.... Retrieved from [Link]

  • van Groeningen, C. J., et al. (1986). Phase I and pharmacokinetic studies of high-dose uridine intended for rescue from 5-fluorouracil toxicity. Cancer Research, 46(9), 4831-4836. Retrieved from [Link]

  • Knoechel, B., et al. (2014). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood, 124(12), 1934-1942. Retrieved from [Link]

  • Al-Hubaity, B., et al. (2022). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Molecular Metabolism, 63, 101537. Retrieved from [Link]

  • Kim, Y., et al. (2021). Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification. Molecular Therapy - Nucleic Acids, 24, 847-856. Retrieved from [Link]

  • Klubes, P., et al. (1982). Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil. Cancer Research, 42(5), 1855-1862. Retrieved from [Link]

  • Wang, L., et al. (2021). Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL. Nature Communications, 12(1), 4793. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Uridine Inhibits Hepatocellular Carcinoma Cell Development by Inducing Ferroptosis. International Journal of Molecular Sciences, 24(10), 8943. Retrieved from [Link]

  • Vels-Sebastia, M., et al. (2019). Uridine Prevents Negative Effects of OXPHOS Xenobiotics on Dopaminergic Neuronal Differentiation. International Journal of Molecular Sciences, 20(22), 5649. Retrieved from [Link]

  • G. B. et al. (2023). Nucleotide metabolism in cancer cells fuels a UDP-driven macrophage cross-talk, promoting immunosuppression and immunotherapy resistance. Nature Cancer, 4(6), 862-880. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology, 15, 1358052. Retrieved from [Link]

Sources

addressing precipitation of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering precipitation issues with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.

Part 1: Understanding the 'Why' - Core Physicochemical Properties & FAQs

Precipitation is a common yet frustrating issue that stems directly from the inherent physicochemical properties of a compound. Understanding these properties is the first step toward solving and preventing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of aqueous solutions like cell culture media or PBS?

A: The precipitation of this compound is primarily governed by its molecular structure, which contains both acidic and weakly basic functional groups. Its solubility is therefore highly dependent on the pH of the solution.[1][2][3][4][5]

  • Acidic Groups: The molecule has a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group. At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa of ~4-5) will be deprotonated to its carboxylate form (-COO⁻), which is more water-soluble.[6] The phenolic group (pKa ~9-10) remains protonated.

  • Basic Group: The quinoline nitrogen is weakly basic (estimated pKa ~4.9), meaning it is mostly protonated at pH values below 4.9.[7]

  • The Problem: The molecule's lowest solubility occurs in the acidic to neutral pH range where the carboxylic acid is protonated (less soluble) and the quinoline nitrogen is also largely neutral. When a concentrated stock solution (typically in a high-pH or organic solvent like DMSO) is diluted into a neutral pH buffer, the compound's concentration may suddenly exceed its low aqueous solubility limit, causing it to precipitate.[8]

Q2: What are the key pKa values for this molecule and why do they matter?

Functional GroupEstimated pKaIonized State (More Soluble)
Carboxylic Acid~4-5Deprotonated (-COO⁻) at pH > 5
Quinoline Nitrogen~4.9Protonated (>NH⁺) at pH < 4.9
Phenolic Hydroxyl~9-10Deprotonated (-O⁻) at pH > 10

Data estimated from related structures.[6][7]

Understanding this "pH-solubility profile" is essential. For example, attempting to dissolve the compound in a pH 6.0 buffer will likely result in lower solubility than in a pH 8.0 buffer, where the carboxylate form dominates.

Q3: I dissolved my compound in DMSO for a stock solution, but it crashed out upon dilution. Isn't DMSO supposed to prevent this?

A: DMSO is an excellent organic solvent for creating high-concentration stock solutions, but it does not guarantee solubility upon dilution into an aqueous system.[9][10] This phenomenon is known as solvent-shifting precipitation.

  • Mechanism: The compound is highly soluble in 100% DMSO. However, when a small volume of this stock is added to a large volume of aqueous buffer, the DMSO concentration plummets. The compound is now exposed to a predominantly water-based environment where its intrinsic solubility is much lower. If the final concentration is above this limit, precipitation occurs.[8][11]

  • Best Practice: The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity and to minimize solubility issues.[12]

Part 2: Proactive & Reactive Troubleshooting Strategies

A systematic approach can resolve most precipitation events. The following workflow and Q&A guide provide steps for both preventing and addressing the issue.

Troubleshooting Workflow Diagram

The diagram below outlines a logical sequence for diagnosing and solving precipitation problems.

G cluster_start cluster_diagnosis Diagnosis cluster_stock_solutions Stock Solution Fixes cluster_working_solutions Working Solution Fixes cluster_end start Precipitation Observed stock In Stock Solution? start->stock working In Working Solution (e.g., Media, Buffer)? stock->working No stock_conc Concentration too high? Reduce concentration. stock->stock_conc Yes dilution Improve Dilution Method (e.g., Pluronic F-68, vortexing) working->dilution Yes stock_ph Prepare basic stock (e.g., in 10mM NaOH) stock_conc->stock_ph stock_solvent Use alternative solvent? (e.g., NMP, DMA) stock_ph->stock_solvent end Issue Resolved stock_solvent->end ph_adjust Adjust Final pH Is final pH > 7.5? dilution->ph_adjust cosolvent Use Co-solvents/Excipients (e.g., PEG400, Cyclodextrin) ph_adjust->cosolvent solubility Determine Max Solubility (See Protocol 2) cosolvent->solubility solubility->end

Caption: Troubleshooting workflow for precipitation events.

Frequently Asked Questions (FAQs)

Q4: What is the best way to prepare a stock solution to minimize precipitation upon dilution?

A: Preparing a basic stock solution is a highly effective strategy.[13][14] By dissolving the compound in a dilute base, you deprotonate the carboxylic acid to the highly soluble carboxylate salt.

  • Protocol: Instead of 100% DMSO, try dissolving the compound in a small amount of 10-100 mM NaOH to form the sodium salt in situ. Once dissolved, you can add DMSO or water to reach your final stock concentration. This pre-formed salt is significantly more soluble in neutral aqueous solutions.

  • Caution: Always verify that the brief exposure to high pH does not degrade your compound. A quick stability check via HPLC or LC-MS is recommended.

Q5: My compound still precipitates in my cell culture media. What advanced strategies can I use?

A: If pH adjustment and careful dilution are insufficient, formulation aids known as excipients can be employed.[9][13]

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG400) or propylene glycol to your final solution can increase solubility.[15] However, you must test these for cellular toxicity at the final concentration.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of your molecule, forming a water-soluble inclusion complex.[12] Derivatives like HP-β-CD (2-hydroxypropyl-β-cyclodextrin) are commonly used and have low toxicity.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can form micelles that solubilize the compound. These are often used in in vivo formulations but can also be adapted for in vitro use at very low concentrations (<0.1%).

Q6: How can I confirm that the precipitate I'm seeing is actually my compound?

A: Visual confirmation is not enough. The precipitate could be from interactions with media components (e.g., salts, proteins).

  • Procedure: Centrifuge your working solution (e.g., in media) to pellet the precipitate. Remove the supernatant. Wash the pellet with deionized water to remove media components, then centrifuge again. Dissolve the washed pellet in a suitable organic solvent (like methanol or acetonitrile) and analyze it by HPLC or LC-MS to confirm the identity of the compound.

Part 3: Key Protocols & Methodologies

Protocol 1: Preparation of a pH-Adjusted Stock Solution

This protocol describes the preparation of a 10 mM stock solution where the compound is converted to its more soluble sodium salt.

Materials:

  • This compound (MW: 279.29 g/mol )

  • 1.0 M NaOH solution

  • DMSO (anhydrous)

  • Sterile, nuclease-free water

  • Calibrated pH meter

Procedure:

  • Weigh out 2.79 mg of the compound into a sterile microcentrifuge tube.

  • Add 10 µL of 1.0 M NaOH. This provides a 1:1 molar ratio of NaOH to your compound.

  • Gently vortex the tube for 1-2 minutes until the solid is fully dissolved. The solution should be clear.

  • Add 490 µL of DMSO to the tube. Vortex to mix thoroughly.

  • Add 500 µL of sterile water. Vortex again to ensure a homogenous solution.

  • This yields 1 mL of a 10 mM stock solution in 50% DMSO/Water with the compound primarily as its sodium salt. Store at -20°C.

Protocol 2: Determining Maximum Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method to determine the thermodynamic equilibrium solubility of a compound in a specific buffer.[16][17][18]

Materials:

  • Excess solid compound

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). Ensure undissolved solid is clearly visible.[17]

  • Seal the vial and place it on an orbital shaker.

  • Equilibrate for 24-48 hours to ensure the solution is fully saturated.[17][18]

  • After equilibration, let the vial stand for 30 minutes to allow heavy solids to settle.

  • Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical.

  • Quantify the concentration of the compound in the clear filtrate using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • The resulting concentration is the equilibrium solubility of the compound in that specific medium. Knowing this value allows you to design experiments where you do not exceed the solubility limit.

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Various Authors. (n.d.). Quinoline. mVOC 4.0. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Gong, C., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). (4-hydroxyphenyl)acetaldehyde. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Human Metabolome Database. (2021). N-(4-Hydroxyphenyl)glycine. [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • FooDB. (2010). 4-Hydroxyphenylacetic acid. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Wikipedia. (n.d.). Precipitation (chemistry). [Link]

  • Chemistry LibreTexts. (2020). Experiment 7 - Precipitation. [Link]

  • scienceinschool.org. (2022). Pleasing precipitation performances – the microscale way. [Link]

  • YouTube. (2021). Precipitation reaction chemistry experiment. [Link]

  • American Chemical Society. (2024). Lesson 6.3: Forming a Precipitate. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Shimadzu. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting. [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. [Link]

  • Human Metabolome Database. (2021). Quinoline-4-carboxylic acid. [Link]

Sources

Validation & Comparative

Validating the Inhibitory Effect of Novel Quinolines on Dihydroorotate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the inhibitory effect of novel compounds on dihydroorotate dehydrogenase (DHODH), using the hypothetical molecule 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid as a case study. We will objectively compare its potential performance with established DHODH inhibitors, providing the necessary experimental protocols and data interpretation strategies grounded in scientific integrity.

Introduction: DHODH as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of uridine and cytidine triphosphates, which are critical for DNA and RNA synthesis, as well as glycoprotein and phospholipid metabolism.

While most quiescent cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on the de novo pathway to meet their increased demand for nucleotides. This dependency makes DHODH a compelling therapeutic target for autoimmune diseases, viral infections, and cancer. Several drugs targeting DHODH, such as leflunomide and its active metabolite teriflunomide, are already approved for treating rheumatoid arthritis and multiple sclerosis.

This guide will focus on validating a novel quinoline-4-carboxylic acid derivative, this compound, and comparing its inhibitory profile against well-characterized inhibitors.

The Inhibitors: A Comparative Overview

A robust validation study requires benchmarking against known standards. We will compare our novel compound against two well-established DHODH inhibitors: Brequinar and Teriflunomide.

  • This compound: A novel quinoline derivative. Its efficacy and mechanism are the subjects of our validation workflow.

  • Brequinar (NSC 368390): A potent, non-competitive inhibitor of human DHODH that binds to a channel that is thought to be the binding site for ubiquinone. It is a well-regarded research tool and has been evaluated in clinical trials for various cancers.

  • Teriflunomide (A77 1726): The active metabolite of leflunomide, it is a non-competitive inhibitor of DHODH approved for the treatment of relapsing forms of multiple sclerosis. It acts by blocking the ubiquinone binding site on the enzyme.

The following diagram illustrates the central role of DHODH in pyrimidine synthesis and the point of intervention for these inhibitors.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors DHODH DHODH OA Orotate DHODH->OA Product UQH2 Ubihydroquinol (CoQH2) DHODH->UQH2 Reduced Coenzyme DHO Dihydroorotate DHO->DHODH Substrate UMP UMP OA->UMP ...to UMP, UTP, CTP (Cytoplasm) UQ Ubiquinone (CoQ) UQ->DHODH Electron Acceptor Brequinar Brequinar Brequinar->DHODH Inhibition Teriflunomide Teriflunomide Teriflunomide->DHODH Novel_Cmpd 2-(4-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid Novel_Cmpd->DHODH

Caption: DHODH catalyzes the oxidation of dihydroorotate to orotate.

Experimental Validation Workflow

A multi-step approach is required to validate and characterize a novel DHODH inhibitor. This involves biochemical assays to confirm direct enzyme inhibition and cell-based assays to assess cellular potency and mechanism of action.

Validation_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Enzyme_Assay 1. Enzyme Inhibition Assay (Determine IC50) Mechanism_Study 2. Mechanism of Action Study (Lineweaver-Burk Plot) Enzyme_Assay->Mechanism_Study Confirms direct inhibition Prolif_Assay 3. Cell Proliferation Assay (Determine GI50) Mechanism_Study->Prolif_Assay Informs cellular studies Rescue_Expt 4. Uridine Rescue Experiment (Confirm On-Target Effect) Prolif_Assay->Rescue_Expt Confirms antiproliferative effect

Caption: A typical workflow for validating a novel DHODH inhibitor.

Step 1: Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound against purified human DHODH and compare it to Brequinar and Teriflunomide.

Principle: This assay measures the rate of reduction of a dye, 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor in place of ubiquinone. The rate of DCIP reduction is proportional to DHODH activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH (e.g., 10 µg/mL).

    • Substrate: 500 µM L-dihydroorotate.

    • Electron Acceptor: 120 µM DCIP.

    • Coenzyme Q10: 50 µM.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series in DMSO for each compound (e.g., from 100 µM to 5 nM).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each compound dilution or DMSO (vehicle control) to respective wells.

    • Add 178 µL of Assay Buffer containing DHODH, DCIP, and Coenzyme Q10 to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 20 µL of L-dihydroorotate.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome & Interpretation:

The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates higher potency.

CompoundExpected IC50 (nM)
This compoundTo be determined
Brequinar1 - 10
Teriflunomide100 - 500

This table presents typical literature values for the reference compounds. The novel compound's performance will be evaluated against these benchmarks.

Step 2: Mechanism of Action Study

Objective: To determine if the novel compound inhibits DHODH competitively, non-competitively, or uncompetitively with respect to the substrate, dihydroorotate.

Principle: By measuring the reaction rate at various substrate concentrations in the presence of different fixed inhibitor concentrations, a Lineweaver-Burk plot can be generated to visualize the mechanism of inhibition.

Protocol:

  • Follow the enzyme inhibition assay protocol with the following modifications:

  • Use a range of L-dihydroorotate concentrations (e.g., 0, 5, 10, 20, 50, 100 µM).

  • For each substrate concentration, test a few fixed concentrations of the novel inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Plot 1/Velocity versus 1/[Substrate].

Interpretation:

  • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the same site as the substrate.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. Brequinar and Teriflunomide are known non-competitive inhibitors.

  • Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

Step 3: Cell Proliferation Assay

Objective: To determine the growth inhibitory concentration (GI50) of the compound in a rapidly proliferating cell line (e.g., Jurkat T-cells or A549 lung cancer cells).

Protocol:

  • Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (similar to the enzyme assay). Include a vehicle control (DMSO).

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and measure the signal according to the manufacturer's protocol.

Data Analysis:

  • Normalize the data to the vehicle control (100% proliferation).

  • Plot the percent proliferation versus the log of the inhibitor concentration and fit to a dose-response curve to determine the GI50.

CompoundExpected GI50 (nM)
This compoundTo be determined
Brequinar10 - 50
Teriflunomide1,000 - 10,000
Step 4: Uridine Rescue Experiment

Objective: To confirm that the observed anti-proliferative effect is specifically due to the inhibition of de novo pyrimidine synthesis.

Principle: If the compound's primary mechanism is DHODH inhibition, its cytotoxic effects should be reversible by supplying cells with exogenous uridine, which can be utilized by the pyrimidine salvage pathway, thus bypassing the need for DHODH.

Protocol:

  • Perform the cell proliferation assay as described above.

  • Run a parallel set of plates where cells are co-treated with the test compounds and a fixed concentration of uridine (e.g., 100 µM).

  • Compare the GI50 values in the presence and absence of uridine.

Interpretation:

A significant rightward shift in the GI50 curve in the presence of uridine strongly indicates that the compound's anti-proliferative activity is on-target and mediated through the inhibition of DHODH. If there is no shift, the compound may be acting through an off-target mechanism.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate this compound, or any novel compound, as a DHODH inhibitor. By comparing its performance against established inhibitors like Brequinar and Teriflunomide across biochemical and cellular assays, researchers can build a comprehensive profile of its potency, mechanism, and specificity.

Positive results from this workflow—specifically, a low nanomolar IC50, a clear non-competitive inhibition mechanism, potent anti-proliferative effects, and a successful uridine rescue—would provide strong evidence to advance the compound into further preclinical development, including pharmacokinetic studies and in vivo efficacy models.

References

  • Title: Brequinar (NSC 368390) Source: National Cancer Institute URL: [Link]

  • Title: Teriflunomide Source: DrugBank Online URL: [Link]

A Comparative Efficacy Analysis: 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid versus Brequinar in DHODH Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development, particularly in oncology and immunology, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a critical strategy.[1] This mitochondrial enzyme catalyzes the rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[2][3] Consequently, DHODH inhibitors are a focal point of intensive research.

This guide provides an in-depth comparative analysis of two such inhibitors: the well-established benchmark compound, brequinar, and the promising, structurally distinct molecule, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. While brequinar's history in clinical trials has provided a wealth of data, the quinoline-4-carboxylic acid class, to which our second compound belongs, represents a promising scaffold for the development of novel, potent, and potentially more tolerable DHODH inhibitors.[2][4]

The Central Role of DHODH in Cellular Proliferation

The de novo pyrimidine synthesis pathway is a fundamental cellular process that provides the necessary building blocks (pyrimidines) for DNA and RNA synthesis. DHODH's pivotal role in this pathway makes it an attractive therapeutic target. By inhibiting DHODH, the supply of pyrimidines is choked off, leading to cell cycle arrest, particularly in the S-phase, and ultimately, apoptosis.[2][3]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Inner Membrane Carbamoyl_phosphate Carbamoyl phosphate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH UQH2 Ubihydroquinol (UQH2) UMP Uridine Monophosphate (UMP) Orotate->UMP OPRT UQ Ubiquinone (UQ) UQ->UQH2 UTP_CTP UTP, CTP UMP->UTP_CTP Further Synthesis DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Incorporation Inhibitor Brequinar & 2-(4-Hydroxyphenyl)-6- methylquinoline-4- carboxylic acid Inhibitor->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.

Brequinar: The Established Benchmark

Brequinar (DuP-785) is a potent, non-competitive inhibitor of DHODH that has been extensively studied.[5][6] It binds to a hydrophobic tunnel near the ubiquinone binding site on the enzyme, effectively blocking its catalytic activity.[7]

Efficacy and Limitations

Preclinical studies have consistently demonstrated brequinar's potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[3][8] However, its clinical development has been hampered by a narrow therapeutic window and significant side effects, including myelosuppression, at therapeutic doses.[5][9]

This compound: A Promising Challenger

While specific efficacy data for this compound is not extensively published, the quinoline-4-carboxylic acid scaffold has been identified as a source of potent, "brequinar-like" DHODH inhibitors.[2][4] Structure-activity relationship (SAR) studies of this class have revealed that these compounds likely occupy the same binding pocket as brequinar, with the carboxylic acid moiety forming crucial interactions with key residues.[2]

Inferred Efficacy and Potential Advantages

Research on analogous quinoline-4-carboxylic acid derivatives has reported DHODH inhibitory activity with IC50 values in the low nanomolar range, rivaling the potency of brequinar.[2][7] The modular nature of the quinoline scaffold allows for fine-tuning of physicochemical properties, which could potentially lead to an improved therapeutic index and better tolerability compared to brequinar.[2]

Comparative Efficacy Data

The following table summarizes the available and inferred efficacy data for both compounds. It is important to note that the data for this compound is based on the performance of closely related analogs from the same chemical class.

Parameter Brequinar This compound (and Analogs) Reference(s)
Target Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate Dehydrogenase (DHODH)[2][5]
Mechanism of Action Non-competitive inhibitor, binds to ubiquinone binding channelLikely binds to the same pocket as brequinar[2][7]
In Vitro Potency (IC50) ~20 nM (Human DHODH)Potent inhibition, with analogs in the range of 9.71 ± 1.4 nM to 26.2 ± 1.8 nM[2][3][7]
Cellular Antiproliferative Activity (IC50) Nanomolar to low micromolar range in various cancer cell linesAnalogs show potent antiproliferative activity in the nanomolar to micromolar range[2][8]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of these two compounds, a series of standardized in vitro and in vivo experiments are essential.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Principle: The activity of DHODH is monitored by the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in absorbance of DCIP is proportional to DHODH activity.[10][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH: Dilute to a working concentration (e.g., 20 nM) in Assay Buffer.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of brequinar and this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Substrate Solution: Prepare a solution containing 500 µM Dihydroorotate (DHO), 200 µM DCIP, and 100 µM Coenzyme Q10 in Assay Buffer.

  • Assay Procedure:

    • Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to each well.

  • Measurement and Data Analysis:

    • Immediately measure the decrease in absorbance at 600-650 nm over a 10-15 minute period using a microplate reader.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

in_vitro_workflow Start Start Reagent_Prep Prepare Reagents: - Assay Buffer - DHODH Enzyme - Inhibitor Dilutions - Substrate Solution Start->Reagent_Prep Plate_Setup Add Inhibitor and Enzyme to 96-well plate Reagent_Prep->Plate_Setup Incubation Incubate for 30 min at 25°C Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Solution Incubation->Reaction_Start Measurement Measure Absorbance Decrease at 600-650 nm Reaction_Start->Measurement Data_Analysis Calculate Velocities, Normalize, and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro DHODH enzyme inhibition assay.

Cellular Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.[10]

Step-by-Step Protocol:

  • Cell Culture: Seed cancer cells (e.g., HCT-116, MIA PaCa-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with a range of concentrations of brequinar and this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent inhibition of cell proliferation. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.[2]

Step-by-Step Protocol:

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 HCT-116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Groups: Prepare formulations of brequinar and this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer daily via oral gavage or intraperitoneal injection at predetermined doses.

    • Vehicle Control Group: Administer the vehicle alone following the same schedule and route.

  • Endpoint Analysis: Continue treatment for a defined period (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

in_vivo_workflow Start Start Tumor_Implantation Implant Human Cancer Cells into Nude Mice Start->Tumor_Implantation Tumor_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization Randomize Mice into Treatment & Control Groups Tumor_Monitoring->Randomization Drug_Administration Administer Inhibitors or Vehicle Daily Randomization->Drug_Administration Endpoint Continue Treatment for 21-28 Days Drug_Administration->Endpoint Analysis Euthanize, Excise Tumors, and Analyze Data Endpoint->Analysis End End Analysis->End

Caption: Workflow for the in vivo xenograft model.

Conclusion and Future Directions

Brequinar remains a cornerstone for DHODH inhibitor research, providing a benchmark for potency and a wealth of mechanistic understanding. However, its clinical limitations underscore the need for novel inhibitors with improved pharmacological profiles. The quinoline-4-carboxylic acid scaffold, represented by compounds like this compound, has demonstrated significant promise in preclinical studies. The potent DHODH inhibition and antiproliferative activity of analogs within this class suggest that they are worthy of further investigation.

Future research should focus on obtaining specific efficacy and pharmacokinetic data for this compound to directly compare it with brequinar. Head-to-head in vivo studies will be crucial to determine if the promising in vitro potency of the quinoline class translates to improved anti-tumor efficacy and a wider therapeutic window in a preclinical setting. The ultimate goal is the development of a next-generation DHODH inhibitor that retains the potent efficacy of brequinar while offering a superior safety profile for clinical applications.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]

  • Wikipedia. (n.d.). Brequinar. In Wikipedia. Retrieved January 9, 2024, from [Link]

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  • Xu, X., et al. (2021). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 4(1), 299–311. [Link]

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  • Peters, G. J., et al. (2018). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Investigational New Drugs, 36(4), 736–743. [Link]

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comparative analysis of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid with other DHODH inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Potency, Mechanism, and Experimental Evaluation of Dihydroorotate Dehydrogenase Inhibitors, Featuring a Structural Analysis of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

The Central Role of DHODH in Cellular Proliferation and as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[1][2] This mitochondrial enzyme catalyzes the fourth and rate-limiting step, the oxidation of dihydroorotate to orotate.[3][4] Rapidly dividing cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway for their proliferation.[5] Consequently, inhibiting DHODH presents a compelling therapeutic strategy for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][6]

DHODH inhibitors function by binding to the enzyme and blocking its catalytic activity, leading to a depletion of the pyrimidine pool necessary for cell growth.[1] This guide will explore the comparative efficacy of several key DHODH inhibitors and provide a framework for understanding the potential of novel compounds in this class.

Comparative Efficacy of Leading DHODH Inhibitors

A quantitative comparison of the half-maximal inhibitory concentration (IC50) is a primary metric for assessing the potency of enzyme inhibitors. The following table summarizes the IC50 values for several well-characterized DHODH inhibitors against human DHODH. It is important to note that IC50 values can vary between different studies and assay conditions.

InhibitorChemical StructureIC50 (nM)Key Therapeutic Areas of Investigation
Brequinar

5.2 - 20[7][8]Cancer, Antiviral[9]
Teriflunomide

12 (Kd), 179 (Ki) - 407.8[10][11]Multiple Sclerosis, Autoimmune Diseases[3][12]
Leflunomide (active metabolite A77 1726)

~411[13]Rheumatoid Arthritis, Psoriatic Arthritis[14][15]
ASLAN003 (Farudodstat)

35[16]Acute Myeloid Leukemia (AML)

Brequinar stands out for its high potency, with IC50 values in the low nanomolar range.[7][8] It has been investigated as an anticancer and antiviral agent, though its clinical development has been hampered by a narrow therapeutic window.[9]

Teriflunomide , the active metabolite of leflunomide, is an approved treatment for relapsing forms of multiple sclerosis.[3][12] Its efficacy is attributed to its ability to reduce the proliferation of activated lymphocytes.[3]

Leflunomide is a prodrug that is converted to teriflunomide in the body.[14] It is a widely used disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid and psoriatic arthritis.[14][15]

ASLAN003 (Farudodstat) is a potent and orally active DHODH inhibitor that has shown promise in the treatment of acute myeloid leukemia (AML) by inducing differentiation of leukemia cells.[16]

Structural Analysis of this compound: A Putative DHODH Inhibitor

A seminal study by Madak et al. on the design of quinoline-4-carboxylic acid derivatives as DHODH inhibitors identified several key structural features crucial for potent inhibition.[7] This research provides a strong foundation for evaluating the potential of our compound of interest.

Key Structural Features and Their Importance:
  • Quinoline-4-carboxylic acid scaffold: The carboxylic acid group at the C-4 position is paramount for activity. It is believed to form a salt bridge with a key arginine residue (R136) in the DHODH active site, anchoring the inhibitor.[7]

  • A bulky, hydrophobic substituent at the C-2 position: This region of the molecule interacts with a hydrophobic channel in the enzyme. The 2-(4-Hydroxyphenyl) group in our target molecule fulfills this requirement. The phenyl ring provides the necessary bulk and hydrophobicity.

  • Substituents on the benzo portion of the quinoline ring: The 6-methyl group on the quinoline ring of our compound is a relatively small, non-polar substituent. The SAR studies of other quinoline-based inhibitors suggest that various substitutions at this position are tolerated and can modulate the physicochemical properties of the compound.

The presence of a hydroxyl group on the 4-position of the phenyl ring at C-2 introduces a polar functional group. This could potentially form hydrogen bonds with amino acid residues in the active site, potentially enhancing binding affinity. However, it could also impact the overall lipophilicity of the molecule, which is a critical factor for cell permeability and interaction with the hydrophobic binding pocket.

Based on these structural features, this compound possesses the core pharmacophore necessary for DHODH inhibition. Its potency would likely be influenced by the precise orientation of the 4-hydroxyphenyl group within the active site and the overall physicochemical properties conferred by the methyl and hydroxyl groups. Experimental validation is essential to determine its actual IC50 value and compare it with other inhibitors.

Experimental Protocols for the Evaluation of DHODH Inhibitors

To facilitate the research and development of novel DHODH inhibitors, this section provides detailed, step-by-step methodologies for key in vitro assays.

DHODH Enzyme Inhibition Assay (DCIP-Based)

This spectrophotometric assay is a widely used method to determine the in vitro inhibitory activity of compounds on human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm corresponds to the rate of DCIP reduction.[16]

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (or a soluble analog like decylubiquinone)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound and DMSO (for stock solutions)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Dilute the recombinant human DHODH in Assay Buffer to a working concentration (e.g., 10-20 nM).

    • Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the Assay Buffer. Final concentrations in the reaction well should be approximately 200 µM DHO, 100 µM DCIP, and 50 µM Coenzyme Q10.

  • Assay Protocol:

    • Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration from the linear portion of the absorbance versus time curve.

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT or WST-1/CCK-8)

This assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines or other rapidly dividing cells. The MTT and WST-1/CCK-8 assays are colorimetric methods that measure cell viability based on the metabolic activity of the cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to be sensitive to DHODH inhibition)

  • Complete cell culture medium

  • Test compound and DMSO

  • MTT or WST-1/CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • For WST-1/CCK-8 assay: Add the reagent directly to the wells and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the DHODH signaling pathway, the mechanism of inhibition, and a typical experimental workflow.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH CoQ Coenzyme Q (Ubiquinone) DHODH->CoQ e- Orotate Orotate DHODH->Orotate Product ComplexIII Complex III CoQ->ComplexIII e- DHO Dihydroorotate DHO->DHODH Substrate Pyrimidines Pyrimidines (UMP, CTP, TTP) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor DHODH Inhibitor (e.g., Brequinar) Inhibitor->DHODH Inhibition Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay Enzyme_Prep Prepare Recombinant DHODH Enzyme Assay Perform DHODH Enzyme Inhibition Assay (DCIP) Enzyme_Prep->Assay Inhibitor_Dilution Serial Dilution of Test Compound Inhibitor_Dilution->Assay IC50_Calc Calculate IC50 Value Assay->IC50_Calc GI50_Calc Calculate GI50/IC50 Value Cell_Culture Culture and Seed Cells Compound_Treatment Treat Cells with Test Compound Cell_Culture->Compound_Treatment Proliferation_Assay Perform Cell Proliferation Assay (MTT/WST-1) Compound_Treatment->Proliferation_Assay Proliferation_Assay->GI50_Calc Start Start: Compound Characterization Start->Enzyme_Prep Start->Cell_Culture

Caption: A typical experimental workflow for evaluating a novel DHODH inhibitor.

Conclusion

The inhibition of DHODH remains a promising avenue for the development of novel therapeutics for a variety of diseases characterized by rapid cell proliferation. This guide has provided a comparative overview of several key DHODH inhibitors, highlighting their relative potencies and clinical applications. Furthermore, by leveraging structure-activity relationship data, we have provided a framework for evaluating the potential of novel compounds such as this compound. The detailed experimental protocols included herein offer a practical resource for researchers actively engaged in the discovery and development of the next generation of DHODH inhibitors. As with all drug discovery endeavors, a multi-faceted approach combining in vitro enzymatic and cell-based assays is crucial for a comprehensive understanding of a compound's efficacy and mechanism of action.

References

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186. [Link]

  • Zhou, Y., et al. (2019). ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia. Haematologica, 104(2), 289-299. [Link]

  • Wikipedia. (2023, November 29). Brequinar. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, October 29). Leflunomide. Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work? Retrieved January 12, 2026, from [Link]

  • Ladds, M. J., et al. (2018). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Metabolites, 8(4), 69. [Link]

  • PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Retrieved January 12, 2026, from [Link]

  • GlobalRx. (n.d.). Teriflunomide 14mg Tablets: Clinical Profile and Applications. Retrieved January 12, 2026, from [Link]

  • Fang, J., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 14(3), 633. [Link]

  • ASH Publications. (2018, November 29). ASLAN003, a Novel and Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Induces Differentiation of Acute Myeloid Leukemia. Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2024, June 14). What is Teriflunomide used for? Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Mode of action of leflunomide. A77 1726 inhibits dihydro-orotate.... Retrieved January 12, 2026, from [Link]

  • BioSpectrum Asia. (2018, December 3). ASLAN's DHODH inhibitor shows efficacy in AML patients. Retrieved January 12, 2026, from [Link]

  • MDedge. (2018, August 21). FDA grants orphan designation to DHODH inhibitor for AML. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2018, October 1). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Retrieved January 12, 2026, from [Link]

  • PubMed. (2017, February 11). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. Retrieved January 12, 2026, from [Link]

  • Cision PR Newswire. (2025, November 17). The Growing Impact of DHODH Inhibitors in Therapeutic Development. Retrieved January 12, 2026, from [Link]

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  • ASH Publications. (2023, November 2). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress? Retrieved January 12, 2026, from [Link]

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  • PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved January 12, 2026, from [Link]

  • AACR Journals. (2025, April 21). Abstract 6902: Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved January 12, 2026, from [Link]

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Validation Guide: Confirming the Kinase Inhibitory Activity of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid in Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Step Beyond the Primary Hit

In the landscape of drug discovery, the identification of a "hit" from a primary high-throughput screen (HTS) is merely the opening chapter. The compound 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, belonging to the quinoline carboxylic acid class, is structurally predisposed to a range of biological activities, including enzyme inhibition.[1][2] Let us presuppose a hypothetical, yet common, scenario: a primary biochemical HTS has flagged this molecule as a potential inhibitor of a therapeutically relevant protein kinase, for instance, a Receptor Tyrosine Kinase (RTK) implicated in oncology.

This guide provides a comprehensive framework for the essential next step: secondary validation. Moving beyond the initial observation requires a multi-pronged approach to confirm the compound's activity, understand its mechanism, and assess its suitability for further development. The journey from a preliminary hit to a validated lead is paved with rigorous, orthogonal assays designed to build confidence, eliminate artifacts, and paint a detailed pharmacological portrait of the molecule . We will explore the critical secondary assays necessary to substantiate the claim that this compound is a genuine kinase inhibitor.

The Validation Workflow: From Biochemical Confirmation to Cellular Activity

A robust validation cascade is essential to confirm that the observed activity is real, on-target, and reproducible in a more complex biological system. The workflow progresses from simple, purified systems to complex cellular environments.

Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Specificity & MOA P1 Primary HTS Hit (e.g., Luminescence Assay) P2 Orthogonal Biochemical Assay (e.g., Radiometric or Binding Assay) P1->P2 Confirm Direct Inhibition P3 Cellular Target Engagement (e.g., Western Blot for Phospho-Substrate) P2->P3 P4 Cell-Based Phenotypic Assay (e.g., Cell Viability) P3->P4 Link Target to Function P5 Selectivity Profiling (Kinase Panel Screen) P4->P5 P6 Enzyme Kinetics (Mechanism of Action) P5->P6 Characterize Interaction Signaling_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate RTK->Substrate Phosphorylates Compound 2-(4-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid Compound->RTK Inhibits pSubstrate Phospho-Substrate (pSubstrate) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Activates

Caption: Inhibition of an RTK signaling pathway by the test compound.

Experimental Protocol: Cell Viability Assay (MTT)

Objective: To determine if target inhibition by the test compound leads to a cytotoxic or cytostatic effect.

Materials:

  • Cancer cell line used in the Western blot experiment.

  • 96-well plates.

  • Test compound and controls.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. [3][4]* Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate for a period relevant to the cell cycle (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [4]5. Solubilization: Add the solubilization solution to dissolve the formazan crystals. [3]6. Absorbance Reading: Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Comparative Data
CompoundTarget Kinase IC₅₀ (Biochemical)pSubstrate Inhibition EC₅₀ (Cellular)Cell Viability GI₅₀ (Phenotypic)
Test Compound 50 nM200 nM500 nM
Positive Control 10 nM50 nM150 nM
Negative Control (Inactive Analog) > 100 µM> 100 µM> 100 µM

Interpretation: A good correlation between biochemical potency, cellular target engagement, and a phenotypic outcome strengthens the case for the compound being a true on-target inhibitor.

Part 3: Assessing Selectivity and Off-Target Effects

A critical aspect of secondary validation is determining the compound's specificity. Many kinase inhibitors interact with multiple kinases due to the conserved nature of the ATP-binding pocket. [5]Profiling the compound against a broad panel of kinases is essential to understand its selectivity and to anticipate potential off-target effects, which could lead to toxicity or provide opportunities for polypharmacology. [6][7][8] Causality Behind Experimental Choice: Large-scale kinase panel screening provides a "snapshot" of the compound's activity across the kinome. This is typically done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets. Any significant "hits" from this screen should then be followed up with full IC₅₀ determinations to confirm the potency of the off-target interaction. [9] Hypothetical Selectivity Profile for Test Compound at 1 µM:

Kinase Target% Inhibition at 1 µMInterpretation
On-Target Kinase 95%Potent on-target activity
Kinase A85%Significant off-target hit
Kinase B55%Moderate off-target hit
Kinase C15%Minimal interaction
... (400+ other kinases)<10%Generally selective profile

Next Steps: Based on this profile, full dose-response curves would be generated for Kinase A and Kinase B to determine their IC₅₀ values. A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the primary target and any off-targets.

Part 4: Elucidating the Mechanism of Action (MOA)

Understanding how the compound inhibits the enzyme is a key piece of the pharmacological puzzle. Enzyme kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and whether the inhibition is reversible. [10][11] Causality Behind Experimental Choice: For kinase inhibitors, the most common mechanism is competition with ATP. This can be determined by measuring the inhibitor's IC₅₀ at various ATP concentrations. If the compound is an ATP-competitive inhibitor, its apparent IC₅₀ will increase as the concentration of ATP increases. [12]

Experimental Protocol: Enzyme Kinetics for MOA

Objective: To determine the mode of inhibition with respect to ATP.

Methodology:

  • Perform the biochemical kinase assay (e.g., radiometric assay) as described in Part 1.

  • Set up multiple experiments, each with a different, fixed concentration of ATP (e.g., spanning from 0.5x Kₘ to 10x Kₘ).

  • In each experiment, determine the full IC₅₀ dose-response curve for the test compound.

  • Data Analysis: Plot the IC₅₀ values against the ATP concentration. A linear increase in IC₅₀ with increasing ATP concentration is characteristic of an ATP-competitive inhibitor. This data can also be visualized using a Lineweaver-Burk plot.

Conclusion

The validation of a primary HTS hit like this compound is a systematic process of evidence-building. It requires moving beyond a single data point to a comprehensive characterization of the molecule's behavior. By employing orthogonal biochemical assays, confirming target engagement in a cellular context, linking it to a functional outcome, profiling for selectivity, and elucidating the mechanism of action, researchers can establish a high degree of confidence in their findings. This rigorous, multi-faceted approach is fundamental to the principles of sound scientific research and is the only reliable path to progressing a promising molecule from a mere "hit" to a credible "lead" in the drug discovery pipeline.

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A Researcher's Guide to Dose-Response Validation of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid in HCT-116 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for validating the dose-response relationship of the novel compound, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, in the HCT-116 human colorectal carcinoma cell line. Beyond a mere protocol, this document elucidates the scientific rationale behind each step, compares the compound's potential efficacy against established alternatives, and offers insights gleaned from practical experience to ensure the integrity and reproducibility of your findings.

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids in Colorectal Cancer

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents.[1] The HCT-116 cell line, derived from a human colorectal carcinoma, is a well-characterized and widely used in vitro model for CRC research.[2][3][4] These cells are known for their epithelial morphology and a mutation in codon 13 of the KRAS proto-oncogene, a key driver in many colorectal cancers.[1][5]

The compound of interest, this compound, belongs to the quinoline-4-carboxylic acid class of molecules. This structural scaffold is prevalent in numerous compounds exhibiting a wide range of biological activities, including significant anticancer potential.[6][7] Derivatives of quinoline-4-carboxylic acid have been shown to exert their effects through various mechanisms, such as the inhibition of critical enzymes involved in cancer cell proliferation and survival.[6]

Two such potential targets in colorectal cancer are Dihydroorotate dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).

  • DHODH Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells.[2][8][9] Inhibition of DHODH can deplete the nucleotide pool, leading to cell cycle arrest and apoptosis. Several studies have highlighted DHODH as a promising therapeutic target in colorectal cancer.[1][2][9][10]

  • SIRT3 Modulation: SIRT3, a primary mitochondrial deacetylase, plays a dual role in cancer. It can act as a tumor suppressor by maintaining mitochondrial homeostasis and reducing oxidative stress. Conversely, in some contexts, it can promote tumorigenesis.[3][11] Its complex role makes it an intriguing target for novel therapeutics in colon cancer.[3][11][12][13][14]

This guide will detail the process of determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric of its potency. We will compare its potential efficacy to that of Leflunomide, a known DHODH inhibitor, and 5-Fluorouracil (5-FU), a standard-of-care chemotherapeutic for colorectal cancer.

Experimental Design & Rationale

A robust dose-response validation requires careful planning. The experimental design outlined here is intended to be self-validating, incorporating necessary controls and a logical progression from cell culture to data analysis.

Dose_Response_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Viability Assay (MTT) cluster_analysis Phase 4: Data Analysis HCT116_Culture HCT-116 Cell Culture (Passage <20) Seeding Cell Seeding in 96-well Plates (2 x 10^4 cells/cm²) HCT116_Culture->Seeding 70-80% Confluency Compound_Prep Prepare Serial Dilutions - Test Compound - Leflunomide - 5-FU Treatment Incubate Cells with Compounds (48-72 hours) Compound_Prep->Treatment MTT_Addition Add MTT Reagent (Incubate 4 hours) Treatment->MTT_Addition Solubilization Add Solubilization Solution (e.g., DMSO) MTT_Addition->Solubilization Absorbance Read Absorbance (570 nm) Solubilization->Absorbance Data_Processing Data Normalization (% Viability) Absorbance->Data_Processing IC50_Calc IC50 Calculation (Non-linear Regression) Data_Processing->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Experimental workflow for dose-response validation.

Materials and Methods

Cell Culture
  • Cell Line: HCT-116 (ATCC® CCL-247™)

  • Growth Medium: McCoy's 5A Medium Modified (ATCC® 30-2007™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][15][16]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[8][15][16]

  • Subculturing: Passage cells when they reach 70-80% confluency.[15] It is advisable to use cells with a low passage number (e.g., <20) as high passage numbers can lead to altered morphology and reduced mitochondrial DNA, potentially affecting MTT assay results.[17]

Reagents
  • This compound

  • Leflunomide (as a DHODH inhibitor alternative)

  • 5-Fluorouracil (as a standard chemotherapeutic control)

  • Dimethyl sulfoxide (DMSO, vehicle for compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

Detailed Experimental Protocol

Step 1: Cell Seeding
  • Harvest HCT-116 cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer and assess viability (should be >95%).

  • Dilute the cell suspension in fresh growth medium to a concentration that will yield a seeding density of 2 x 10⁴ cells/cm².[18] For a standard 96-well plate, this is approximately 6,400 cells per well in 100 µL of medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: To avoid the "edge effect" where wells on the perimeter of the plate evaporate more quickly, fill these outer wells with 100 µL of sterile PBS or medium without cells.[19]

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

Step 2: Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound, Leflunomide, and 5-FU in DMSO.

  • Perform serial dilutions of each compound in culture medium to create a range of concentrations. A common approach is a 10-point, two-fold dilution series starting from 100 µM down to approximately 0.2 µM. The final DMSO concentration in all wells should be less than 0.5% to avoid solvent toxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various compound concentrations to the respective wells.

  • Include the following controls on each plate:

    • Negative (Vehicle) Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

    • Untreated Control: Cells in growth medium only.

    • Blank Control: Medium only (no cells) for background absorbance.

  • Incubate the plate for 48 to 72 hours.

Step 3: MTT Viability Assay
  • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Carefully aspirate the medium containing MTT from each well.

    • Trustworthiness Check: HCT-116 cells can sometimes detach easily.[17] Be extremely gentle during aspiration to avoid losing cells, which would lead to erroneously low absorbance readings.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Incubate the plate at room temperature for 15-30 minutes in the dark to allow for complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Subtract Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Generate Dose-Response Curves: Plot the percent viability against the logarithm of the compound concentration.

  • Determine IC50 Values: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value for each compound.

Comparative Performance Analysis

The following table presents hypothetical, yet realistic, data based on published IC50 values for similar quinoline derivatives in HCT-116 cells, allowing for an objective comparison.[5][15]

CompoundPutative Primary TargetIC50 in HCT-116 (µM)Potency RankingNotes
This compound DHODH / SIRT3To be determined-Novel compound under investigation.
Leflunomide DHODH~25-50+Established DHODH inhibitor.
5-Fluorouracil (5-FU) Thymidylate Synthase~5-15+++Standard-of-care chemotherapeutic.[5]
Compound 12e (Quinoline-Chalcone Hybrid) Not specified5.34+++Example of a potent quinoline derivative.[5]
Compound 4c (Carboxamide Appended Quinoline) Pim-1 Kinase7.15++Another example of a potent quinoline derivative.[15]

Interpretation of Potential Outcomes:

  • An IC50 value for the test compound in the low micromolar range (e.g., <10 µM) would indicate potent anticancer activity, comparable to or exceeding that of other reported quinoline derivatives.

  • If the test compound's IC50 is significantly lower than that of Leflunomide, it may represent a more potent DHODH inhibitor.

  • Comparing the shape of the dose-response curves can also be informative. A steep curve suggests a more switch-like on/off mechanism of action, while a shallow curve may indicate a more complex or multi-target mechanism.

Visualizing the Potential Mechanism of Action

Should the experimental data suggest that this compound acts via DHODH inhibition, its effect can be visualized within the context of pyrimidine synthesis and its impact on cancer cell proliferation.

Signaling_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_RNA->Apoptosis Reduced_Proliferation Reduced Proliferation Test_Compound 2-(4-Hydroxyphenyl)-6-methyl- quinoline-4-carboxylic acid Test_Compound->Dihydroorotate Inhibition Leflunomide Leflunomide Leflunomide->Dihydroorotate Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: Putative mechanism of DHODH inhibition in HCT-116 cells.

Conclusion

This guide provides a robust framework for the dose-response validation of this compound in HCT-116 cells. By adhering to the detailed protocols, incorporating appropriate controls, and understanding the scientific rationale behind the experimental design, researchers can generate high-quality, reproducible data. The comparison with established agents like Leflunomide and 5-FU will provide crucial context for the compound's therapeutic potential. The insights into potential mechanisms of action, such as DHODH or SIRT3 inhibition, will guide future mechanistic studies to fully elucidate the compound's role as a potential anticancer agent for colorectal cancer.

References

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  • The activity of the quinoline derivatives against human colon cancer (HCT-116) cell line. ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • A novel, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), RP7214, potentiates activity of chemotherapeutics in breast and colorectal cancers. AACR Journals. [Link]

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  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. [Link]

  • a The activity of the quinoline derivatives against human colon cancer (HepG-2) cell line. b The activity of the quinoline derivatives against human colon cancer (COCA) cell line. ResearchGate. [Link]

  • Sirtuin 3 silencing impairs mitochondrial biogenesis and metabolism in colon cancer cells. American Physiological Society. [Link]

  • SIRT3 and Metabolic Reprogramming Mediate the Antiproliferative Effects of Whey in Human Colon Cancer Cells. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Cross-Validating the Anticancer Effects of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline-4-Carboxylic Acids in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1] Derivatives of quinoline play a significant role in the development of new anticancer drugs due to their diverse mechanisms of action, which include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[2] Within this promising class of compounds, 2-arylquinoline-4-carboxylic acids have emerged as a particularly interesting subclass, with demonstrated potential to induce cell cycle arrest and apoptosis in various cancer cell lines.[3]

This document is intended for researchers, scientists, and drug development professionals. It will provide not only a comparative overview but also detailed, field-proven experimental protocols to enable a thorough and rigorous evaluation of this compound's therapeutic potential.

Comparative Analysis of Anticancer Efficacy: A Data-Driven Perspective

To objectively assess the potential of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, we will examine the cytotoxic profiles of closely related analogs against relevant cancer cell lines. This comparative approach allows us to infer the likely potency of our target compound.

In Vitro Cytotoxicity: Benchmarking Against Analogs and Standard Therapies

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a potential anticancer agent. While specific IC50 values for this compound are not published, data from structurally similar compounds provide a valuable point of reference.

For instance, a study on 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase (HDAC) inhibitors reported the IC50 values of several analogs against a panel of cancer cell lines.[4] One such derivative, with a similar 2-phenylquinoline-4-carboxylic acid core, demonstrated potent activity against the MCF-7 breast cancer cell line with an IC50 value of 5.66 µM.[4] Another study highlighted that 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid displayed a significant reduction in cellular growth (82.9%) in MCF-7 cells at a concentration of 100 µM.[3]

These findings suggest that the this compound scaffold is a promising candidate for anticancer activity. The presence of the 4-hydroxyphenyl group at the 2-position and the methyl group at the 6-position are expected to influence the compound's biological activity, potentially through altered binding to target proteins or modified pharmacokinetic properties.

To provide a clinical context, the table below compares the available IC50 data for these quinoline derivatives with those of standard chemotherapy drugs used in the treatment of breast and colon cancer.

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Representative 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) MCF-7 (Breast)5.66[4]
6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid MCF-7 (Breast)12-18[5]
Doxorubicin MCF-7 (Breast)0.4 - 1.5
Paclitaxel MCF-7 (Breast)0.002 - 0.01
5-Fluorouracil (5-FU) HCT-116 (Colon)3.1 - 5.8
Oxaliplatin HCT-116 (Colon)0.5 - 2.0

Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions.

This comparison underscores the therapeutic potential of the quinoline-4-carboxylic acid scaffold, with some derivatives exhibiting potency in the low micromolar range. While not as potent as some established cytotoxic agents like Paclitaxel, their distinct chemical structure suggests a potentially different mechanism of action and a different toxicity profile, warranting further investigation.

Elucidating the Mechanism of Action: Key Experimental Workflows

A thorough understanding of a compound's mechanism of action is paramount in drug development. For a novel quinoline derivative, it is crucial to investigate its effects on cell cycle progression, apoptosis induction, and the modulation of key cancer-related signaling pathways.

Experimental Workflow for In Vitro Mechanistic Studies

The following diagram outlines a logical workflow for the in vitro characterization of this compound's anticancer effects.

in_vitro_workflow In Vitro Anticancer Evaluation Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action start Cancer Cell Lines (e.g., MCF-7, HCT-116) mtt MTT Cytotoxicity Assay (Determine IC50) start->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mtt->cell_cycle If cytotoxic western_blot Western Blot Analysis (Signaling Pathways) apoptosis->western_blot Investigate apoptotic pathways cell_cycle->western_blot Investigate cell cycle regulators

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Experimental Protocols

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay is a standard method for differentiating between healthy, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence emitted is directly proportional to the amount of DNA. Thus, cells in the G2/M phase (with twice the DNA content of G0/G1 cells) will fluoresce twice as brightly.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Western blotting is a powerful technique to investigate the effect of the compound on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol:

    • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs, or components of the PI3K/Akt/mTOR pathway).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of other quinoline derivatives, the following signaling pathway is a prime candidate for investigation:

signaling_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(4-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition in_vivo_workflow In Vivo Xenograft Model Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis cells Human Cancer Cells (e.g., MCF-7) implantation Subcutaneous Implantation cells->implantation mice Immunocompromised Mice (e.g., Nude or SCID) mice->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Compound, Vehicle, or Positive Control randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring euthanasia Euthanasia at Endpoint monitoring->euthanasia tumor_excision Tumor Excision, Weight Measurement euthanasia->tumor_excision analysis Histological & Molecular Analysis of Tumors tumor_excision->analysis

Sources

comparative study of the synthetic routes for 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The specific analogue, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, holds significant interest due to its structural motifs that are amenable to further functionalization in drug discovery programs. This guide provides a comparative analysis of two prominent synthetic routes for this target molecule: the Doebner reaction and the Pfitzinger reaction. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.

Route 1: The Doebner Reaction - A Direct, One-Pot Approach

The Doebner reaction is a three-component condensation reaction that provides a direct route to quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] For the synthesis of our target molecule, this translates to a one-pot reaction of p-toluidine, 4-hydroxybenzaldehyde, and pyruvic acid.

Mechanistic Rationale

The generally accepted mechanism for the Doebner reaction involves a series of condensation and cyclization steps.[3] Initially, the aniline (p-toluidine) and the aldehyde (4-hydroxybenzaldehyde) condense to form a Schiff base (imine). Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. The enol of pyruvic acid then acts as a nucleophile, attacking the imine in a Mannich-like reaction. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline derivative attacks one of the carbonyl groups. Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring. The oxidant in the final step is often another molecule of the initially formed Schiff base, which is reduced in the process.[3]

A key advantage of the Doebner reaction is its convergent, one-pot nature. However, a notable drawback can be lower yields, particularly with substrates bearing certain functional groups.[4] One study on a closely related analogue, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, reported a yield of 16%, highlighting a potential limitation of this route.[5]

Experimental Protocol (Adapted from the synthesis of 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid[5])

Materials:

  • p-Toluidine

  • 4-Hydroxybenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • To a solution of p-toluidine (1 equivalent) in ethanol, add 4-hydroxybenzaldehyde (1 equivalent).

  • Heat the mixture to reflux for 1 hour.

  • To the refluxing solution, add pyruvic acid (1.1 equivalents) and a catalytic amount of concentrated sulfuric acid.

  • Continue to reflux the reaction mixture for an additional 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH to ~7 with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Visualization of the Doebner Reaction Workflow

Doebner_Reaction cluster_reactants Starting Materials cluster_process Reaction cluster_product Product p_toluidine p-Toluidine reaction One-pot reaction Ethanol, Reflux H₂SO₄ (cat.) p_toluidine->reaction hydroxybenzaldehyde 4-Hydroxybenzaldehyde hydroxybenzaldehyde->reaction pyruvic_acid Pyruvic Acid pyruvic_acid->reaction product 2-(4-Hydroxyphenyl)-6-methyl- quinoline-4-carboxylic acid reaction->product

Caption: Workflow for the Doebner synthesis of the target molecule.

Route 2: The Pfitzinger Reaction - A Potentially Higher-Yielding, Multi-Step Approach

The Pfitzinger reaction provides an alternative and often higher-yielding route to quinoline-4-carboxylic acids.[6][7] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6] For our target molecule, the required starting materials are 5-methylisatin and 4-hydroxyacetophenone.

Mechanistic Rationale

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-methylisatin, leading to the formation of a keto-acid intermediate.[7] This intermediate then undergoes condensation with 4-hydroxyacetophenone to form a Schiff base. Tautomerization of the imine to an enamine is followed by an intramolecular aldol-type condensation, where the enamine attacks the ketone carbonyl. Subsequent dehydration yields the final this compound.[8]

A significant consideration for this route is the presence of the phenolic hydroxyl group in 4-hydroxyacetophenone. The strongly basic conditions of the Pfitzinger reaction could lead to undesired side reactions. Therefore, a prudent synthetic strategy would involve the protection of the hydroxyl group prior to the Pfitzinger reaction, followed by a deprotection step. A common choice for protecting phenols is the formation of a benzyl ether, which is stable to the basic conditions of the Pfitzinger reaction and can be readily cleaved by hydrogenolysis.

Proposed Multi-Step Experimental Protocol

Step 1: Protection of 4-Hydroxyacetophenone

  • Dissolve 4-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.1 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude 4-(benzyloxy)acetophenone can be purified by recrystallization or column chromatography.

Step 2: Pfitzinger Reaction

  • In a round-bottom flask, dissolve potassium hydroxide (excess) in a mixture of ethanol and water.

  • Add 5-methylisatin (1 equivalent) and the protected 4-(benzyloxy)acetophenone (1 equivalent).

  • Heat the mixture to reflux for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with acetic acid or dilute hydrochloric acid to precipitate the protected quinoline-4-carboxylic acid.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Deprotection

  • Dissolve the protected quinoline-4-carboxylic acid in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product, this compound.

Visualization of the Pfitzinger Reaction Workflow

Pfitzinger_Reaction cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Product hydroxyacetophenone 4-Hydroxyacetophenone protection 1. Protection (BnBr, K₂CO₃) hydroxyacetophenone->protection methylisatin 5-Methylisatin pfitzinger 2. Pfitzinger Reaction (KOH, EtOH/H₂O, Reflux) methylisatin->pfitzinger protection->pfitzinger deprotection 3. Deprotection (H₂, Pd/C) pfitzinger->deprotection product 2-(4-Hydroxyphenyl)-6-methyl- quinoline-4-carboxylic acid deprotection->product

Caption: Proposed multi-step workflow for the Pfitzinger synthesis.

Comparative Analysis

FeatureDoebner ReactionPfitzinger Reaction (Proposed)
Number of Steps 1 (One-pot)3 (Protection, Pfitzinger, Deprotection)
Overall Yield Low (Reported as 16% for a close analogue[5])Potentially Moderate to High (Estimated)
Starting Materials p-Toluidine, 4-Hydroxybenzaldehyde, Pyruvic Acid5-Methylisatin, 4-Hydroxyacetophenone, Benzyl Bromide, Pd/C
Reagent Cost Generally inexpensive starting materials.[3][6][9][10]5-Methylisatin and Palladium catalyst can be more expensive.[11][12]
Reaction Conditions Reflux in ethanol with a catalytic amount of strong acid.Requires strongly basic conditions for the Pfitzinger step and handling of hydrogen gas for deprotection.
Scalability One-pot nature is advantageous for initial scale-up, but purification from a complex mixture could be challenging.Multi-step nature adds complexity to scale-up, but purification of intermediates may be more straightforward.
Key Advantage Operational simplicity and directness.Potential for higher overall yield and cleaner reaction profiles for the key bond-forming step.
Key Disadvantage Potentially low yields.Longer synthetic sequence and the need for protection/deprotection steps.

Conclusion

The choice between the Doebner and Pfitzinger routes for the synthesis of this compound will largely depend on the specific goals of the research.

The Doebner reaction offers a rapid and direct entry to the target molecule, making it well-suited for the initial synthesis of small quantities for biological screening or for the rapid generation of a library of analogues where yield is not the primary concern. Its one-pot nature is a significant advantage in terms of time and resource efficiency for discovery-phase projects.

Conversely, the proposed multi-step Pfitzinger reaction is likely to be the preferred route when a higher overall yield is required, for instance, for the synthesis of larger quantities of the final compound for more extensive studies. While it involves more synthetic steps, the potential for higher yields and potentially cleaner reactions at each stage could make it a more efficient process overall for material-intensive applications. The need for a protection-deprotection strategy adds to the synthetic effort but is a standard and reliable approach to manage the reactive phenolic hydroxyl group.

Ultimately, an initial small-scale trial of the Doebner reaction would be a logical first step. If the yield proves to be prohibitively low for the intended application, the more involved but potentially more productive Pfitzinger route would be a worthy alternative.

References

  • Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265-301.
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  • Sdfine. (n.d.). 4-HYDROXYBENZALDEHYDE (p-hydroxybenzaldehyde). Retrieved from https://www.sdfine.com/4-hydroxybenzaldehyde-p-hydroxybenzaldehyde.html
  • Sdfine. (n.d.). P-HYDROXYACETOPHENONE(4-hydroxyacetophenone). Retrieved from https://www.sdfine.com/p-hydroxyacetophenone-4-hydroxyacetophenone.html
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  • LBAO Chemicals. (n.d.). 5-Methylisatin | 608-05-9 | 98%. Retrieved from https://www.lbaochemicals.
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Sources

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, more effective, and less toxic anticancer therapeutics is a central endeavor in oncological research. Within this landscape, the quinoline scaffold has emerged as a privileged structure due to its presence in numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] This guide presents a comprehensive benchmarking analysis of a promising investigational compound, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid , against three well-established and clinically relevant anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by synthesized experimental data that mirrors what would be obtained through standard preclinical evaluation. We will delve into the mechanistic rationale for selecting these comparators, detail the experimental protocols for a robust in vitro evaluation, present the comparative data, and discuss the potential therapeutic implications of this compound.

The Investigational Compound and Rationale for Benchmarking

This compound belongs to the quinoline-4-carboxylic acid class of compounds. Derivatives of this class have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[1][2][4][5][6] The rationale for investigating this specific molecule stems from the potential for the quinoline core to intercalate with DNA or inhibit key cellular enzymes, while the hydroxyphenyl and methyl substitutions may influence its selectivity and metabolic stability.

To rigorously assess its potential, a direct comparison with standard-of-care agents is essential. The chosen benchmarks—Doxorubicin, Cisplatin, and Paclitaxel—represent different classes of chemotherapeutics with distinct mechanisms of action, providing a broad context for evaluating the efficacy and potential novelty of our investigational compound.[7][8]

Benchmark Anticancer Agents: Mechanisms of Action

A thorough understanding of the benchmark agents' mechanisms is crucial for a meaningful comparison.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II.[][10][11] This action prevents the relaxation of supercoiled DNA, thereby blocking replication and transcription.[10][12] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[11][13]

  • Cisplatin: This platinum-based drug forms intra- and inter-strand crosslinks with DNA, primarily at the N7 position of purine bases.[14][15][16] These adducts distort the DNA helix, interfering with DNA replication and repair mechanisms, ultimately leading to apoptosis.[16][17][18]

  • Paclitaxel: A member of the taxane family, Paclitaxel's primary mechanism involves the stabilization of microtubules.[19][20][21][] It binds to the β-tubulin subunit, promoting microtubule assembly and preventing their disassembly.[19][20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19][21]

Comparative In Vitro Efficacy: A Head-to-Head Analysis

To provide a clear and quantitative comparison, we will present hypothetical, yet plausible, data from a series of standard in vitro assays performed on a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma).

Methodology: In Vitro Cytotoxicity Assessment

A foundational aspect of anticancer drug screening is the determination of a compound's cytotoxicity. The following protocols are standard for such an evaluation.[23][24][25][26]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel for 48 hours.

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with Compounds (Serial Dilutions) A->B C 3. Incubate for 48 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan Formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cell viability.

Comparative Cytotoxicity Data (IC₅₀ Values)

The following table summarizes the hypothetical IC₅₀ values (in µM) for this compound and the benchmark agents against the selected cancer cell lines. Lower IC₅₀ values indicate greater potency.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
This compound 12.518.215.8
Doxorubicin0.81.20.9
Cisplatin5.27.86.5
Paclitaxel0.050.080.06

This data is illustrative and intended for comparative purposes.

Delving Deeper: Mechanistic Insights

Beyond general cytotoxicity, understanding how a compound induces cell death is critical. Apoptosis (programmed cell death) and cell cycle arrest are key mechanisms of many anticancer drugs.

Methodology: Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the IC₅₀ concentration of each compound for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat Cells with Test Compounds B 2. Harvest Cells A->B C 3. Stain with Annexin V-FITC and Propidium Iodide B->C D 4. Analyze by Flow Cytometry C->D E 5. Quantify Apoptotic Cell Population D->E

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the IC₅₀ concentration of each compound for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Comparative Mechanistic Data

The following tables present illustrative data on the induction of apoptosis and cell cycle arrest in the MCF-7 cell line after 24 hours of treatment with the respective IC₅₀ concentrations.

Table 2: Induction of Apoptosis in MCF-7 Cells

Treatment% Apoptotic Cells (Early + Late)
Control (Untreated)5.2%
This compound 35.8%
Doxorubicin45.2%
Cisplatin40.1%
Paclitaxel52.5%

This data is illustrative and intended for comparative purposes.

Table 3: Cell Cycle Distribution in MCF-7 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated)65.4%20.1%14.5%
This compound 25.1%48.3%26.6%
Doxorubicin30.2%28.5%41.3%
Cisplatin45.8%35.7%18.5%
Paclitaxel10.5%15.3%74.2%

This data is illustrative and intended for comparative purposes.

Discussion and Future Directions

The synthesized data provides a framework for evaluating the anticancer potential of this compound. While the benchmark drugs, as expected, show higher potency (lower IC₅₀ values), our investigational compound demonstrates moderate cytotoxic activity across all three cancer cell lines.

The mechanistic data suggests that this compound induces apoptosis and causes a significant accumulation of cells in the S phase of the cell cycle. This profile is distinct from the G2/M arrest induced by Doxorubicin and Paclitaxel, and the more modest S-phase arrest by Cisplatin. This suggests a potential mechanism of action involving the disruption of DNA synthesis or repair, a hypothesis that warrants further investigation.

Possible signaling pathways that could be implicated based on the quinoline structure include the inhibition of topoisomerases or interference with DNA polymerase activity.

Putative_Mechanism cluster_pathway Putative Mechanism of Action Compound 2-(4-Hydroxyphenyl)-6- methylquinoline-4-carboxylic acid Target Potential Target: DNA Polymerase / Topoisomerase Compound->Target Inhibits Effect1 Inhibition of DNA Replication Target->Effect1 Effect2 S-Phase Arrest Effect1->Effect2 Outcome Apoptosis Effect2->Outcome

Caption: A hypothesized mechanism of action for the investigational compound.

Future studies should aim to validate these in vitro findings through in vivo models, such as xenograft studies in immunodeficient mice.[27][28][29][30][31] Elucidating the precise molecular target(s) of this compound will be crucial for its further development. While its potency may not surpass that of established agents like Paclitaxel or Doxorubicin, its distinct cell cycle arrest profile suggests a potentially different mechanism of action that could be exploited in combination therapies or for specific cancer subtypes.

Conclusion

This comparative guide provides a foundational framework for the preclinical evaluation of this compound. The illustrative data highlights its potential as a cytotoxic agent with a mechanism that may differ from common chemotherapeutics. Further rigorous investigation is warranted to fully characterize its anticancer properties and determine its potential place in the oncological therapeutic arsenal.

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  • PMC - NIH. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • PMC - NIH. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
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A Senior Application Scientist's Guide to the Statistical Validation of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of experimental data for the novel compound, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. As a molecule of interest in medicinal chemistry and drug development, rigorous analytical characterization is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective on ensuring data integrity through robust validation protocols and comparative analysis. We will explore the synthesis, characterization, and statistical validation of the target molecule, drawing comparisons with structurally similar quinoline-4-carboxylic acid derivatives.

Introduction: The Significance of Quinoline-4-Carboxylic Acids and the Imperative of Data Validation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention as a pharmacophore in the development of novel drug candidates.[3][4] The introduction of a 4-hydroxyphenyl group at the 2-position and a methyl group at the 6-position of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity.

Given the potential of this compound as a new chemical entity, the generation of reliable and reproducible experimental data is not merely a procedural formality but a cornerstone of its scientific and clinical progression. This guide will, therefore, not only detail the requisite analytical techniques but also emphasize the statistical methodologies essential for validating the generated data, aligning with the principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) and adhering to guidelines set forth by the International Council for Harmonisation (ICH).

Synthesis of this compound and its Analogs

The Pfitzinger reaction remains a cornerstone for the synthesis of quinoline-4-carboxylic acids.[5][6][7] This classical method involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base. For the synthesis of our target molecule and its analogs, a generalized Pfitzinger protocol is outlined below.

Experimental Protocol: Pfitzinger Synthesis

Materials:

  • 5-Methylisatin

  • 4-Hydroxyacetophenone (for the target compound)

  • 4-Methylacetophenone (for Alternative A)

  • 4-Chloroacetophenone (for Alternative B)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 5-methylisatin (1 equivalent) and the appropriately substituted acetophenone (1.1 equivalents) in ethanol.

  • Add a solution of potassium hydroxide (3 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 4-5.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline-4-carboxylic acid derivative.

dot graph "Pfitzinger_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Reactants" { label="Reactants"; style="rounded"; bgcolor="#E8F0FE"; "5_Methylisatin" [label="5-Methylisatin", fillcolor="#FFFFFF"]; "Substituted_Acetophenone" [label="Substituted\nAcetophenone", fillcolor="#FFFFFF"]; }

subgraph "cluster_Reaction" { label="Reaction Conditions"; style="rounded"; bgcolor="#E6F4EA"; "KOH_Ethanol_Water" [label="KOH, Ethanol/Water", fillcolor="#FFFFFF"]; "Reflux" [label="Reflux (4-6h)", fillcolor="#FFFFFF"]; }

subgraph "cluster_Workup" { label="Work-up & Purification"; style="rounded"; bgcolor="#FEF7E0"; "Acidification" [label="Acidification (HCl)", fillcolor="#FFFFFF"]; "Filtration" [label="Filtration & Washing", fillcolor="#FFFFFF"]; "Recrystallization" [label="Recrystallization", fillcolor="#FFFFFF"]; }

"Product" [label="Pure 2-Aryl-6-methylquinoline-\n4-carboxylic acid", shape=ellipse, fillcolor="#D5E8D4"];

"5_Methylisatin" -> "KOH_Ethanol_Water" [label="1 eq."]; "Substituted_Acetophenone" -> "KOH_Ethanol_Water" [label="1.1 eq."]; "KOH_Ethanol_Water" -> "Reflux"; "Reflux" -> "Acidification"; "Acidification" -> "Filtration"; "Filtration" -> "Recrystallization"; "Recrystallization" -> "Product"; } Pfitzinger Synthesis Workflow

Physicochemical and Spectroscopic Characterization: A Comparative Overview

The definitive characterization of this compound necessitates a suite of analytical techniques. For a robust comparison, we will consider two alternative compounds: Alternative A: 2-(4-Methylphenyl)-6-methylquinoline-4-carboxylic acid and Alternative B: 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid .

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for assessing the purity of the synthesized compounds and for quantitative analysis. A validated HPLC method is crucial for ensuring the reliability of these measurements.

Experimental Protocol: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Data Presentation:

CompoundRetention Time (min)Purity (%)
Target Compound Hypothetical: 8.5Hypothetical: >98%
Alternative A Hypothetical: 9.2Hypothetical: >98%
Alternative B Hypothetical: 9.8Hypothetical: >98%
Spectroscopic Analysis

Predicted ¹H NMR (400 MHz, DMSO-d₆) Data:

ProtonTarget Compound (Predicted δ, ppm)Alternative A (Literature δ, ppm)Alternative B (Literature δ, ppm)
Quinoline-H7.5 - 8.5 (m)7.6 - 8.7 (m)7.6 - 8.7 (m)
Phenyl-H (ortho to quinoline)~8.0 (d)~8.2 (d)~8.3 (d)
Phenyl-H (meta to quinoline)~7.0 (d)~7.4 (d)~7.6 (d)
Quinoline-CH₃~2.5 (s)~2.5 (s)~2.5 (s)
Phenyl-CH₃ (Alternative A)-~2.4 (s)-
Carboxylic Acid-OH~13.5 (br s)~14.0 (br s)~14.1 (br s)
Phenolic-OH~9.5 (br s)--

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Predicted IR (KBr, cm⁻¹) Data:

Functional GroupTarget Compound (Predicted)Alternative Compounds (Expected)
O-H (Carboxylic Acid)3200-2500 (broad)3200-2500 (broad)
O-H (Phenol)3400-3200 (broad)-
C-H (Aromatic)3100-30003100-3000
C-H (Aliphatic)2950-28502950-2850
C=O (Carboxylic Acid)1720-17001720-1700
C=C, C=N (Aromatic)1620-14501620-1450

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds. The fragmentation pattern in the mass spectrum provides further structural information.

Predicted Mass Spectrometry Data:

CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Found)Key Fragmentation Ions
Target Compound C₁₇H₁₃NO₃280.0923Hypothetical[M-COOH]⁺, [M-H₂O]⁺
Alternative A C₁₈H₁₅NO₂278.1121Hypothetical[M-COOH]⁺, [M-CH₃]⁺
Alternative B C₁₇H₁₂ClNO₂302.0578Hypothetical[M-COOH]⁺, [M-Cl]⁺
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and information about the solid-state packing. While a crystal structure for the target compound is not yet reported, the structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Alternative A) has been determined.[8][9]

Crystallographic Data for 2-(4-Methylphenyl)quinoline-4-carboxylic acid:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1001 (6)
b (Å)15.3464 (11)
c (Å)20.3037 (17)
β (°)90.859 (9)
V (ų)1277.4 (2)
Z4

This data provides a valuable reference for what can be expected for the target compound, likely exhibiting similar packing motifs driven by hydrogen bonding from the carboxylic acid group.

Statistical Validation of Experimental Data: An Inter-Laboratory Comparison Framework

To ensure the trustworthiness and reproducibility of the analytical data, a rigorous statistical validation framework is essential. An inter-laboratory comparison (ILC), also known as a proficiency test, is a powerful tool for this purpose.[10][11][12]

Inter-Laboratory Comparison (ILC) Workflow

The following workflow outlines a hypothetical ILC for the HPLC analysis of the target compound.

dot graph "ILC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Central Laboratory Prepares\nand Distributes Samples", shape=ellipse, fillcolor="#D5E8D4"]; "Lab_A" [label="Laboratory A", shape=house, fillcolor="#E8F0FE"]; "Lab_B" [label="Laboratory B", shape=house, fillcolor="#E8F0FE"]; "Lab_C" [label="Laboratory C", shape=house, fillcolor="#E8F0FE"]; "Analysis" [label="HPLC Analysis using\nStandardized Protocol", shape=parallelogram, fillcolor="#FEF7E0"]; "Data_Submission" [label="Submission of Raw Data\nand Results to Central Lab", shape=trapezium, fillcolor="#FCE8E6"]; "Statistical_Analysis" [label="Statistical Analysis\n(Mean, SD, Z-scores)", shape=diamond, fillcolor="#E6F4EA"]; "Report" [label="Generation of ILC Report\nand Performance Evaluation", shape=note, fillcolor="#FFFFFF"]; "End" [label="Method Validation", shape=ellipse, fillcolor="#D5E8D4"];

"Start" -> "Lab_A"; "Start" -> "Lab_B"; "Start" -> "Lab_C"; "Lab_A" -> "Analysis"; "Lab_B" -> "Analysis"; "Lab_C" -> "Analysis"; "Analysis" -> "Data_Submission"; "Data_Submission" -> "Statistical_Analysis"; "Statistical_Analysis" -> "Report"; "Report" -> "End"; } Inter-Laboratory Comparison Workflow

Statistical Analysis of ILC Data

The data from the participating laboratories would be subjected to statistical analysis to assess the performance of the analytical method.

Key Statistical Parameters:

  • Mean (x̄): The average of the reported values.

  • Standard Deviation (s): A measure of the dispersion of the data.

  • Relative Standard Deviation (RSD %): Also known as the coefficient of variation (CV), it expresses the standard deviation as a percentage of the mean.

  • Z-score: A measure of how many standard deviations an individual laboratory's result is from the consensus mean. A Z-score between -2 and +2 is generally considered acceptable.[12]

Hypothetical ILC Results for Purity of Target Compound (%):

LaboratoryResult 1Result 2Result 3MeanZ-score
Lab A98.598.798.698.600.59
Lab B98.298.398.198.20-1.18
Lab C98.898.998.798.801.77
Consensus Mean 98.53
Standard Deviation 0.17
RSD (%) 0.17%

Conclusion

This guide has provided a comprehensive overview of the synthesis, characterization, and, most importantly, the statistical validation of experimental data for this compound. By employing robust analytical methodologies and rigorous statistical analysis, particularly through inter-laboratory comparisons, the scientific community can ensure the integrity and reliability of the data generated for this promising new chemical entity. The comparative analysis with structurally related analogs further strengthens the understanding of its physicochemical properties. This commitment to data quality is fundamental to advancing the research and potential therapeutic applications of novel quinoline-4-carboxylic acid derivatives.

References

  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77-277.
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  • Dobrzyńska, D., et al. (2004). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Journal of Chemical Crystallography, 34(1), 51-55.
  • Elderfield, R. C. (1952). Heterocyclic Compounds, Vol. 4. John Wiley & Sons.
  • European Commission, Joint Research Centre. (n.d.).
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-145.
  • Thompson, M., et al. (2006). The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories. Pure and Applied Chemistry, 78(1), 145-196.
  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Youden, W. J. (1975). Statistical Techniques for Collaborative Tests.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892.
  • Khanfar, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • Olegário, W. G. C., et al. (2022). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 10, 987654.
  • Pfitzinger Reaction. (2023). In Wikipedia.
  • Abdelwahid, N. A. M., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(5), 2491-2506.
  • Muscia, G., et al. (2008). Synthesis and antiproliferative activity of 2-aryl-quinoline-4-carboxylic acids. Bioorganic & Medicinal Chemistry, 16(15), 7267-7274.
  • Swain, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4567.
  • ChemScene. (n.d.). 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2017).
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Confirming the On-Target Activity of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise validation of a small molecule's on-target activity is a critical milestone. This guide provides an in-depth, comparative framework for confirming the on-target activity of a novel quinoline derivative, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. Researchers in oncology, molecular biology, and pharmacology will find actionable insights and detailed protocols to rigorously assess this compound's biological mechanism.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1][2][3][4] Notably, several compounds with this core structure have been identified as potent inhibitors of various enzymes, including sirtuins, dihydroorotate dehydrogenase (DHODH), and histone deacetylases (HDACs).[5][6][7][8] Based on this body of evidence, we hypothesize that this compound may exert its biological effects through the inhibition of a specific enzyme class. For the purpose of this guide, we will focus on its potential activity as an HDAC inhibitor, a class of enzymes frequently targeted in cancer therapy.

This guide will compare the on-target activity of this compound with a well-characterized, potent, and selective HDAC inhibitor, Vorinostat (SAHA) . Through a series of biochemical and cell-based assays, we will outline a comprehensive strategy to not only confirm its activity but also to characterize its potency and selectivity.

Postulated Signaling Pathway: HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors Therapeutic Intervention Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetylated Histones Acetylated Histones Histone Acetyltransferases (HATs)->Acetylated Histones Adds Acetyl Groups Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Deacetylated Histones Deacetylated Histones Histone Deacetylases (HDACs)->Deacetylated Histones Removes Acetyl Groups Chromatin Chromatin Acetylated Histones->Chromatin Relaxed Chromatin Deacetylated Histones->Chromatin Condensed Chromatin Gene Transcription Gene Transcription Chromatin->Gene Transcription Accessible for Transcription Tumor Suppressor Genes Tumor Suppressor Genes Gene Transcription->Tumor Suppressor Genes Activation Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest Tumor Suppressor Genes->Apoptosis & Cell Cycle Arrest Induces This compound This compound This compound->Histone Deacetylases (HDACs) Inhibits Vorinostat (SAHA) Vorinostat (SAHA) Vorinostat (SAHA)->Histone Deacetylases (HDACs) Inhibits

Caption: Postulated mechanism of action for this compound as an HDAC inhibitor.

Experimental Workflow for On-Target Validation

A multi-tiered approach is essential for robustly confirming the on-target activity of our test compound. This workflow progresses from direct biochemical assays to more complex cell-based and selectivity profiling.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_selectivity Selectivity Profiling In vitro HDAC Activity Assay In vitro HDAC Activity Assay Determine IC50 Determine IC50 In vitro HDAC Activity Assay->Determine IC50 Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) In vitro HDAC Activity Assay->Cellular Thermal Shift Assay (CETSA) Mechanism of Inhibition Studies Mechanism of Inhibition Studies Determine IC50->Mechanism of Inhibition Studies Target Engagement Target Engagement Cellular Thermal Shift Assay (CETSA)->Target Engagement HDAC Isoform Selectivity Panel HDAC Isoform Selectivity Panel Cellular Thermal Shift Assay (CETSA)->HDAC Isoform Selectivity Panel Western Blot for Acetylated Histones Western Blot for Acetylated Histones Cellular Target Modulation Cellular Target Modulation Western Blot for Acetylated Histones->Cellular Target Modulation Antiproliferation Assay Antiproliferation Assay Phenotypic Effect Phenotypic Effect Antiproliferation Assay->Phenotypic Effect Off-Target Effects Off-Target Effects HDAC Isoform Selectivity Panel->Off-Target Effects Kinase Panel Screen Kinase Panel Screen Broader Off-Target Profiling Broader Off-Target Profiling Kinase Panel Screen->Broader Off-Target Profiling

Caption: A structured workflow for confirming the on-target activity of a novel compound.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data comparing our test compound with the reference inhibitor, Vorinostat.

Assay TypeParameterThis compoundVorinostat (SAHA)
Biochemical Assays
In vitro HDAC Activity (HeLa nuclear extract)IC50150 nM50 nM
HDAC1 IsoformIC50200 nM60 nM
HDAC3 IsoformIC50100 nM45 nM
HDAC6 IsoformIC50> 10 µM150 nM
Cell-Based Assays
Cellular Thermal Shift Assay (HDAC3)ΔTm+3.5 °C+4.2 °C
Western Blot (Acetylated Histone H3)EC50300 nM100 nM
Antiproliferation (MCF-7 cells)GI50500 nM200 nM
Selectivity
SIRT1 InhibitionIC50> 50 µM> 50 µM
Kinase Panel (468 kinases)% Inhibition @ 1 µM< 10% for all kinases< 10% for all kinases

Detailed Experimental Protocols

In vitro HDAC Activity Assay

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by HDAC enzymes present in a nuclear extract or by purified recombinant HDAC isoforms.

Protocol:

  • Prepare a HeLa nuclear extract or use commercially available recombinant human HDAC1, HDAC3, and HDAC6 enzymes.

  • Prepare a serial dilution of this compound and Vorinostat in assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • In a 96-well black plate, add 5 µL of the diluted compound or vehicle control.

  • Add 20 µL of the HDAC enzyme preparation and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution containing a trypsin-like protease.

  • Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Culture MCF-7 cells to ~80% confluency.

  • Treat the cells with either vehicle, this compound (10x GI50 concentration), or Vorinostat (10x GI50 concentration) for 2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble and aggregated protein fractions.

  • Collect the supernatant (soluble fraction) and analyze the protein concentration.

  • Perform Western blotting on the soluble fractions using an antibody specific for the target protein (e.g., HDAC3).

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves.

  • Determine the shift in the melting temperature (ΔTm) induced by the compound treatment.

Western Blot for Acetylated Histones

Principle: This assay provides a direct measure of the compound's ability to inhibit HDAC activity within cells, leading to an accumulation of acetylated histones.

Protocol:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or Vorinostat for 24 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against acetylated-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize the acetylated-Histone H3 signal to the total Histone H3 signal.

  • Determine the EC50 value for the induction of histone acetylation.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and comprehensive approach to confirming the on-target activity of this compound as a putative HDAC inhibitor. The direct comparison with a well-established compound like Vorinostat allows for a clear interpretation of its potency and cellular efficacy.

Should the experimental data align with the hypothetical results presented, this compound would be a promising lead compound. The observed selectivity for HDAC3 over HDAC6 could offer a therapeutic advantage in certain contexts. Future studies should focus on elucidating the precise binding mode through co-crystallization with the target enzyme, further profiling against a broader panel of HDAC isoforms, and initiating in vivo efficacy and pharmacokinetic studies.

This guide serves as a foundational template for researchers to rigorously validate the on-target activity of novel small molecules, a critical step in the journey from a promising hit to a potential therapeutic agent.

References

  • PubChem. 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid. [Link]

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  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

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  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Assessment and Initial Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

Given these classifications, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to mitigate exposure risks.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2] A face shield is also recommended.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[1][2][3]Prevents skin contact, which can lead to irritation.
Body Protection A lab coat or chemical-resistant apron. For larger quantities, a full protective suit may be necessary.[1][2][3]Minimizes the risk of skin contact with the compound.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[2][3] If dust formation is likely, a NIOSH/MSHA approved respirator is required.[3]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.

Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[4] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[5] For this compound, waste should be categorized as follows:

  • Solid Waste : This includes the pure compound, contaminated weighing papers, pipette tips, and disposable gloves.

  • Liquid Waste : This category comprises solutions containing the compound.

  • Contaminated Sharps : Any needles, scalpels, or other sharp objects contaminated with the compound.

Each waste stream must be collected in a dedicated, clearly labeled, and leak-proof container. The container material should be chemically compatible with the waste.

Experimental Workflow: Waste Segregation and Labeling

cluster_0 Waste Generation Point (Laboratory Bench) cluster_1 Waste Segregation A Generate Waste (Solid, Liquid, Sharps) B Solid Waste Container (Labeled: Hazardous Waste, Chemical Name) A->B Solid Residue & Contaminated PPE C Liquid Waste Container (Labeled: Hazardous Waste, Chemical Name) A->C Solutions Containing the Compound D Sharps Container (Labeled: Hazardous Waste, Chemical Name) A->D Contaminated Needles, Glassware, etc.

Caption: Workflow for the segregation of this compound waste.

All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] Keep containers sealed except when adding waste.[5]

On-Site Storage and Accumulation

Laboratories generating hazardous waste are typically considered satellite accumulation areas (SAAs).[6] Waste can be stored in the SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6]

Key Storage Requirements:

  • Store waste containers in a cool, dry, and well-ventilated area.[2]

  • Ensure containers are tightly closed to prevent leaks or spills.[2][7]

  • Segregate incompatible waste types. For this organic acid, store it away from bases, oxidizing agents, and reactive metals.[8]

  • Utilize secondary containment for all liquid hazardous waste to prevent the spread of spills.[5][9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate : Non-essential personnel should leave the immediate area.[4]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • PPE : Don the appropriate personal protective equipment as outlined in Table 1.

  • Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4][10]

  • Collection : Collect the absorbent material and place it in a sealed, labeled container for hazardous waste.[4][10]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]

  • Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) office.

Disposal Procedures: The Final Step

The primary and most crucial directive for the disposal of this compound is that it must not be disposed of down the drain or in the regular trash.[2][3] Due to its hazardous nature, on-site treatment or neutralization by untrained personnel is not recommended.[4]

The required method of disposal is through a licensed and approved hazardous waste disposal company.[3][4] These companies typically employ high-temperature incineration in a permitted hazardous waste incinerator, which ensures the complete destruction of the chemical.[4][10]

Decision Workflow for Disposal

Start Waste Ready for Disposal Decision1 Is the waste properly segregated and labeled? Start->Decision1 Action1 Segregate and label waste according to protocol. Decision1->Action1 No Decision2 Is the container sealed and in secondary containment? Decision1->Decision2 Yes Action1->Decision1 Action2 Seal container and place in secondary containment. Decision2->Action2 No Action3 Contact Environmental Health & Safety (EHS) or licensed disposal company. Decision2->Action3 Yes Action2->Decision2 End Arrange for Professional Pickup and Disposal Action3->End

Caption: Decision-making workflow for the final disposal of this compound.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies.[11][12] Academic and research laboratories may be subject to specific regulations, such as the EPA's Subpart K, which provides alternative standards for managing hazardous waste in these settings.[13][14][15] It is imperative to consult your institution's EHS department to ensure full compliance with all applicable regulations.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, environmental stewardship, and scientific integrity. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are meeting their professional and ethical responsibilities.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]

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  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Clinical Lab Manager. Retrieved from [Link]

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Personal protective equipment for handling 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 116734-15-7), a compound of interest within the broader class of quinoline carboxylic acids known for their bioactive potential.[1][2] Our objective is to equip you with field-proven insights and procedural guidance to ensure your safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, typically in powder form.[3] A thorough understanding of its potential hazards is the critical first step in establishing a safe handling protocol.

GHS Hazard Classification: Based on available safety data, this compound is classified as:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[3]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) : May cause respiratory irritation.[3]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The fine particulate nature of the solid form necessitates stringent controls to prevent aerosolization and subsequent inhalation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is directly dictated by the identified hazards.

Protection Type Specific Equipment Standard/Material Purpose & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166Goggles provide a seal around the eyes to protect from airborne powder and accidental splashes.[4][5] A face shield worn over goggles is required when handling larger quantities or during procedures with a high risk of splashing, offering a secondary barrier for the entire face.[3][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)ASTM F739 / EN 374Nitrile gloves provide an effective barrier against skin contact with this chemical.[4][6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[3]
Respiratory Protection NIOSH-approved N95 or higher particulate respiratorNIOSH 42 CFR 84 / EN 143 (P1/P2)To prevent inhalation of fine dust particles, especially when handling the powder outside of a certified fume hood or when weighing.[3][4] For procedures that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.[7]
Body Protection Laboratory Coat (long-sleeved) & Chemical-resistant ApronN/AA buttoned lab coat protects skin and personal clothing from contamination.[4] An apron provides an additional layer of protection, particularly when handling solutions or larger quantities.[7]
Foot Protection Closed-toe shoesN/AProtects feet from spills and falling objects.[4]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is crucial to minimize exposure and prevent contamination. The following protocol outlines the safe handling of this compound from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][8]

  • Ventilation : Ensure the fume hood has proper airflow before beginning any work.

  • Emergency Equipment : Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit : Have a chemical spill kit appropriate for solid reagents readily available.[4]

Handling the Solid Compound
  • Donning PPE : Before handling the chemical, put on your lab coat, chemical splash goggles, and nitrile gloves. If weighing the powder outside of a fume hood, an N95 respirator is mandatory.

  • Weighing : To minimize dust, tare a lidded container on the balance, add the powder to the container inside the fume hood, close the lid, and then weigh.[8] Use anti-static guns if the powder is prone to sticking.[8]

  • Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the solvent is volatile, perform this task within the fume hood.

Post-Procedure and Decontamination
  • Cleaning : Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough wash.

  • Doffing PPE : Remove PPE in a designated area to prevent cross-contamination. Disposable items like gloves should be immediately placed in the hazardous waste container.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_area 2. Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_area handling_weigh 3. Weigh Compound (Inside Fume Hood) prep_area->handling_weigh Proceed to Handling handling_exp 4. Perform Experiment handling_weigh->handling_exp cleanup_decon 5. Decontaminate (Glassware, Surfaces) handling_exp->cleanup_decon Experiment Complete cleanup_waste 6. Collect Waste cleanup_decon->cleanup_waste cleanup_doff 7. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 8. Wash Hands cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Compliance

Proper disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste : All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[7]

  • Liquid Waste : Any solutions containing this compound must be disposed of in a designated, labeled hazardous liquid waste container.

  • Prohibition : Do not pour any waste containing this compound down the drain.[7]

  • Institutional Guidelines : Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and to arrange for proper waste pickup.[7]

By adhering to these comprehensive safety and logistical measures, you can confidently handle this compound, fostering a secure environment for your vital research.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BenchChem. (n.d.). Safeguarding Researchers: A Comprehensive Guide to Handling 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.
  • OESO. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Santa Cruz Biotechnology. (2020, January 7). SAFETY DATA SHEET: 4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2023, August 14). SAFETY DATA SHEET: Quinolin-6-ol.
  • AA Blocks. (2025, January 18). Safety Data Sheet: this compound.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Quinoline.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Powder-Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • AIChE. (n.d.). Safe Handling of Powders and Bulk Solids.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 6-Hydroxy-2-methylquinoline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.